Furanoeudesma 1,3-diene
Description
Structure
3D Structure
Properties
IUPAC Name |
(4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h4-6,9,13H,7-8H2,1-3H3/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSAHAHDEVYCOC-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2(C1CC3=C(C2)OC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C[C@]2([C@H]1CC3=C(C2)OC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Furanoeudesma 1,3-diene natural source and distribution
An In-Depth Technical Guide to Furanoeudesma-1,3-diene: Natural Sources, Distribution, and Scientific Significance
Introduction
Furanoeudesma-1,3-diene is a naturally occurring bioactive compound classified as a furanosesquiterpenoid.[1][2] This molecule is a principal constituent of myrrh, the aromatic oleo-gum-resin derived from trees of the Commiphora genus, and is a significant contributor to myrrh's characteristic fragrance and historical therapeutic properties.[2][3] First scientifically characterized in 1983 as a major aroma component of myrrh essential oil, subsequent research has illuminated its pharmacological importance, most notably its potent analgesic effects.[1][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Furanoeudesma-1,3-diene, focusing on its botanical origins, geographical distribution, chemotaxonomic relevance, and the methodologies for its extraction and characterization. Furthermore, it delves into its established biological activities and mechanism of action, offering a foundation for future research and development.
Part 1: Natural Provenance and Distribution
Primary Botanical Sources
The primary natural source of Furanoeudesma-1,3-diene is the oleo-gum resin of trees belonging to the Commiphora genus (family Burseraceae).[1][5] The most significant producer is Commiphora myrrha (synonym Commiphora molmol), the source of true myrrh.[1][2][6][7] This resin is a complex mixture of water-soluble gum, alcohol-soluble resins, and a volatile essential oil, wherein Furanoeudesma-1,3-diene is a key component.[3]
Other species within the genus also produce this compound, though often in varying concentrations. For instance, Commiphora holtziana found in Kenya contains a notable amount (23.9% of its essential oil), while other Kenyan species like Commiphora kataf may lack detectable levels.[8]
Geographical Distribution
The geographical distribution of Furanoeudesma-1,3-diene is directly linked to the native habitats of the source plants. Commiphora species are predominantly found in the arid and subtropical regions of northeastern Africa and the Arabian Peninsula.[2][5][7] Key regions for the harvesting of high-quality myrrh resin rich in this compound include Somalia, Ethiopia, Djibouti, northeast Kenya, Oman, and Yemen.[4][8] This distribution has shaped the historical trade routes and traditional uses of myrrh for millennia.[8]
Chemotaxonomic Significance
The chemical profile of Commiphora resins, particularly the relative concentrations of furanosesquiterpenoids like Furanoeudesma-1,3-diene, serves as a valuable chemotaxonomic marker.[1] Analyzing the presence and abundance of this and related compounds can help differentiate between various Commiphora species.[1] This is critically important for the authentication and quality control of myrrh resin intended for medicinal or commercial use, ensuring consistency and efficacy.[1]
Part 2: Chemical Profile and Biosynthesis
Chemical Classification and Co-occurring Compounds
Furanoeudesma-1,3-diene is structurally classified as a sesquiterpenoid (a 15-carbon terpene) built upon a bicyclic eudesmane framework that is fused to a furan ring.[1] It rarely occurs in isolation. The essential oil of C. myrrha is a complex matrix containing several structurally related furanosesquiterpenoids that contribute to its overall bioactivity and aroma.
Table 1: Major Sesquiterpenoids in Commiphora myrrha Essential Oil
| Compound Name | Chemical Class | Typical Concentration Range (%) | Key Properties |
| Furanoeudesma-1,3-diene | Furanosesquiterpenoid | 25 - 35%[9][10] | Major component, potent analgesic.[1][4] |
| Curzerene | Furanosesquiterpenoid | 8 - 10%[9][10] | Structurally similar, contributes to analgesic effects.[2] |
| Lindestrene | Furanosesquiterpenoid | ~13%[8][10] | Contributes to analgesic properties.[2][5] |
| β-elemene | Sesquiterpene | ~3%[9] | Highlights chemical diversity within the resin.[2] |
| Furanodienone | Furanosesquiterpenoid | Variable | Anti-inflammatory and antimicrobial activities.[2] |
Note: Concentrations can vary significantly based on geographical origin, harvest time, and extraction method.
Biosynthetic Pathway
The biosynthesis of furanosesquiterpenoids like Furanoeudesma-1,3-diene follows the well-established terpenoid pathway. The process is initiated from the precursor Farnesyl pyrophosphate (FPP) and involves several key enzymatic steps catalyzed by sesquiterpene synthases.
-
Initiation: The pathway begins with the ionization of FPP.
-
Cyclization: The FPP molecule undergoes a magnesium-dependent cyclization to form a macrocyclic intermediate, typically germacrene D.[2]
-
Skeletal Rearrangement: The germacrene intermediate is then enzymatically converted into the specific eudesmane bicyclic skeleton.
-
Furan Ring Formation: Subsequent oxidation and cyclization steps lead to the formation of the characteristic furan ring, yielding the final Furanoeudesma-1,3-diene structure.
Part 3: Experimental Methodologies
Extraction Protocols
The primary challenge in isolating Furanoeudesma-1,3-diene is the efficient separation of this lipophilic, volatile compound from the complex oleo-gum-resin matrix.[1]
This method is favored for its ability to extract volatile compounds at low temperatures, preserving their chemical integrity.[2]
Objective: To obtain a volatile extract enriched in furanosesquiterpenoids using supercritical CO₂.
Methodology:
-
Preparation: Grind raw Commiphora myrrha resin to a fine powder (particle size 250–850 μm) to maximize surface area.[9]
-
Loading: Load the powdered resin into the extraction vessel of an SFE system.
-
Extraction:
-
Collection: Depressurize the CO₂ in a collection vessel. The rapid drop in pressure causes the CO₂ to return to a gaseous state, precipitating the extracted oil, which is devoid of non-volatile components like gums and waxes.[10]
-
Analysis: The resulting essential oil can be directly analyzed via GC-MS.
A traditional and widely used method for obtaining essential oils from plant material.
Objective: To isolate the volatile fraction of myrrh resin via steam distillation.
Methodology:
-
Preparation: Place the oleo-gum resin in a distillation flask with water.
-
Distillation: Heat the flask to boil the water. The resulting steam passes through the resin, volatilizing the essential oil components, including Furanoeudesma-1,3-diene.
-
Condensation: Pass the steam-oil mixture through a condenser to cool it back into a liquid.
-
Separation: Collect the liquid in a separation funnel. Due to their immiscibility, the essential oil will separate from the water and can be collected.
Purification and Characterization
Following initial extraction, further purification is often required to isolate the pure compound.
Purification:
-
Column Chromatography: The crude extract is passed through a silica gel column.[1] A solvent gradient (e.g., hexane to ethyl acetate) is used to elute fractions with increasing polarity, allowing for the separation of Furanoeudesma-1,3-diene from other terpenoids.
Characterization and Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile components in the essential oil.[10]
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the compound in extracts.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structural elucidation of the isolated compound.[11]
Part 4: Biological Activity and Mechanism of Action
The most extensively documented biological activity of Furanoeudesma-1,3-diene is its analgesic (pain-relieving) effect, which provides a scientific basis for the historical use of myrrh in pain management.[1][4]
Analgesic Activity
Studies have demonstrated that Furanoeudesma-1,3-diene exhibits significant analgesic properties.[6] A pivotal 1996 study by Dolara et al. showed that the compound, when administered to mice, produced a potent analgesic effect comparable to morphine in certain assays.[4]
Mechanism of Action
The analgesic effect is attributed to the interaction of Furanoeudesma-1,3-diene with the central nervous system's opioid receptors.[1][4]
-
Opioid Receptor Binding: The compound has been shown to displace specific ligands from opioid receptors in brain membrane preparations, indicating direct binding.[4][6]
-
Naloxone Reversal: Crucially, the analgesic effects of Furanoeudesma-1,3-diene are completely reversed by naloxone, a classic opioid receptor antagonist.[4][6] This finding strongly supports the claim that its mechanism of action is mediated through these receptors.
Other Reported Activities
Beyond analgesia, preliminary research has suggested other potential therapeutic properties, including:
-
Antiviral Activity: Investigated for activity against influenza A virus.[1][9]
-
Anti-inflammatory Effects: Has been explored as part of the broader anti-inflammatory profile of myrrh extracts.[1][2]
Conclusion
Furanoeudesma-1,3-diene stands out as a pharmacologically significant furanosesquiterpenoid, central to the chemical identity and therapeutic value of Commiphora myrrha. Its well-defined natural distribution in specific global regions makes sustainable sourcing and quality control paramount. The scientific validation of its analgesic properties, mediated through opioid receptor interaction, bridges the gap between ancient traditional medicine and modern pharmacology. Detailed protocols for its extraction and analysis enable consistent and reproducible research, paving the way for further investigation into its therapeutic potential and the development of new natural product-derived analgesics.
References
-
Dolara, P., et al. (1996). Characterization of the action on central opioid receptors of furaneudesma-1,3-diene, a sesquiterpene extracted from myrrh. Phytotherapy Research. Retrieved from [Link]
-
Le, T. B., et al. (2020). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Molecules. Retrieved from [Link]
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Hanuš, L. O., et al. (2005). Myrrh--Commiphora chemistry. Acta Universitatis Palackianae Olomucensis, Facultas Medica. Retrieved from [Link]
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American Chemical Society. (2023). Furanoeudesma-1,3-diene. Retrieved from [Link]
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Gertsch, J., et al. (2017). A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. Planta Medica. Retrieved from [Link]
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Olubunmi, A. J., et al. (2022). Commiphora myrrh: a phytochemical and pharmacological update. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and characterization of several aromatic sesquiterpenes from Commiphora myrrha | Request PDF. Retrieved from [Link]
-
Marongiu, B., et al. (2005). Chemical Composition of the Essential Oil and Supercritical CO2 Extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. Journal of Essential Oil Research. Retrieved from [Link]
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A Comprehensive Technical Guide to the Isolation of Furanoeudesma-1,3-diene from Commiphora myrrha
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, in-depth exploration of the methodologies for the successful isolation of Furanoeudesma-1,3-diene from the oleo-gum resin of Commiphora myrrha. The protocols and explanations are designed to offer a blend of theoretical understanding and practical application, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Imperative for Isolating Furanoeudesma-1,3-diene
Commiphora myrrha, commonly known as myrrh, has a long and storied history in traditional medicine. Its therapeutic properties are largely attributed to a complex mixture of bioactive compounds, with sesquiterpenoids being of particular interest. Among these, Furanoeudesma-1,3-diene has emerged as a molecule of significant pharmacological potential, exhibiting promising analgesic, anti-inflammatory, and cytotoxic activities. The isolation of this specific compound in a pure form is a critical prerequisite for rigorous pharmacological evaluation, mechanism of action studies, and potential development into a therapeutic agent. This guide will navigate the intricate process of isolating Furanoeudesma-1,3-diene, from the initial extraction to final purification and characterization.
Sourcing and Pre-analytical Processing of Commiphora myrrha
The quality of the starting material is a pivotal determinant of the success and yield of the isolation process.
-
Procurement of Raw Material: It is imperative to source high-quality, authenticated Commiphora myrrha oleo-gum resin from reputable suppliers who can provide information on the geographical origin and species verification. The chemical composition of the resin can vary significantly based on these factors.
-
Mechanical Processing: To maximize the efficiency of the extraction, the raw resin should be cryo-milled into a fine powder. This process, which involves grinding the resin at cryogenic temperatures (e.g., with liquid nitrogen), prevents the loss of volatile components and increases the surface area for solvent penetration.
Extraction of the Essential Oil: A Comparative Analysis of Methodologies
The initial step in the isolation workflow is the extraction of the essential oil, which contains Furanoeudesma-1,3-diene, from the myrrh resin. The choice of extraction method has a profound impact on the yield and chemical profile of the resulting oil.
Hydrodistillation
This is a classical and widely employed technique for the extraction of volatile compounds from plant materials.
Protocol:
-
In a round-bottom flask, combine 100 g of powdered myrrh resin with 1 L of deionized water.
-
Assemble a Clevenger-type apparatus with the flask.
-
Gently heat the mixture to boiling and maintain a steady reflux for a minimum of 3 hours.
-
The essential oil will separate from the aqueous phase and collect in the calibrated arm of the Clevenger apparatus.
-
Carefully collect the oil and dry it over anhydrous sodium sulfate to remove any residual water.
Scientific Rationale: Hydrodistillation leverages the principle of steam distillation, where the steam carries the volatile oils from the plant matrix. While effective, the application of heat can potentially lead to the thermal degradation of some sensitive compounds.
Supercritical Fluid Extraction (SFE)
A modern, "green" extraction technique that utilizes supercritical CO₂ as a solvent, offering high selectivity and preserving the integrity of the extracted compounds.
Protocol:
-
Pack 50 g of powdered myrrh resin into the extraction vessel of a supercritical fluid extractor.
-
Optimize the extraction parameters, with typical ranges being a pressure of 100-150 bar and a temperature of 40-60 °C.
-
Initiate the flow of supercritical CO₂ through the vessel.
-
The extract is collected in a separator vessel upon depressurization, which causes the CO₂ to return to its gaseous state, leaving behind the essential oil.
Scientific Rationale: SFE operates at lower temperatures compared to hydrodistillation, minimizing the risk of thermal degradation. The solvent properties of supercritical CO₂ can be fine-tuned by adjusting the pressure and temperature, allowing for a more selective extraction of the desired compounds.
Chromatographic Purification of Furanoeudesma-1,3-diene
Following the extraction of the essential oil, chromatographic techniques are employed to isolate Furanoeudesma-1,3-diene from the complex mixture of other terpenoids and phytochemicals.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Before proceeding with preparative chromatography, it is crucial to perform a GC-MS analysis of the essential oil to confirm the presence and determine the relative abundance of Furanoeudesma-1,3-diene.
Typical GC-MS Parameters:
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 3°C/min to 240°C, with a final hold time of 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 40-500.
The identification of Furanoeudesma-1,3-diene is achieved by comparing its retention index and mass spectrum with those of an authentic standard or with data from established spectral libraries such as NIST or Wiley.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining a high-purity isolate of Furanoeudesma-1,3-diene, preparative HPLC is a powerful and precise technique.
Protocol:
-
Dissolve the myrrh essential oil in a suitable solvent, such as acetonitrile or methanol.
-
Inject the solution onto a preparative HPLC system equipped with a C18 column.
-
Develop a mobile phase gradient, typically consisting of water and acetonitrile, to achieve optimal separation of the target compound.
-
Monitor the eluent with a UV detector, and collect the fraction corresponding to the peak of Furanoeudesma-1,3-diene.
-
The collected fraction can be concentrated under reduced pressure to yield the purified compound.
Scientific Rationale: Prep-HPLC separates compounds based on their differential partitioning between the mobile and stationary phases. This technique offers high resolution and is well-suited for the purification of specific target molecules from complex mixtures.
Structural Verification and Purity Assessment
The final step in the isolation process is to unequivocally confirm the chemical structure and assess the purity of the isolated Furanoeudesma-1,3-diene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the isolated compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of Furanoeudesma-1,3-diene.
-
Purity Analysis: The purity of the final product should be determined using a high-resolution analytical technique such as analytical HPLC with a photodiode array (PDA) detector or GC with a flame ionization detector (FID).
Quantitative Data Summary
| Parameter | Hydrodistillation | Supercritical Fluid Extraction (SFE) |
| Typical Essential Oil Yield | 0.2 - 2.5% | 1 - 5% |
| Relative Abundance of Furanoeudesma-1,3-diene | Highly variable | Can be enhanced through parameter optimization |
| Processing Time | 3 - 6 hours | 1 - 3 hours |
| Solvent/Reagent Consumption | Water | Supercritical CO₂ |
| Advantages | Low cost, well-established | High selectivity, preserves thermolabile compounds, "green" solvent |
| Disadvantages | Potential for thermal degradation of compounds | High initial capital investment for equipment |
Visualized Experimental Workflow
Caption: A schematic overview of the isolation workflow for Furanoeudesma-1,3-diene.
References
-
Marongiu, B., Piras, A., Porcedda, S., & Tuveri, E. (2005). Chemical composition of the essential oil and supercritical CO2 extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. Journal of Agricultural and Food Chemistry, 53(20), 7939–7943. [Link]
-
El-Shazly, A. M., & Hussein, K. T. (2014). Chemical composition and biological activity of the essential oils of C. myrrha. Pharmacognosy Research, 6(3), 216. [Link]
-
National Center for Biotechnology Information. (n.d.). Furanoeudesma-1,3-diene. In PubChem. Retrieved from [Link]
A Guide to the Structural Elucidation of Furanoeudesma-1,3-diene: A Sesquiterpenoid from Myrrh
This technical guide provides an in-depth walkthrough of the chemical structure elucidation of Furanoeudesma-1,3-diene, a significant bioactive furanosesquiterpenoid. This molecule is a principal component of myrrh, the resin derived from trees of the Commiphora genus, and is a major contributor to its characteristic aroma and historical use as an analgesic.[1][2] Our approach will not be a mere recitation of data but a logical narrative, explaining the causality behind each analytical step, from isolation to the final structural confirmation. This document is intended for researchers, natural product chemists, and drug development professionals seeking to understand the rigorous process of identifying novel chemical entities from complex natural matrices.
Introduction: The Compound of Interest
Furanoeudesma-1,3-diene belongs to the eudesmane subgroup of sesquiterpenoids, a class of 15-carbon terpenes.[1] Its structure is characterized by a bicyclic eudesmane core fused to a furan ring.[1] The compound has garnered significant scientific interest due to its notable biological activities, including analgesic effects mediated by opioid receptors, as well as potential antiviral and anti-inflammatory properties.[1][3][4] The definitive determination of its complex three-dimensional structure is paramount for understanding its mechanism of action and for enabling further pharmacological exploration, including synthetic derivatization.[3]
The first scientific characterization of Furanoeudesma-1,3-diene was reported in 1983.[3] Its structural assignment was later unequivocally confirmed through stereoselective synthesis, providing a solid foundation for subsequent research.[3]
Isolation and Purification: From Resin to Pure Analyte
The journey to structural elucidation begins with the isolation of the target molecule from its natural source, the resinous matrix of Commiphora myrrha.[2][3] This matrix is a complex mixture of gums, polysaccharides, and other terpenoids, necessitating a multi-step purification strategy designed to separate this lipophilic compound.[1][2]
The choice of an isolation workflow is dictated by the physicochemical properties of the target. Furanoeudesma-1,3-diene is a volatile, non-polar compound, making it amenable to extraction with non-polar solvents followed by chromatographic separation.
Sources
Foreword: The Analytical Narrative of a Bioactive Sesquiterpenoid
An In-depth Technical Guide to the Spectroscopic Data of Furanoeudesma-1,3-diene
Prepared by: Gemini, Senior Application Scientist
For researchers in natural product chemistry and drug development, the structural elucidation of a bioactive compound is the foundational step upon which all further investigation is built. Furanoeudesma-1,3-diene, a prominent sesquiterpenoid from the resin of Commiphora species (myrrh), is a molecule of significant interest. It is a major contributor to the characteristic aroma of myrrh and possesses notable biological activities, including analgesic effects.[1] The historical use of myrrh as a pain reliever is now understood to be linked to this compound's ability to bind to opioid receptors in the brain.[2][3]
This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to present an interpretive analysis of the spectroscopic data of Furanoeudesma-1,3-diene. We will explore not just what the spectral peaks are, but why they appear where they do and how they collectively validate the molecule's intricate architecture. This document is structured to provide a logical workflow, from mass determination to the fine details of proton and carbon environments, offering field-proven insights for professionals engaged in the analysis of complex natural products.
Molecular Identity and Structural Framework
Classification: Furanoeudesma-1,3-diene is classified as a furanosesquiterpenoid.[1][4] Its molecular architecture is based on a bicyclic eudesmane skeleton, which is fused to a furan ring, and contains a conjugated diene system. This combination of functionalities is key to both its chemical properties and its biological activity.
Molecular Formula: C₁₅H₁₈O[1][5]
IUPAC Name: (4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f]benzofuran[1]
The initial step in any structural elucidation workflow is to confirm the molecular formula. This is authoritatively achieved through high-resolution mass spectrometry.
Mass Spectrometry (MS): Confirming the Molecular Blueprint
Mass spectrometry provides the empirical formula and offers initial structural clues through fragmentation patterns. For Furanoeudesma-1,3-diene, the molecular weight is approximately 214.3 g/mol .[6]
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) GC-MS analysis, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 214.[5][7] This corresponds directly to the molecular weight of C₁₅H₁₈O.
-
Key Fragmentation: The NIST Mass Spectrometry Data Center reports significant fragments at m/z 145, 108, and 118.[5] While a detailed fragmentation pathway analysis is beyond the scope of this guide, these fragments are characteristic signatures arising from cleavages within the eudesmane skeleton and the furan moiety, providing a fingerprint for identification. The stability of fragments associated with the aromatic furan ring is a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure
NMR spectroscopy provides the definitive map of the molecular structure by detailing the chemical environment and connectivity of every carbon and hydrogen atom. The spectra are typically recorded in deuterated chloroform (CDCl₃).[8]
¹³C NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum of Furanoeudesma-1,3-diene displays 15 distinct carbon signals, corresponding to the 15 carbon atoms in its structure.[1] The chemical shifts (δC) are diagnostic of the functional groups present.
-
Furan Ring Carbons (4 signals): The furan ring is an electron-rich aromatic system, and its carbon atoms are significantly deshielded. The quaternary carbons C-8 and C-13 appear at δC 118.9 and 120.3 ppm, respectively. The protonated carbon C-12 is found at δC 139.0 ppm, while the methyl-substituted carbon C-11 resonates at δC 145.8 ppm.
-
Conjugated Diene Carbons (4 signals): The four sp² hybridized carbons of the diene system are found in the characteristic olefinic region of the spectrum. The signals appear at δC 135.0 (C-1), 123.7 (C-2), 120.9 (C-3), and 135.8 (C-4). The similarity in the shifts of C-1 and C-4 reflects their positions at the ends of the conjugated system.
-
Aliphatic Core Carbons (7 signals): The remaining seven signals correspond to the saturated portion of the eudesmane framework. This includes two quaternary carbons (C-7 and C-10), one methine (C-5), two methylene groups (C-6 and C-9), and two methyl groups (C-14 and C-15). The chemical shifts of these carbons are dictated by their proximity to the electron-withdrawing functionalities. For instance, C-5 (δC 44.3 ppm) is deshielded due to its allylic position.
¹H NMR Analysis: Proton Environments and Connectivity
The ¹H NMR spectrum provides detailed information on the proton environment, including connectivity through spin-spin coupling (J-coupling).
-
Furan Proton (1H): A characteristic singlet or narrow multiplet for the lone furan proton (H-12) appears far downfield at δH 7.08 ppm, a direct consequence of the aromaticity of the furan ring.
-
Diene Protons (3H): The protons of the conjugated diene system (H-1, H-2, H-3) resonate between δH 5.72 and 5.86 ppm.[1] The observed multiplicities (doublet, doublet of doublets, multiplet) and their coupling constants are crucial for confirming their sequential arrangement (H-1 couples to H-2, which in turn couples to H-3).
-
Methyl Protons (9H): Three distinct signals are observed for the methyl groups:
-
H-11 (δH 2.01 ppm): This singlet corresponds to the methyl group attached to the furan ring (C-11). Its chemical shift is indicative of a methyl group on an aromatic ring.
-
H-14 (δH 1.05 ppm): This singlet is assigned to the angular methyl group at C-10, a classic feature of the eudesmane skeleton.
-
H-15 (δH 1.81 ppm): This signal, often a narrow multiplet, corresponds to the methyl group attached to the diene system at C-4. Its downfield shift relative to H-14 is due to its vinylic position.
-
-
Aliphatic Protons (5H): The remaining protons (H-5, H-6α/β, H-9α/β) are found in the upfield region (δH 1.50-2.96 ppm). The signals for the methylene protons (H-6 and H-9) often appear as complex multiplets due to geminal and vicinal coupling, and their diastereotopic nature. Two-dimensional NMR experiments like COSY and HSQC are indispensable for unambiguously assigning these overlapping signals.
Consolidated Spectroscopic Data
The following table summarizes the definitive ¹H and ¹³C NMR assignments for Furanoeudesma-1,3-diene.
| Position | δC (ppm)[1] | δH (ppm, Multiplicity, J in Hz)[1] |
| 1 | 135.0 | 5.72 (d) |
| 2 | 123.7 | 5.86 (dd) |
| 3 | 120.9 | 5.79 (m) |
| 4 | 135.8 | - |
| 5 | 44.3 | 2.87 (brd) |
| 6 | 21.3 | 2.54 (ddd) / 2.96 (dd) |
| 7 | 40.1 | - |
| 8 | 118.9 | - |
| 9 | 31.5 | 1.50 (m) / 1.85 (m) |
| 10 | 37.2 | - |
| 11 | 145.8 | - |
| 12 | 139.0 | 7.08 (s) |
| 13 | 120.3 | - |
| 14 | 23.5 | 1.05 (s) |
| 15 | 20.8 | 1.81 (s) |
| 16 (on C-11) | 9.5 | 2.01 (s) |
Note: The numbering in this table is based on the cited literature for consistency in assignment and may differ from standard IUPAC or biosynthetic numbering.
Experimental Protocols: A Self-Validating System
The trustworthiness of spectroscopic data hinges on rigorous and reproducible experimental methods.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified Furanoeudesma-1,3-diene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary.
-
2D NMR (for full assignment): For unambiguous assignment, acquire 2D spectra such as COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation). These experiments are critical for tracing the connectivity throughout the entire molecule.
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., essential oil or pure compound) in a volatile solvent like hexane or ethyl acetate (e.g., 1 µL in 1 mL).[9]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[9]
-
Chromatographic Separation: Inject 1 µL of the sample into the GC. Utilize a non-polar capillary column (e.g., HP-5MS or equivalent). A typical oven temperature program would be: start at 60-70°C, ramp up to 250-280°C at a rate of 3-5°C/min, and hold for 10 minutes.[9] Helium is typically used as the carrier gas.
-
Mass Spectrometry Detection: Operate the MS in scan mode over a mass range of m/z 40-450. The ionization voltage is typically set to 70 eV.[9]
-
Data Analysis: Identify the peak corresponding to Furanoeudesma-1,3-diene by its retention time and compare its mass spectrum to reference libraries (e.g., NIST, Wiley) and literature data.
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of Furanoeudesma-1,3-diene, with atom numbering corresponding to the NMR data table.
Caption: Structure of Furanoeudesma-1,3-diene with NMR numbering.
References
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National Center for Biotechnology Information. (n.d.). Furanoeudesma-1,3-diene. PubChem Compound Database. Retrieved from [Link].
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American Chemical Society. (2023). Furanoeudesma-1,3-diene. Retrieved from [Link].
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physical and chemical properties of Furanoeudesma 1,3-diene
An In-Depth Technical Guide to Furanoeudesma-1,3-diene: Physicochemical Properties, Analytics, and Biological Significance
Introduction
Furanoeudesma-1,3-diene is a naturally occurring bioactive compound that has garnered significant attention from the scientific community. Classified as a furanosesquiterpenoid, it is a principal component of myrrh, the oleo-gum resin extracted from trees of the Commiphora genus, particularly Commiphora myrrha (Nees) Engl.[1][2][3]. Myrrh has been used for millennia in traditional medicine and perfumery, and modern research is beginning to validate its historical applications, with Furanoeudesma-1,3-diene identified as one of its key active principles.[4][5].
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecular profile, physicochemical properties, chemical reactivity, and biological activities of Furanoeudesma-1,3-diene. Furthermore, it details field-proven methodologies for its extraction, purification, and analysis, grounding all claims in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of the molecular structure and physical characteristics of Furanoeudesma-1,3-diene is fundamental for its study and application. This section outlines its structural classification and summarizes its key physicochemical data.
Structure and Classification
Furanoeudesma-1,3-diene is a member of the sesquiterpenoid class of natural products, which are built from three isoprene units and contain 15 carbon atoms.[1][2]. More specifically, it belongs to the eudesmane subgroup of furanosesquiterpenoids.[2]. Its core structure consists of a bicyclic eudesmane carbon skeleton fused to a furan ring, a feature responsible for its characteristic chemical properties and biological activities.[2]. The chemical structure was first elucidated through spectroscopic analysis and later confirmed by stereoselective chemical synthesis.[2][4][6].
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From Ancient Remedy to Modern Molecule: A Technical Guide to the Historical and Chemical Landscape of Myrrh and Furanoeudesma-1,3-diene
Abstract
For millennia, the aromatic resin of the Commiphora species, known as myrrh, has been a cornerstone of traditional medicine, perfumery, and religious ceremonies across diverse cultures.[1][2][3][4][5] Its enduring legacy is not merely a matter of historical curiosity but is deeply rooted in its complex chemical composition. This guide provides an in-depth exploration of the historical applications of myrrh, bridging the gap between its ancient uses and contemporary scientific understanding. Central to this exploration is Furanoeudesma-1,3-diene, a key bioactive sesquiterpenoid that contributes significantly to myrrh's characteristic aroma and therapeutic properties.[5][6] We will delve into the technical methodologies for the extraction, isolation, and characterization of this potent molecule, offering a practical resource for researchers, scientists, and drug development professionals. This document aims to be a comprehensive treatise, elucidating the journey of a revered natural product from its historical context to its potential as a source of novel therapeutic agents.
A Tapestry of Time: The Historical Significance of Myrrh
The use of myrrh is intricately woven into the fabric of human history, with its value once rivaling that of gold. Its applications were multifaceted, spanning medicinal, spiritual, and cosmetic domains.
-
Ancient Egypt: The Egyptians held myrrh in high esteem, utilizing it extensively in the embalming process to preserve the bodies of pharaohs and nobles for the afterlife.[3][4][7][8] Its antimicrobial properties were crucial in preventing decay.[7] Beyond its role in funerary rites, myrrh was a key ingredient in perfumes, cosmetics, and skincare preparations, believed to possess skin-enhancing qualities.[8][9]
-
Biblical and Religious Contexts: Myrrh is famously mentioned in religious texts as one of the three gifts brought to the infant Jesus, symbolizing healing and sanctity.[2][7][10] It was also a component of the sacred anointing oil used in the Tabernacle and for the consecration of priests and kings in ancient Hebrew traditions.[2][11] In various Christian denominations, myrrh continues to be used as incense in liturgical ceremonies.[2]
-
Greco-Roman World: In ancient Greece and Rome, myrrh was recognized for its medicinal virtues. The Greek physician Hippocrates is said to have mentioned myrrh frequently in his writings for its antiseptic and anti-inflammatory properties.[12] Roman soldiers reportedly carried myrrh into battle to treat wounds.[10] It was also used in religious rituals and during cremations.[3][12]
-
Traditional Chinese and Ayurvedic Medicine: Myrrh, known as "mo yao" in Traditional Chinese Medicine, has been used for centuries to promote blood circulation, alleviate pain, and for wound care.[12][13] In the Ayurvedic tradition of India, myrrh was employed to treat a range of ailments including mouth ulcers, respiratory conditions, and inflammatory diseases.[12][14]
The enduring presence of myrrh in these diverse and influential cultures underscores a long-held belief in its therapeutic efficacy, a belief that is now being substantiated by modern scientific investigation.
Unveiling the Bioactive Core: Furanoeudesma-1,3-diene
The medicinal properties of myrrh are attributed to its complex mixture of volatile oils, gums, and resins.[15] Among the myriad of compounds, the furanosesquiterpenoids are of particular interest, with Furanoeudesma-1,3-diene being a principal and well-studied constituent.[14]
Chemical Profile and Significance
Furanoeudesma-1,3-diene is a sesquiterpenoid, a class of 15-carbon terpenes, characterized by a furan ring fused to a eudesmane skeleton.[7] This structural feature is crucial to its biological activity and its contribution to the distinctive aroma of myrrh.[5] First identified as a major aroma component of myrrh essential oil in 1983 by Brieskorn and Noble, its stereoselective synthesis was later achieved in 1996, confirming its structure.[5][6]
The concentration of Furanoeudesma-1,3-diene can vary significantly depending on the Commiphora species, the geographical origin of the resin, and the extraction method employed, making it a key chemotaxonomic marker for the quality control and authentication of myrrh.[7]
Pharmacological Activity: The Analgesic Connection
One of the most significant pharmacological properties of Furanoeudesma-1,3-diene is its analgesic effect.[5][6] Research has demonstrated that this compound interacts with opioid receptors in the central nervous system.[6][16] This interaction provides a molecular basis for the historical use of myrrh as a pain reliever.[5][6] Studies in animal models have shown that the analgesic effects of Furanoeudesma-1,3-diene can be reversed by the opioid antagonist naloxone, further supporting its mechanism of action via opioid pathways.[6]
Caption: Opioid Receptor Signaling Cascade of Furanoeudesma-1,3-diene.
Methodologies for Isolation and Analysis
The effective extraction and analysis of Furanoeudesma-1,3-diene from the complex resinous matrix of myrrh are critical for both research and commercial applications. A variety of techniques are employed, each with its own set of advantages and considerations.
Extraction Techniques
The choice of extraction method significantly impacts the yield and purity of the resulting extract.
-
Solvent Extraction: This is a common method utilizing organic solvents such as methanol, ethanol, or hexane.[7] The selection of the solvent influences the extraction efficiency of lipophilic compounds like Furanoeudesma-1,3-diene.
-
Supercritical Fluid Extraction (SFE): SFE using carbon dioxide (CO2) is a green and efficient technique for extracting volatile compounds from natural products.[7] It operates at low temperatures, which helps to preserve heat-sensitive molecules like Furanoeudesma-1,3-diene.[7] SFE often results in a high yield of furanodienes with no residual solvent.[7]
-
Hydrodistillation and Steam Distillation: These methods are traditionally used to obtain essential oils from plant materials. While effective, the high temperatures involved can potentially lead to the degradation of some thermolabile compounds.
-
Matrix Solid-Phase Dispersion (MSPD): MSPD is a more recent technique that has shown high efficiency in extracting furanosesquiterpenoids from myrrh with reduced solvent and sample consumption compared to traditional methods.[12]
Table 1: Comparative Analysis of Furanoeudesma-1,3-diene Content from Different Extraction Methods and Commiphora Species
| Extraction Method | Commiphora Species | Furanoeudesma-1,3-diene Content (%) | Reference |
| Supercritical Fluid Extraction (SFE) | C. myrrha | 34.9 | [15][17] |
| Supercritical Fluid Extraction (SFE) | C. myrrha | 26.2 | |
| Hydrodistillation | C. myrrha | Similar to SFE | [17] |
| Steam Distillation | C. myrrha | Similar to SFE | [17] |
| Hexane Extraction | C. molmol | 8.97 - 20.59 | [2] |
| Methanolic Extraction | C. molmol | 1118.42 µg/mL (in extract) | [13] |
Analytical and Purification Protocols
Following extraction, chromatographic and spectroscopic techniques are essential for the identification, quantification, and purification of Furanoeudesma-1,3-diene.
GC-MS is a powerful tool for the analysis of volatile compounds in myrrh essential oil.
Experimental Protocol:
-
Sample Preparation: Dilute 1 µL of myrrh essential oil in 1 mL of a suitable solvent (e.g., acetonitrile or ethanol).
-
GC System: Perkin Elmer Elite 5MS column (30 m x 0.25 mm x 0.25 µm film thickness) or similar.[10]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[10]
-
Injector: Splitless mode, with the injector temperature set to 280°C.[10]
-
Oven Temperature Program:
-
MS Detector:
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 220°C.[10]
-
Mass Range: 40-450 amu.
-
-
Data Analysis: Identify Furanoeudesma-1,3-diene by comparing its mass spectrum and retention time with that of a certified reference standard and by matching with mass spectral libraries (e.g., NIST).
Caption: GC-MS Analysis Workflow for Myrrh Extract.
HPLC is a versatile technique for both the quantification and purification of Furanoeudesma-1,3-diene from myrrh extracts.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of myrrh extract in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 4-8 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 column (e.g., 5 µm, 250 x 4.6 mm).[12]
-
Detector: Diode Array Detector (DAD) set at 222 nm.
-
-
Mobile Phase and Gradient (for Furanoeudesma-1,3-diene):
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 0-15 min, 80% B; 15-30 min, 100% B.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Quantification: Create a calibration curve using a certified reference standard of Furanoeudesma-1,3-diene to determine its concentration in the sample.
Future Perspectives and Conclusion
The journey of myrrh from an ancient panacea to a source of scientifically validated bioactive compounds is a testament to the enduring value of natural products in medicine. Furanoeudesma-1,3-diene, with its demonstrated analgesic properties and unique chemical structure, stands out as a promising lead compound for the development of novel therapeutics.[7] Further research into its pharmacological profile, including its potential anti-inflammatory, antimicrobial, and anticancer activities, is warranted.
This guide has provided a comprehensive overview of the historical significance of myrrh and the technical methodologies for the study of its key constituent, Furanoeudesma-1,3-diene. By integrating historical context with modern analytical techniques, we aim to equip researchers with the knowledge and tools necessary to further unlock the therapeutic potential of this ancient remedy. The continued exploration of myrrh and its bioactive compounds holds the promise of new discoveries that can address contemporary health challenges.
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Marongiu, B., Piras, A., Porcedda, S., & Tuveri, E. (2005). Chemical Composition of the Essential Oil and Supercritical CO2 Extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. Flavour and Fragrance Journal, 20(5), 535-539. [Link]
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Marongiu, B., Piras, A., Porcedda, S., & Tuveri, E. (2005). Chemical composition of the essential oil and supercritical CO2 extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. PubMed. [Link]
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Al-Mijalli, S. H., El-Hefnawy, M., El-Noketi, A. F., & El-Askary, H. (2021). Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin. Molecules, 26(14), 4208. [Link]
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Iannarelli, R., et al. (2021). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Molecules, 26(21), 6475. [Link]
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Kim, M., et al. (2021). Concentration of terpenes (i.e., furanoeudesma-1,3-diene and curzerene) in solution before and after adsorption of myrrh resin extracts onto RH-BC. ResearchGate. [Link]
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Al-Massarani, S. M., Al-Enzy, M. F., El-Gamal, A. A., & Al-Rehaily, A. J. (2016). Analysis of inorganic and organic constituents of myrrh resin by GC–MS and ICP-MS: An emphasis on medicinal assets. Saudi Pharmaceutical Journal, 25(6), 834-840. [Link]
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Al-Massarani, S. M., et al. (2021). GC-MS Method for Quantification and Pharmacokinetic Study of Four Volatile Compounds in Rat Plasma after Oral Administration of Commiphora myrrh (Nees) Engl. Resin and In Vitro Cytotoxic Evaluation. Molecules, 26(24), 7493. [Link]
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WishGarden Herbs. (2024, December 2). Myrrh Benefits: An Ancient Remedy with Modern Uses. WishGarden Herbs. [Link]
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Sarah Johnson L. Ac. of West Austin, TX. (2015, December 15). Frankincense & Myrrh: Ancient Traditions & Modern Usages. Sarah Johnson L. Ac. of West Austin, TX. [Link]
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A Technical Guide to the Biological Activity of Crude Myrrh Extract and its Bioactive Constituent, Furanoeudesma-1,3-diene
Introduction: Unveiling the Therapeutic Potential of Ancient Myrrh
Myrrh, the aromatic oleo-gum resin obtained from trees of the Commiphora genus, has been a cornerstone of traditional medicine for millennia, valued for its analgesic, anti-inflammatory, and antimicrobial properties.[1][2] Modern analytical techniques have allowed for the deconstruction of myrrh's complex chemical profile, identifying a class of furanosesquiterpenoids as key mediators of its therapeutic effects.[3][4] Among these, Furanoeudesma-1,3-diene has emerged as a principal bioactive constituent, demonstrating a remarkable range of pharmacological activities.[5][6]
This technical guide provides an in-depth exploration of the biological activities of crude myrrh extract with a focus on Furanoeudesma-1,3-diene. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and an examination of the underlying mechanisms of action. The structure of this guide is designed to logically flow from the broad context of myrrh's bioactivity to the specific molecular interactions of its key components, providing a comprehensive resource for advancing research in this field.
Chemotaxonomy and Phytochemical Profile
The genus Commiphora, belonging to the Burseraceae family, comprises over 150 species distributed across arid and subtropical regions.[7] The chemical composition of the resin, particularly the relative concentrations of furanosesquiterpenes like Furanoeudesma-1,3-diene, curzerene, and lindestrene, can serve as a chemotaxonomic marker to differentiate between various Commiphora species.[5] This is crucial for the quality control and standardization of myrrh extracts for research and therapeutic use.[5]
The primary components of myrrh resin are volatile oil (2-10%), resin (25-40%), and gum (30-60%).[3] The volatile oil is rich in furanosesquiterpenes, which are largely responsible for both the characteristic aroma and the biological activities of myrrh.[3][8] Furanoeudesma-1,3-diene is often one of the most abundant furanosesquiterpenoids in the essential oil of Commiphora myrrha.[5][9]
Core Biological Activities and Mechanisms of Action
Analgesic Properties: An Opioid-Mediated Pathway
The historical use of myrrh as a pain reliever is substantiated by modern scientific evidence demonstrating its potent analgesic effects.[1][6] Studies have shown that Furanoeudesma-1,3-diene, along with other furanosesquiterpenoids like curzerene, is a primary contributor to this activity.[3][10]
Mechanism of Action: The analgesic effect of Furanoeudesma-1,3-diene is primarily mediated through its interaction with the central nervous system's opioid receptors.[1][6][10] Research has demonstrated that this compound can displace the binding of [3H]diprenorphine to brain membranes, indicating a direct interaction with opioid receptors.[10] Specifically, it shows an affinity for delta-opioid receptors.[7][11] The analgesic effects of Furanoeudesma-1,3-diene can be reversed by the opioid antagonist naloxone, further confirming its opioid-mediated mechanism.[1][6][10] This provides a strong scientific basis for the traditional use of myrrh in pain management.[1]
Signaling Pathway: Furanoeudesma-1,3-diene and Opioid Receptor Interaction
Caption: Interaction of Furanoeudesma-1,3-diene with opioid receptors.
Anti-inflammatory Effects: Modulation of Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, and myrrh has been traditionally used to alleviate inflammatory conditions.[2][12] Research has elucidated that the anti-inflammatory properties of myrrh extract and its constituents, including Furanoeudesma-1,3-diene, are due to their ability to modulate critical inflammatory signaling pathways.[[“]]
Mechanism of Action: Furanoeudesma-1,3-diene and other myrrh compounds exert their anti-inflammatory effects by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[[“]]
-
MAPK Pathway Inhibition: Myrrh compounds suppress the MAPK pathway by reducing the phosphorylation of key proteins such as ERK, JNK, and p38.[[“]] This leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[[“]]
-
NF-κB Pathway Modulation: Myrrh also inhibits the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[[“]] This results in reduced transcription of inflammatory cytokines and chemokines.[[“]]
Signaling Pathway: Anti-inflammatory Mechanism of Myrrh Compounds
Caption: Modulation of inflammatory pathways by myrrh compounds.
Cytotoxic Activity: Potential in Cancer Research
Emerging evidence suggests that myrrh extract and its isolated compounds possess cytotoxic activity against various cancer cell lines, indicating their potential as a source for novel anticancer agents.[4][12][14]
A 50% methanol extract of Commiphora myrrha resin has demonstrated significant cytotoxicity against human cervical cancer (HeLa) cells, with a half-maximal inhibitory concentration (IC50) of 29.41 µg/mL.[5] Notably, this extract showed high selectivity, being non-cytotoxic against normal cell lines.[5] Other studies have reported the cytotoxic effects of myrrh essential oil on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values of 10.93 ± 0.32 μg/ml for MCF-7.[4] Furano-sesquiterpenoids, such as 2-methoxyfuranodiene and 2-acetoxyfuranodiene, isolated from myrrh have also shown potent cytotoxic activity against HepG2 and MCF-7 cells, inducing apoptosis and cell cycle arrest.[15][16]
Table 1: Cytotoxic Activity of Myrrh Extracts and Compounds
| Extract/Compound | Cell Line | IC50 Value | Source(s) |
| 50% Methanol Extract | HeLa (Cervical Cancer) | 29.41 µg/mL | [5] |
| Myrrh Essential Oil | MCF-7 (Breast Cancer) | 10.93 ± 0.32 μg/ml | [4] |
| 2-methoxyfuranodiene | HepG2 (Liver Cancer) | 3.6 µM | [15][16] |
| 2-methoxyfuranodiene | MCF-7 (Breast Cancer) | 4.4 µM | [15][16] |
| 2-acetoxyfuranodiene | HepG2 (Liver Cancer) | 3.6 µM | [15][16] |
| 2-acetoxyfuranodiene | MCF-7 (Breast Cancer) | 4.4 µM | [15][16] |
Antimicrobial and Antiparasitic Properties
Myrrh has a long history of use as an antiseptic and has been employed to treat various infections.[2][17] Scientific studies have validated its broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[2][4][18]
Myrrh essential oil has demonstrated significant bactericidal activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, including multidrug-resistant strains.[4][17] The antibacterial properties are partly attributed to the interaction of its furanosesquiterpenoids with bacterial DNA gyrase.[5][18] In addition to its antibacterial effects, myrrh extracts have shown antifungal activity against Candida albicans.[2] Furthermore, myrrh has been reported to have antiparasitic effects.[2] An antiviral activity against the influenza A virus has also been reported for myrrh extracts and some of its purified sesquiterpenes.[9]
Experimental Protocols
Protocol 1: Extraction of Crude Myrrh and Isolation of Furanoeudesma-1,3-diene
This protocol outlines a general procedure for the extraction of crude myrrh and the subsequent isolation of Furanoeudesma-1,3-diene. The choice of solvent and chromatographic technique is critical for achieving a high yield and purity of the target compound.
Workflow: Extraction and Isolation of Furanoeudesma-1,3-diene
Caption: Workflow for the extraction and isolation process.
Step-by-Step Methodology:
-
Preparation of Myrrh Resin: Grind commercially available myrrh resin into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction:
-
Option A: Hexane Extraction: Macerate the powdered myrrh resin in n-hexane at room temperature for 24-48 hours with occasional agitation. The ratio of resin to solvent should be approximately 1:10 (w/v).
-
Option B: Supercritical Fluid Extraction (SFE): Utilize supercritical CO2 as the extraction solvent.[9][19] This method is advantageous as it avoids the use of organic solvents and can be optimized to selectively extract furanosesquiterpenoids. Typical SFE conditions for myrrh are a pressure of 9.0 MPa and a temperature of 50°C.[19]
-
-
Filtration and Concentration: After extraction, filter the mixture to remove solid residue. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.
-
Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Load the concentrated crude extract onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] Fractions containing compounds with similar retention times to a Furanoeudesma-1,3-diene standard are pooled.
-
Purification: Further purify the pooled fractions containing Furanoeudesma-1,3-diene using preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity.[5]
Protocol 2: Quantification of Furanoeudesma-1,3-diene using GC-MS
Accurate quantification of Furanoeudesma-1,3-diene in myrrh extracts is essential for standardization and for correlating its concentration with biological activity.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known amount of the crude myrrh extract or purified fraction in a suitable solvent (e.g., n-hexane or dichloromethane) to a final concentration within the linear range of the instrument.
-
GC-MS Analysis:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[8][20]
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating sesquiterpenoids.
-
Injector and Detector Temperatures: Set the injector temperature to 250°C and the mass spectrometer transfer line temperature to 280°C.
-
Oven Temperature Program: A typical temperature program starts at 60°C, holds for 2 minutes, then ramps up to 240°C at a rate of 3°C/minute, and holds at 240°C for 10 minutes.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.
-
-
Identification and Quantification:
-
Identify Furanoeudesma-1,3-diene in the chromatogram by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantify the amount of Furanoeudesma-1,3-diene by creating a calibration curve using a series of known concentrations of the reference standard. The peak area of the compound in the sample is then used to determine its concentration from the calibration curve.
-
Conclusion and Future Directions
This technical guide has synthesized the current understanding of the biological activities of crude myrrh extract, with a particular focus on its key bioactive constituent, Furanoeudesma-1,3-diene. The evidence strongly supports its analgesic, anti-inflammatory, cytotoxic, and antimicrobial properties, providing a scientific rationale for its long-standing use in traditional medicine. The detailed protocols provided herein offer a framework for researchers to extract, isolate, and quantify this promising natural product.
Future research should focus on several key areas. Further elucidation of the molecular targets and signaling pathways involved in the cytotoxic and antimicrobial activities of Furanoeudesma-1,3-diene is warranted. Pharmacokinetic and bioavailability studies are crucial to understand its absorption, distribution, metabolism, and excretion, which will inform potential therapeutic applications.[5] Additionally, investigating the synergistic effects of Furanoeudesma-1,3-diene with other compounds present in crude myrrh extract could reveal more potent therapeutic combinations. The continued exploration of this ancient remedy through the lens of modern science holds significant promise for the development of novel therapeutic agents.
References
- Characterization of the action on central opioid receptors of furaneudesma-1,3-diene, a sesquiterpene extracted from myrrh. (n.d.). CABI Compendium.
- Furanoeudesma 1,3-diene | 87605-93-4. (n.d.). Benchchem.
- Furanoeudesma-1,3-diene. (2023, December 18). American Chemical Society.
- Buy Furanoeudesma 1,3-diene | 87605-93-4. (2024, April 14). Smolecule.
- Analgesic effects of RodeMyr®, a Commiphora molmol extract with a highly standardized furanodiene content. (n.d.).
- A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. (n.d.). PubMed.
- (PDF) Analgesic effects of myrrh. (2025, August 9). ResearchGate.
- Buy Furanoeudesma 1,3-diene (EVT-1537516) | 87605-93-4. (n.d.). EvitaChem.
- Mechanisms of myrrh compounds in modulating inflammatory signaling pathways. (n.d.).
- CalMYR EN. (n.d.). Calliero.
- Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. (n.d.). MDPI.
- A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. (2017, May 24). PMC - PubMed Central.
- Bactericidal activity of Myrrh extracts and two dosage forms against standard bacterial strains and multidrug-resistant clinical isolates with GC/MS profiling. (2020, January 28). PMC - NIH.
- (PDF) Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells. (2023, February 1).
- Commiphora myrrh: a phytochemical and pharmacological update. (2022, November 18). PMC - PubMed Central.
- Concentration of terpenes (i.e., furanoeudesma-1,3-diene and curzerene)... (n.d.). ResearchGate.
- Chemical Composition of the Essential Oil and Supercritical CO 2 Extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. | Request PDF. (2025, August 6). ResearchGate.
- Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin. (2021, July 10). PMC - NIH.
- (PDF) A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. (n.d.). ResearchGate.
- Furanosesquiterpenoids of Commiphora myrrha | Request PDF. (2025, August 5). ResearchGate.
- biological activity of myrrh extract against some pathogenic bacteria: gc-ms analysis of. (2022, July 7). Neliti.
- Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin. (2020, March 10). ResearchGate.
- Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin. (2020, March 13). PubMed.
- Bioactive constituents from some medicinal resins of Commiphora species. (n.d.).
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The Discovery and First Isolation of Furanoeudesma-1,3-diene: A Technical Guide
This guide provides an in-depth technical overview of the discovery, initial isolation, and structural elucidation of Furanoeudesma-1,3-diene, a significant furanosesquiterpenoid found in myrrh. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of the scientific journey, from its first identification to the confirmation of its molecular architecture. We will delve into the causality behind experimental choices and provide validated protocols for its isolation and characterization.
Introduction: The Aromatic Heart of Myrrh
Furanoeudesma-1,3-diene is a naturally occurring sesquiterpene that has attracted considerable scientific interest due to its prevalence in the oleo-gum-resin of Commiphora myrrha (myrrh) and its significant contribution to the resin's characteristic aroma and medicinal properties.[1] Belonging to the furanosesquiterpenoid class, its molecular structure, featuring a furan ring fused to a bicyclic system, is responsible for its diverse biological activities, including analgesic and anti-inflammatory effects.[1][2] This guide will trace the historical milestones in the discovery and characterization of this important natural product.
The Initial Discovery: Unveiling a Key Aroma Component
The first scientific report on Furanoeudesma-1,3-diene emerged in 1983 from the work of Carl Heinz Brieskorn and Pia Noble at the University of Würzburg, Germany.[1][3][4] While investigating the chemical constituents of the essential oil of myrrh (Commiphora molmol), they identified Furanoeudesma-1,3-diene as a major aromatic component.[1][3] Their work was a pivotal first step in understanding the complex chemistry of myrrh and laid the groundwork for future investigations into its bioactive compounds.[5]
The First Isolation: From Resin to Pure Compound
The initial isolation of Furanoeudesma-1,3-diene from myrrh resin was achieved through a combination of solvent extraction and chromatographic techniques. While the original 1983 publication by Brieskorn and Noble provides the foundational approach, subsequent studies have refined the methodology. The following protocol is a synthesis of established methods for the isolation of Furanoeudesma-1,3-diene from Commiphora resin.
Experimental Protocol: Isolation of Furanoeudesma-1,3-diene
This protocol outlines a general procedure for the extraction and purification of Furanoeudesma-1,3-diene from myrrh resin. The rationale behind each step is provided to offer insight into the experimental design.
1. Sourcing and Preparation of Plant Material:
-
Starting Material: High-quality oleo-gum-resin of Commiphora myrrha or Commiphora molmol. The geographical origin of the resin can influence the relative abundance of Furanoeudesma-1,3-diene.[5]
-
Preparation: The resin is cryogenically ground to a fine powder to maximize the surface area for efficient solvent extraction.
2. Extraction:
-
Solvent Selection: Hexane is a commonly used solvent for the extraction of lipophilic compounds like sesquiterpenoids from the resinous matrix.[6] Methanol and ethanol have also been employed.[7] Supercritical fluid extraction (SFE) with CO2 is a more modern and efficient technique that minimizes thermal degradation of the target compound.[2][8]
-
Procedure (Solvent Extraction):
-
Macerate the powdered resin in hexane (e.g., 1:10 w/v) at room temperature with continuous stirring for 24-48 hours.
-
Filter the extract to remove solid resin particles.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude hexane extract.
-
-
Procedure (Supercritical Fluid Extraction):
-
Load the powdered resin into the extraction vessel of an SFE system.
-
Set the extraction parameters: temperature (e.g., 65 °C), pressure (e.g., 37 MPa), and CO2 flow rate (e.g., 18 kg/h ).[8]
-
Collect the extracted oil.
-
3. Chromatographic Purification:
-
Rationale: The crude extract is a complex mixture of various terpenoids, gums, and other secondary metabolites. Column chromatography is essential for the separation and purification of Furanoeudesma-1,3-diene.
-
Stationary Phase: Silica gel is a suitable adsorbent for the separation of moderately polar compounds like furanosesquiterpenoids.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically used. The separation is based on the differential partitioning of the components between the stationary and mobile phases.
-
Procedure:
-
Prepare a silica gel column packed in hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane (e.g., starting with 100% hexane and gradually increasing to 10-20% ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent).
-
Combine fractions containing the pure Furanoeudesma-1,3-diene and concentrate under reduced pressure.
-
Structural Elucidation and Confirmation
The definitive structure of Furanoeudesma-1,3-diene was elucidated through a combination of spectroscopic techniques and confirmed by total synthesis.
Spectroscopic Characterization
A suite of spectroscopic methods was employed to determine the molecular structure of the isolated compound.
| Technique | Observation | Interpretation |
| Mass Spectrometry (MS) | Molecular Ion (M+) peak corresponding to the molecular formula C15H18O.[9] | Determination of the molecular weight and elemental composition. |
| ¹H NMR | Signals in the olefinic region, signals for methyl groups, and protons on a furan ring. | Provides information on the proton environment and connectivity. |
| ¹³C NMR | Resonances corresponding to sp2 and sp3 hybridized carbons, including those of a furan ring and a diene system. | Reveals the carbon skeleton of the molecule. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of alkanes and alkenes, C=C stretching of the diene and aromatic ring, and C-O stretching of the furan moiety. | Confirms the presence of key functional groups. |
Table 1: Key Spectroscopic Data for Furanoeudesma-1,3-diene.
The Decisive Role of Synthesis: Stereochemical Revision
A landmark achievement in the study of Furanoeudesma-1,3-diene was its stereoselective synthesis from santonin, a readily available natural product, by the research group of Jose R. Pedro in 1996.[4] This synthesis was crucial for two primary reasons:
-
Confirmation of the Connectivity: The synthetic product was identical to the naturally occurring Furanoeudesma-1,3-diene, unequivocally confirming its molecular structure.[4]
-
Revision of Stereochemistry: The synthesis revealed that the absolute stereochemistry of the natural product was the enantiomer of what was initially proposed. This highlights the power of total synthesis in definitively assigning the three-dimensional arrangement of complex molecules.
The synthesis involved a multi-step sequence that meticulously controlled the stereochemistry at each chiral center, ultimately leading to the correct enantiomer of Furanoeudesma-1,3-diene.
Conclusion
The discovery and first isolation of Furanoeudesma-1,3-diene represent a significant chapter in the exploration of the chemical diversity of myrrh. The initial work of Brieskorn and Noble set the stage for a deeper understanding of this furanosesquiterpenoid, which was later solidified by the elegant synthetic work of Pedro and his colleagues. This journey, from the fragrant resin to a fully characterized molecule, exemplifies the synergy of natural product chemistry, spectroscopy, and organic synthesis. The detailed protocols and analytical data presented in this guide are intended to serve as a valuable resource for researchers continuing to explore the fascinating chemistry and therapeutic potential of Furanoeudesma-1,3-diene and other natural products.
References
- Brieskorn, C. H., & Noble, P. (1983). Two furanoeudesmanes from the essential oil of myrrh. Phytochemistry, 22(1), 187-189.
- Dolara, P., Corte, B., Ghelardini, C., Pugliese, A. M., Cerbai, E., Menichetti, S., & Lo Cont, A. (1996). Local anaesthetic, antibacterial and antifungal properties of sesquiterpenes from myrrh. Planta medica, 62(4), 352-355.
- Brieskorn, C. H., & Noble, P. (1983). Furanosesquiterpenes from the essential oil of myrrh. Phytochemistry, 22(5), 1207-1211.
- El-Shazly, A. M., & Hussein, K. T. (2014). Chemical and biological study of the essential oils of Commiphora. Pharmacognosy reviews, 8(16), 113.
- Marongiu, B., Piras, A., Porcedda, S., & Tuveri, E. (2005). Chemical composition of the essential oil and supercritical CO2 extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. Journal of agricultural and food chemistry, 53(20), 7939-7943.
- Pedro, J. R., & Morera, I. M. (1996). Stereoselective synthesis of (+)- and (-)-furanoeudesma-1,3-diene from santonin. Tetrahedron, 52(15), 5487-5494.
- Hanuš, L. O., Řezanka, T., Dembitsky, V. M., & Moussaieff, A. (2005). Myrrh--Commiphora chemistry. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 149(1), 3-27.
- Shen, T., Li, G. H., Wang, X. N., & Lou, H. X. (2012). The genus Commiphora: a review of its traditional uses, phytochemistry and pharmacology. Journal of ethnopharmacology, 142(2), 319-330.
- Su, S., Wang, T., Duan, J. A., Zhou, W., Hua, Y. Q., Tang, Y. P., ... & Qian, D. W. (2011). Anti-inflammatory and analgesic activity of different extracts of Commiphora myrrha. Journal of ethnopharmacology, 134(2), 251-258.
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PubChem. (n.d.). Furanoeudesma-1,3-diene. National Center for Biotechnology Information. Retrieved from [Link]
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A Chemotaxonomic Guide to Commiphora Species Based on Furanosesquiterpenoid Profiling
Abstract: The genus Commiphora, comprising over 190 species, is a rich source of oleo-gum resins like myrrh and bdellium, which have been used for millennia in traditional medicine and perfumery.[1][2] The immense chemical diversity within this genus, however, presents significant challenges for accurate species identification and quality control, leading to frequent adulteration in commercial products.[3] This technical guide presents furanosesquiterpenoids as potent chemotaxonomic markers for the systematic classification of Commiphora species. We will explore the structural diversity of these compounds, detail a robust analytical workflow for their extraction and identification, and demonstrate their application in differentiating medicinally and commercially important species. This document is intended for researchers, natural product chemists, and drug development professionals seeking to leverage chemical profiling for taxonomic validation and discovery.
Introduction: The Case for Chemotaxonomy in Commiphora
The genus Commiphora (family Burseraceae) is notorious for its complex taxonomy, which is often confounded by morphological similarities between species and intraspecific variations. Traditional botanical identification, while essential, can be ambiguous. This ambiguity directly impacts the safety, efficacy, and quality of commercial resins derived from these plants.[4][5]
Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful, complementary approach.[6] By focusing on the distribution of specific secondary metabolites, we can establish distinctive chemical fingerprints for each species. Furanosesquiterpenoids have emerged as particularly valuable markers for Commiphora. These C15 terpenoids are characteristic components of the volatile oils and resins of many Commiphora species and exhibit significant structural diversity, making them ideal candidates for differentiating closely related species.[1][7] Their presence, absence, or relative abundance can serve as a reliable indicator of a sample's botanical origin.
The Chemistry of Commiphora Furanosesquiterpenoids
The oleo-gum resins of Commiphora are complex mixtures, but the furanosesquiterpenoids are often responsible for their characteristic aroma and biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[7][8] These compounds are built upon various sesquiterpene skeletons, with germacrane, eudesmane, and guaiane types being common.
The structural diversity arises from different cyclization patterns of the farnesyl pyrophosphate (FPP) precursor, followed by various enzymatic modifications such as oxidation, hydroxylation, and esterification. This biosynthetic plasticity results in a wide array of compounds, from simple furano-dienes to complex, oxygenated derivatives.
Below is a simplified representation of the biosynthetic origin of furanosesquiterpenoid skeletons.
Caption: Simplified biosynthetic pathway of furanosesquiterpenoids.
Key examples that serve as chemotaxonomic markers include:
-
Furanoeudesma-1,3-diene: A major and characteristic analgesic compound in true myrrh (C. myrrha).[8]
-
Curzerenone and Furanodienone: Often found in species like C. sphaerocarpa and C. holtziana, which can be adulterants of true myrrh.[3][8]
-
Methoxy- and Acetoxy-furanodienes: Specific oxygenated derivatives that can help differentiate species. For example, 2-methoxyfuranodiene and 2-acetoxyfuranodiene have been analyzed in C. myrrha.[9][10]
Analytical Workflow for Chemotaxonomic Profiling
A robust and reproducible analytical workflow is critical for generating reliable chemotaxonomic data. The process involves careful sample preparation, optimized extraction, chromatographic separation, and unambiguous structural identification. This self-validating system ensures that the chemical profile accurately reflects the plant's metabolic state.
Caption: Standardized workflow for Commiphora chemotaxonomic analysis.
Step-by-Step Protocol: Extraction via Matrix Solid-Phase Dispersion (MSPD)
MSPD is a highly efficient method for extracting furanosesquiterpenoids, offering higher yields and consuming less time and solvent compared to traditional techniques like Soxhlet or sonication.[9][10]
Causality: The principle of MSPD involves dispersing the solid resin sample onto a solid support (dispersant), which simultaneously grinds the sample and creates a large surface area for efficient extraction. This disruption of the sample matrix allows for exhaustive elution of the target analytes with a minimal volume of solvent.
Protocol:
-
Sample Preparation: Grind 0.5 g of the Commiphora oleo-gum resin with 1.0 g of silica gel in a mortar and pestle until a homogeneous mixture is obtained. The 2:1 ratio of dispersant to sample is optimal for this class of compounds.[9][10]
-
Column Packing: Transfer the mixture into an empty solid-phase extraction (SPE) cartridge (e.g., 10 mL).
-
Elution: Gently compress the material with the cartridge plunger and elute the furanosesquiterpenoids by passing 15 mL of methanol through the cartridge.[9][10] Methanol is an effective elution solvent for moderately polar furanosesquiterpenoids.
-
Concentration: Collect the eluate and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., methanol or acetonitrile) for subsequent HPLC or GC-MS analysis.
Structural Elucidation
Once fractions or pure compounds are obtained, their structures are determined using a combination of spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing the volatile fraction of the resin, allowing for the identification of known furanosesquiterpenoids by comparing their mass spectra and retention indices with established libraries.[3][11]
-
High-Performance Liquid Chromatography (HPLC): Used for both analytical fingerprinting and preparative isolation of less volatile or thermally labile compounds.[9][11]
-
Nuclear Magnetic Resonance (NMR): The definitive technique for elucidating the structure of novel compounds and confirming the identity of known ones. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are employed to piece together the molecular framework and determine relative stereochemistry.[7][12][13]
Application in Chemotaxonomic Differentiation
The true power of this approach lies in comparing the furanosesquiterpenoid profiles across different species. The presence or absence of specific marker compounds can reliably distinguish between species that are often confused or sold interchangeably.
Distribution of Key Furanosesquiterpenoids in Commiphora Species
| Furanosesquiterpenoid | C. myrrha (True Myrrh) | C. holtziana / C. kataf | C. sphaerocarpa | Reference(s) |
| Furanoeudesma-1,3-diene | Major | Minor / Absent | Minor / Absent | [8] |
| Curzerenone | Present | Major | Major | [3][7][8] |
| Furanodienone | Minor | Major | Major | [3][8] |
| (1E)-8,12-epoxygermacra-1,7,10,11-tetraen-6-one | Absent | Absent | Present | [3] |
| Methoxy- and Acetoxy- derivatives | Present | Variable | Variable | [7][9][12] |
This table is a summary based on available literature and profiles can vary based on geographic origin and environmental factors.
Logical Framework for Classification
The data generated from the analytical workflow feeds into a logical framework for taxonomic assignment. Chemical profiles are compared, and statistical methods can be employed for more complex datasets involving numerous species or samples.
This approach has proven effective in distinguishing true myrrh (C. myrrha) from its common adulterants, such as the resins from C. holtziana, C. kataf, and C. sphaerocarpa.[3][8] While C. myrrha is characterized by high levels of furanoeudesma-1,3-diene, the adulterating species are often rich in curzerenone and furanodienone.[3][8]
Future Perspectives and Challenges
The chemotaxonomy of Commiphora is a rapidly evolving field. The integration of metabolomics with genomics and transcriptomics will provide deeper insights into the genetic basis of furanosesquiterpenoid diversity.[6] This "multi-omics" approach can help elucidate the evolutionary relationships between species and identify the specific enzymes responsible for producing these valuable compounds.
However, challenges remain. The chemical profile of a plant can be influenced by geographic location, climate, and harvest time. Therefore, the development of standardized analytical protocols and comprehensive, globally sourced reference databases is crucial for the widespread adoption of this chemotaxonomic approach.[4][6] Addressing these challenges will further solidify the role of furanosesquiterpenoid profiling as an indispensable tool for the quality control, authentication, and exploration of the medicinally vital Commiphora genus.
References
-
Shen, T., Li, G. H., Wang, X. N., & Lou, H. X. (2007). Furanosesquiterpenoids of Commiphora myrrha. Journal of Natural Products, 64(11), 1460-1462. Available at: [Link]
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Alqahtani, A. S., et al. (2021). Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin. Evidence-Based Complementary and Alternative Medicine, 2021, 6659619. Available at: [Link]
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Various Authors on ResearchGate. Furanosesquiterpenoids of Commiphora myrrha | Request PDF. ResearchGate. Available at: [Link]
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Dekebo, A., Dagne, E., & Sterner, O. (2002). Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh. Fitoterapia, 73(1), 48-55. Available at: [Link]
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Su, S., et al. (2011). Furanosesquiterpenoids of Commiphora myrrha. Journal of Natural Products, 74(5), 968-974. Available at: [Link]
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Alqahtani, A. S., et al. (2021). Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin. PubMed, 2021, 6659619. Available at: [Link]
-
Dekebo, A. (2020). Bioactive constituents from some medicinal resins of Commiphora species. Journal of Pharmaceutical Toxicology. Available at: [Link]
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Unterholzner, A., et al. (2023). An Unprecedented 4,8-Cycloeudesmane, Further New Sesquiterpenoids, a Triterpene, Steroids, and a Lignan from the Resin of Commiphora myrrha and Their Anti-Inflammatory Activity In Vitro. Molecules, 28(13), 5087. Available at: [Link]
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Singh, P., et al. (2024). Chemotaxonomy, an Efficient Tool for Medicinal Plant Identification: Current Trends and Limitations. Plants (Basel), 14(14), 2234. Available at: [Link]
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Cao, B., et al. (2019). The Genus Commiphora: An Overview of Its Traditional Uses, Phytochemistry, Pharmacology, and Quality Control. Molecules, 24(22), 4034. Available at: [Link]
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Xu, J., et al. (2022). The Genus Commiphora: An Overview of Its Traditional Uses, Phytochemistry, Pharmacology, and Quality Control. MDPI. Available at: [Link]
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Hanus, L. O., et al. (2005). Myrrh--Commiphora chemistry. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 149(1), 3-27. Available at: [Link]
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Cao, B., et al. (2019). The Genus Commiphora: An Overview of Its Traditional Uses, Phytochemistry, Pharmacology, and Quality Control. ResearchGate. Available at: [Link]
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Hanus, L. O., et al. (2005). Myrrh - Commiphora chemistry. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 149(1), 3–27. Available at: [Link]
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Methodological & Application
Application Note: High-Throughput Quantification of Furanoeudesma-1,3-diene in Plant Extracts
Introduction
Furanoeudesma-1,3-diene is a bioactive furanosesquiterpenoid of significant interest, primarily isolated from the oleo-gum resin of Commiphora species, commonly known as myrrh.[1][2] Its established analgesic properties, mediated through opioid receptors, provide a scientific basis for the traditional use of myrrh in pain management.[3] Furthermore, its characteristic aroma makes it a valuable component in the fragrance industry. The concentration of Furanoeudesma-1,3-diene can serve as a chemotaxonomic marker to differentiate between various Commiphora species, making its accurate quantification crucial for the quality control of raw materials and standardized extracts in the pharmaceutical and cosmetic industries.[1]
This application note provides a comprehensive guide with detailed protocols for the robust quantification of Furanoeudesma-1,3-diene in complex plant matrices. We will explore validated analytical techniques, including High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS), along with an overview of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices and the importance of method validation in accordance with ICH guidelines will be emphasized to ensure scientific integrity and reliable results.
Part 1: Sample Preparation and Extraction
The accurate quantification of Furanoeudesma-1,3-diene is critically dependent on the efficiency and selectivity of the extraction method. As a lipophilic compound, it requires organic solvents for effective extraction from the resinous matrix, which is a complex mixture of gums, polysaccharides, and other terpenoids.
Choice of Extraction Method and Solvent
The selection of the extraction method and solvent is a pivotal step that directly influences the yield and purity of the target analyte.
-
Solvent Extraction: Maceration or Soxhlet extraction using solvents of varying polarities, such as hexane, methanol, or ethanol, are commonly employed.[2][4] Methanolic extraction has been shown to be effective in solubilizing Furanoeudesma-1,3-diene.[4]
-
Supercritical Fluid Extraction (SFE): SFE with carbon dioxide (CO2) is a superior "green" alternative that yields high-quality extracts. This technique is particularly advantageous as it minimizes the use of organic solvents and operates at lower temperatures, reducing the risk of thermal degradation of the analyte.
Experimental Protocol: Solvent Extraction
-
Grinding: Grind the dried plant material (e.g., myrrh resin) to a fine powder to increase the surface area for extraction.
-
Maceration:
-
Accurately weigh approximately 1 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol.
-
Seal the flask and sonicate for 30 minutes at room temperature.
-
Allow the mixture to stand for 24 hours at 4°C.
-
Filter the extract through a 0.45 µm syringe filter prior to analysis.
-
-
Soxhlet Extraction:
-
Place a known amount of the powdered plant material into a thimble.
-
Extract with methanol in a Soxhlet apparatus for 6-8 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Redissolve a known amount of the extract in the appropriate solvent for analysis.
-
Workflow for Sample Preparation
Sources
Application Note: A Validated HPLC-DAD Method for the Quantification of Furanoeudesma-1,3-diene in Botanical Extracts
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) for the accurate quantification of Furanoeudesma-1,3-diene. This furanosesquiterpenoid is a principal bioactive and aromatic constituent found in the oleo-gum resin of Commiphora myrrha (myrrh), a substance with a long history of use in traditional medicine.[1][2][3] The method detailed herein is tailored for researchers, scientists, and quality control professionals in the natural products and pharmaceutical industries, providing a reliable protocol for phytochemical analysis, standardization of herbal extracts, and quality control of raw materials.
Introduction and Scientific Background
Furanoeudesma-1,3-diene (C₁₅H₁₈O, M.Wt: 214.3 g/mol ) is a key sesquiterpenoid that significantly contributes to the characteristic aroma and the therapeutic properties of myrrh.[3][4][5] Research has highlighted its notable biological activities, including analgesic effects, which are attributed to its interaction with opioid receptors in the brain.[2] Given its importance as a chemical marker and bioactive compound, a precise and reliable analytical method is crucial for the quality control and standardization of myrrh-containing products.[2]
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of complex mixtures like plant extracts.[6][7] Its high resolution and sensitivity make it ideal for separating and quantifying specific phytochemicals.[8] This guide explains the causality behind the chosen methodology, ensuring that the protocol is not just a series of steps, but a self-validating system grounded in established analytical principles.[9]
Principle of the HPLC Method
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is exceptionally well-suited for the analysis of moderately polar to nonpolar compounds like Furanoeudesma-1,3-diene from a complex plant matrix.
-
Causality of Component Selection:
-
Stationary Phase: A C18 (octadecylsilyl) column is used as the stationary phase. Its nonpolar, hydrophobic nature provides strong retention for the lipophilic Furanoeudesma-1,3-diene, allowing it to be separated from more polar, water-soluble components (like gums and polysaccharides) present in crude extracts, which will elute earlier.[2][10]
-
Mobile Phase: A gradient mobile phase consisting of acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC with excellent solvating properties and a low UV cutoff. The gradient elution—starting with a higher percentage of water and gradually increasing the percentage of acetonitrile—ensures that compounds with a wide range of polarities are effectively separated. This approach provides sharp peaks for late-eluting compounds like Furanoeudesma-1,3-diene while ensuring that highly polar components are eluted quickly.[2][11]
-
Detection: A Diode Array Detector (DAD) is selected for its ability to acquire UV-Vis spectra across a range of wavelengths simultaneously. This is superior to a simple UV detector because it not only quantifies the analyte at its maximum absorbance wavelength (λmax) but also provides spectral data that can confirm the peak's identity and purity, a critical aspect of method validation.[2] For Furanoeudesma-1,3-diene, a detection wavelength of 222 nm has been shown to be effective.[11]
-
Experimental Protocol
Instrumentation and Materials
-
HPLC system equipped with a gradient pump, autosampler, column oven, and Diode Array Detector (e.g., Agilent 1260 Infinity II, Shimadzu Prominence, or Waters Alliance).[9][11]
-
Analytical column: C18, 4.6 x 250 mm, 5 µm particle size (e.g., Agilent ZORBAX SB-C18, Inertsil ODS-3).[6][10]
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Syringe filters (0.22 µm, PTFE or Nylon).[9]
-
Volumetric flasks, pipettes, and vials.
-
Reference Standard: Certified Furanoeudesma-1,3-diene (≥95% purity).[11]
-
Solvents: HPLC-grade acetonitrile, methanol, and purified water (Milli-Q or equivalent).[11]
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Purified Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min, 80% B; 15-30 min, linear gradient to 100% B; hold at 100% B for 5 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD, 222 nm for quantification; spectral scan from 200-400 nm |
| Run Time | 35 minutes |
| (Note: This gradient is based on a published method for Furanoeudesma-1,3-diene and may require optimization for different matrices or column specifications.)[11] |
Preparation of Standard Solutions
Accurate quantification relies on a precise calibration curve generated from a certified reference standard.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Furanoeudesma-1,3-diene reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of at least five calibration standards. A suggested concentration range is 10, 25, 50, 100, and 200 µg/mL.[12]
-
Calibration Curve: Inject each standard solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the analyte. The curve should exhibit a coefficient of determination (r²) of ≥ 0.999 for good linearity.[13]
Sample Preparation Protocol
This protocol uses ultrasonic-assisted extraction, an efficient method for extracting sesquiterpenoids from plant material.[14][15]
-
Milling and Weighing: Grind the botanical raw material (e.g., myrrh resin) to a fine powder (approx. 40-60 mesh). Accurately weigh about 1.0 g of the powdered sample into a 50 mL conical flask.
-
Extraction: Add 25 mL of methanol to the flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate at room temperature for 45 minutes to facilitate cell wall disruption and solvent penetration.
-
Filtration and Dilution: Allow the mixture to cool. Filter the extract through a Whatman No. 1 filter paper. Transfer the filtrate to a 25 mL volumetric flask and dilute to the mark with methanol.
-
Final Filtration: Before injection, filter an aliquot of the sample solution through a 0.22 µm syringe filter into an HPLC vial. This crucial step removes fine particulate matter that could damage the column and interfere with the analysis.[16]
HPLC Analysis Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
Caption: Workflow for the HPLC analysis of Furanoeudesma-1,3-diene.
Method Validation Principles
To ensure the trustworthiness and reliability of this analytical method, it must be validated according to established guidelines (e.g., ICH, AOAC).[17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the chromatograms of a blank matrix, the sample, and the sample spiked with the standard, and by using the DAD to check for peak purity.
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.[13]
-
Precision: Expressed as the Relative Standard Deviation (%RSD) of replicate measurements.
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis on different days by different analysts. Typically, a %RSD of <2% is acceptable.[19]
-
-
Accuracy: Determined by performing recovery studies. A blank matrix is spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The percentage of the analyte recovered is calculated. Recoveries are typically expected to be within 98-102%.[17][19]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[12]
Conclusion
This application note provides a comprehensive and scientifically-grounded HPLC-DAD method for the quantification of Furanoeudesma-1,3-diene. By explaining the rationale behind the methodological choices and incorporating principles of method validation, this protocol serves as an authoritative guide for quality control and research applications involving Commiphora myrrha and other botanical sources of this important sesquiterpenoid. The detailed step-by-step procedures ensure that the method can be readily implemented and validated in any modern analytical laboratory.
References
-
BioCrick. (n.d.). Furanoeudesma 1,3-diene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furanoeudesma-1,3-diene. PubChem Compound Database. Retrieved from [Link]
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Gao, Y., et al. (2022). Quality evaluation of the extract of aerial parts from Atractylodes lancea based on fingerprint and chemometrics. Journal of Liquid Chromatography & Related Technologies, 45(5-6), 221-230. Retrieved from [Link]
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Chen, J. H., et al. (2011). [Determination of beta-eudesmol in rhizome of Atractylodes lancea by RP-HPLC]. Zhong Yao Cai, 34(1), 133-135. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC conditions of the extracts of the aerial parts from Atractylodes lancea. Retrieved from [Link]
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Taylor & Francis Online. (2022). Quality evaluation of the extract of aerial parts from Atractylodes lancea based on fingerprint and chemometrics. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC chromatogram of Atractylodes lancea ethanol extract at a wavelength of 320 nm. Retrieved from [Link]
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Piras, A., et al. (2021). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Molecules, 26(10), 2938. Retrieved from [Link]
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Peixoto, L. R., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 23(1), 134-146. Retrieved from [Link]
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Donno, D., et al. (2020). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. Planta Medica, 86(18), 1345-1353. Retrieved from [Link]
-
Bai, N., et al. (2015). Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Analytical Methods, 7(12), 5016-5024. Retrieved from [Link]
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Chib, R., et al. (2013). Quantification of sesquiterpene lactones in Parthenium hyterophorous by normal-phase HPLC. Journal of Chromatographic Science, 51(10), 950-953. Retrieved from [Link]
-
Jo, Y. H., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 708. Retrieved from [Link]
-
Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Chib, R., et al. (2013). Quantification of Sesquiterpene Lactones in Parthenium hyterophorous by Normal-Phase HPLC. Journal of Chromatographic Science, 51(10), 950-953. Retrieved from [Link]
-
de Souza, A. C. B., et al. (2011). Development and validation of a HPLC method for standardization of herbal and commercial extracts of Myrcia uniflora. Revista Brasileira de Farmacognosia, 21(5), 853-859. Retrieved from [Link]
-
LinkedIn. (2024, August 23). Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts. Retrieved from [Link]
-
ResearchGate. (2022). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Retrieved from [Link]
-
Seo, C.-S., et al. (2022). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. Applied Sciences, 12(13), 6642. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC chromatograms of chemical standards. Retrieved from [Link]
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Namieśnik, J., et al. (2000). Preparation of Samples of Plant Material for Chromatographic Analysis. Journal of Liquid Chromatography & Related Technologies, 23(1), 109-132. Retrieved from [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
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Sfetcu, O., & Ionescu, C. (2002). Analysis of medicinal plants by HPLC: Recent approaches. Journal of Liquid Chromatography & Related Technologies, 25(13-15), 2225-2292. Retrieved from [Link]
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American Chemical Society. (2023, December 18). Furanoeudesma-1,3-diene. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC chromatograms of C. myrrh. Retrieved from [Link]
-
SpectraBase. (n.d.). Furanoeudesma-1,3-diene. Retrieved from [Link]
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Application Note: Analysis of Furanoeudesma-1,3-diene by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction and Significance
Furanoeudesma-1,3-diene is a prominent bioactive furanosesquiterpenoid naturally occurring in the oleo-gum resin of Commiphora species, most notably Myrrh (Commiphora myrrha)[1][2]. As a principal component of myrrh's essential oil, it is a significant contributor to the resin's characteristic warm, spicy aroma[2]. Beyond its aromatic properties, Furanoeudesma-1,3-diene has garnered substantial interest in the pharmaceutical and drug development sectors for its diverse biological activities. Research has highlighted its analgesic effects, which are potentially mediated through interaction with opioid receptors, providing a scientific basis for the traditional use of myrrh as a pain reliever[2]. Furthermore, studies have explored its anti-inflammatory and antiviral properties[2][3][4].
Given its therapeutic potential and its role as a key chemical marker for the quality control and authentication of Myrrh, a robust and reliable analytical method for its identification and quantification is imperative[2]. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the predominant and most effective analytical tool for this purpose. Its high resolving power separates the complex volatile components of natural extracts, while mass spectrometry provides definitive structural information for unambiguous identification[2][5].
This application note provides a comprehensive, field-proven protocol for the analysis of Furanoeudesma-1,3-diene using GC-MS. It is designed for researchers, natural product chemists, and quality control analysts, offering detailed methodologies from sample preparation to data interpretation, grounded in established scientific literature.
Analyte Chemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method.
| Property | Value | Source(s) |
| Systematic Name | (4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f]benzofuran | [2] |
| Molecular Formula | C₁₅H₁₈O | [6][7][8] |
| Molar Mass | 214.30 g/mol | [6][9] |
| Appearance | Cream to beige waxy solid | [6][7] |
| CAS Number | 87605-93-4 | [6][8] |
| Class | Furanosesquiterpenoid | [2] |
Principle of the GC-MS Workflow
The analysis relies on the separation of volatile compounds by gas chromatography followed by their detection and identification by mass spectrometry. The sample is first vaporized in a heated injector and swept onto a capillary column by an inert carrier gas. Compounds are separated based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected based on the mass-to-charge ratio (m/z) of the resulting ions.
Caption: General workflow for the GC-MS analysis of natural products.
Detailed Application Protocol
This protocol is optimized for the qualitative and quantitative analysis of Furanoeudesma-1,3-diene in essential oils or solvent extracts of Myrrh.
Part A: Sample Preparation
The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a volatile solvent at a concentration suitable for GC-MS analysis[10].
-
Source Material: Begin with either commercially available Myrrh essential oil or a solvent extract of the raw resin.
-
Expert Insight: For extracting from raw resin, supercritical fluid extraction (SCFE) with CO₂ is a superior method that yields high-quality extracts with minimal thermal degradation of sensitive compounds like furanodienes[2]. Alternatively, extraction with a non-polar solvent like hexane is effective[11][12].
-
-
Dilution: Accurately prepare a stock solution of the oil or extract. Dilute this stock solution in a volatile, GC-compatible solvent such as hexane, dichloromethane, or methanol[13][14].
-
Final Concentration: Adjust the final concentration to approximately 10 µg/mL. This concentration is ideal for achieving a column loading of ~10 ng with a standard 1 µL splitless injection, which provides excellent sensitivity without overloading the column or detector[13].
-
Clarification: Ensure the final sample is free of any particulate matter. Centrifuge the diluted sample and transfer the supernatant to a clean vial, or filter it through a 0.22 µm syringe filter[14].
-
Trustworthiness: This step is critical to prevent blockage of the injection syringe and contamination of the GC inlet and column, ensuring reproducible results and instrument longevity[13].
-
-
Vialing: Transfer the final, clarified sample into a 1.5 mL glass autosampler vial with a screw cap and septum[10][13]. Avoid plastic vials, which can introduce contaminants (leachables) into the sample.
Part B: GC-MS Instrumentation and Parameters
The following parameters have been consolidated from multiple validated studies analyzing Commiphora extracts and represent a robust starting point for method development.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Gas Chromatograph (GC) | ||
| Injector Type | Split/Splitless | Use splitless mode for 1-2 minutes for trace analysis to ensure maximum transfer of analyte to the column. |
| Injector Temperature | 250 °C - 280 °C[3][15] | A high temperature ensures the rapid and complete volatilization of sesquiterpenoids, preventing peak tailing. |
| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow)[3][15] | A constant flow ensures reproducible retention times throughout the temperature program. |
| Column Type | Fused-silica capillary column, low-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) such as TG-5MS, ZB-5MS, DB-5, or equivalent[2][5][15]. | These columns are ideal for separating terpenes and provide excellent inertness and low bleed, crucial for MS detection. |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness[5][15] | Standard dimensions offering a good balance between resolution and analysis time. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 5 °C/min to 250 °C, Hold: 10 min[3][5] | This gradient effectively separates a wide range of volatile and semi-volatile compounds found in essential oils. The initial hold improves trapping of early-eluting compounds, while the final hold ensures all heavy components are eluted. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV[3] | This standard energy level produces reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST, Wiley). |
| Ion Source Temp. | 200 °C - 230 °C[3] | Prevents condensation of analytes while minimizing thermal degradation within the source. |
| Mass Analyzer | Quadrupole | Commonly used for its robustness and reliability. |
| Scan Range | 40 - 450 m/z[3] | A wide scan range captures the molecular ion (m/z 214) as well as lower-mass fragment ions characteristic of the compound. |
| Solvent Delay | 3 - 5 minutes | Prevents the high-concentration solvent peak from entering and saturating the MS detector, preserving the filament. |
Data Analysis and Interpretation
Identification
The identification of Furanoeudesma-1,3-diene is confirmed using two key pieces of evidence from the GC-MS data:
-
Retention Time (RT): The time at which the compound elutes from the GC column. While characteristic for a given method, it should be confirmed by running an authentic standard under identical conditions. In complex mixtures like Myrrh oil, it is often found among the major peaks[5][15]. Sesquiterpenes typically elute in the middle to late region of the chromatogram under the specified conditions[5].
-
Mass Spectrum: The fragmentation pattern generated by EI is a chemical fingerprint. For Furanoeudesma-1,3-diene, the key feature is the molecular ion (M⁺·) peak at m/z 214 , corresponding to its molecular weight[2]. Identification is strengthened by comparing the full fragmentation pattern against a reference spectrum from a spectral library (e.g., NIST/Wiley) or published literature[16].
Characteristic Fragmentation
The mass spectrum is dominated by the molecular ion, indicating a relatively stable structure. The fragmentation pattern is characteristic of the eudesmane skeleton fused with a furan ring. While detailed public fragmentation data is scarce, a conceptual pathway can be proposed based on the principles of mass spectrometry for similar structures[17].
Caption: Conceptual fragmentation pathway for Furanoeudesma-1,3-diene.
Quantification
Quantification can be approached in two ways depending on the objective:
-
Relative Quantification (% Area): This is the most common method for essential oil profiling. The peak area of Furanoeudesma-1,3-diene is expressed as a percentage of the total integrated peak area in the chromatogram. This method is excellent for comparing the relative abundance of components across different samples[2][11]. Studies show its abundance can vary significantly, from ~9% to over 40% in different Myrrh samples[2][11][12].
-
Absolute Quantification: For precise concentration determination (e.g., for pharmacological studies), a calibration curve must be generated using an authentic Furanoeudesma-1,3-diene standard. The use of an internal standard (a non-interfering compound added at a constant concentration to all samples) is recommended to correct for variations in injection volume and instrument response[18].
Field-Proven Insights and Troubleshooting
-
Thermal Isomerization: A critical consideration when analyzing furanosesquiterpenoids is the potential for thermal rearrangement in the hot GC injector. For instance, the related compound furanodiene is known to thermally rearrange to curzerene at high temperatures[16]. While Furanoeudesma-1,3-diene is more stable, analysts should be aware of this possibility, which can affect accurate quantification. Using the lowest feasible injector temperature that still ensures complete volatilization is advisable.
-
Column Choice: While a 5% phenyl-type column is a robust all-purpose choice, for challenging separations of isomers, a column with a different selectivity (e.g., a mid-polarity column like a DB-17 or DB-Wax) could be explored. However, polar columns are generally less suitable for the direct analysis of crude essential oils.
-
Source Variability: The concentration of Furanoeudesma-1,3-diene can vary dramatically based on the geographical origin, species of Commiphora, and the extraction method used[2]. This natural variability underscores the importance of this analytical method for quality control.
References
-
BioCrick. (n.d.). Furanoeudesma 1,3-diene | CAS:87605-93-4. Retrieved from [Link]
-
Al-Rajhi, A. M. H., et al. (2024). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. Molecules, 29(8), 1789. Retrieved from [Link]
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University of Texas at Austin. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Cincotta, F., et al. (2015). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. Molecules, 20(2), 2938-2949. Retrieved from [Link]
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ALB Technology Limited. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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Hanuš, L. O., et al. (2008). Fast and easy GC/MS identification of myrrh resins. Pharmaceutical Chemistry Journal, 42(12), 719-720. Retrieved from [Link]
-
Morais, S. A. L., et al. (2010). A new approach for quantifying furanodiene and curzerene. A case study on the essential oils of Eugenia uniflora (pitangueira) leaves. Journal of the Brazilian Chemical Society, 21(1), 120-123. Retrieved from [Link]
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Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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Germano, A., et al. (2017). A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. BioMed Research International, 2017, 6204340. Retrieved from [Link]
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De Rotto, S., et al. (2021). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Molecules, 26(9), 2493. Retrieved from [Link]
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Hanuš, L. O., et al. (2008). Fast and easy GC/MS Identification of Myrrh Resins. Pharmaceutical Chemistry Journal, 42, 677–678. Retrieved from [Link]
-
American Chemical Society. (2023). Furanoeudesma-1,3-diene. Retrieved from [Link]
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Blank, I., et al. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(6), 2356-2362. Retrieved from [Link]
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Schönbichler, S. A., et al. (2020). An Unprecedented 4,8-Cycloeudesmane, Further New Sesquiterpenoids, a Triterpene, Steroids, and a Lignan from the Resin of Commiphora myrrha and Their Anti-Inflammatory Activity In Vitro. Molecules, 25(17), 3822. Retrieved from [Link]
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Application Notes and Protocols: Cell-Based Anti-inflammatory Assays of Furanoeudesma-1,3-diene
Introduction: The Anti-inflammatory Potential of Furanoeudesma-1,3-diene
Furanoeudesma-1,3-diene is a bioactive furanosesquiterpene predominantly found in the resin of Commiphora myrrha, commonly known as myrrh.[1][2] Historically, myrrh has been used in traditional medicine for its analgesic and anti-inflammatory properties.[3] Modern research has identified Furanoeudesma-1,3-diene as one of the key constituents responsible for these effects.[3][4] Studies suggest that its mechanism of action involves the modulation of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), which are central regulators of the inflammatory response.[3][[“]]
The evaluation of novel anti-inflammatory compounds like Furanoeudesma-1,3-diene relies on robust and reproducible in vitro cell-based assays.[6][7][8] These assays provide a controlled environment to dissect the molecular mechanisms by which a compound exerts its effects and to quantify its potency. This guide provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory activity of Furanoeudesma-1,3-diene using a well-established murine macrophage cell line, RAW 264.7. Macrophages are pivotal cells in the innate immune system, and their activation by stimuli such as bacterial lipopolysaccharide (LPS) triggers a strong inflammatory cascade, making them an ideal model for this purpose.[9]
Section 1: Foundational Protocols & Pre-experimental Setup
Before assessing the anti-inflammatory properties of Furanoeudesma-1,3-diene, it is critical to establish foundational parameters. This includes preparing the compound, culturing the appropriate cell line, and, most importantly, determining the non-toxic concentration range of the compound. An observed decrease in inflammatory markers is only meaningful if it is not a secondary effect of cytotoxicity.
Reagent Preparation
-
Furanoeudesma-1,3-diene Stock Solution:
-
Due to its lipophilic nature, dissolve Furanoeudesma-1,3-diene in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v), as higher concentrations can induce cellular stress or toxicity. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.
-
-
Lipopolysaccharide (LPS) Stock Solution:
-
Reconstitute lyophilized LPS (from E. coli, serotype O111:B4 or similar) in sterile, endotoxin-free phosphate-buffered saline (PBS) to a stock concentration of 1 mg/mL.
-
Aliquot and store at -20°C.
-
The working concentration for stimulating RAW 264.7 cells typically ranges from 100 ng/mL to 1 µg/mL.[10][11] This should be optimized for your specific cell line and LPS lot.
-
Cell Line Selection and Culture
-
Cell Line: RAW 264.7 (murine macrophage-like cell line).
-
Rationale: This cell line is widely used for inflammation studies because it is robust, easy to culture, and mounts a strong and reproducible inflammatory response to LPS, including the production of nitric oxide (NO), pro-inflammatory cytokines, and activation of key signaling pathways.[9][12]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days, ensuring they do not exceed 80% confluency to maintain optimal health and responsiveness.
Critical First Step: Determining Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15] It is essential to identify the concentration range of Furanoeudesma-1,3-diene that does not harm the cells, ensuring that any observed anti-inflammatory effects are not due to cell death.
Protocol: MTT Assay [13][16][17]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/mL (1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL) and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of Furanoeudesma-1,3-diene in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "cells only" control and a "vehicle control" (0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17] Add 10-20 µL of this solution to each well (final concentration ~0.5 mg/mL).[16]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[13]
-
Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations of Furanoeudesma-1,3-diene that show >95% cell viability for subsequent anti-inflammatory assays.
| Parameter | Description |
| Cell Density | 1-2 x 10⁴ cells/well |
| Compound Incubation | 24 hours |
| MTT Incubation | 2-4 hours |
| Absorbance λ | 570 nm |
| Endpoint | % Cell Viability vs. Vehicle Control |
Section 2: Core Anti-inflammatory Assays
Once the non-toxic dose range is established, the following assays can be performed to measure the anti-inflammatory effects of Furanoeudesma-1,3-diene on LPS-stimulated macrophages. A typical experimental design involves pre-treating the cells with the compound for 1-2 hours before stimulating them with LPS for a specified duration (e.g., 6-24 hours).[9][11]
Assay 1: Nitric Oxide (NO) Production via Griess Assay
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation.[9] NO is a highly reactive molecule with a short half-life, but it rapidly oxidizes to stable metabolites, primarily nitrite (NO₂⁻).[18][19] The Griess reaction is a simple colorimetric assay that quantifies nitrite concentration in the cell culture supernatant as a direct proxy for iNOS activity and NO production.[12][20]
Protocol: Griess Assay [9][18]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described for the MTT assay. Pre-treat cells with non-toxic concentrations of Furanoeudesma-1,3-diene for 1 hour.
-
Inflammatory Stimulation: Add LPS (final concentration 100 ng/mL - 1 µg/mL) to the wells. Include the following controls:
-
Negative Control: Cells + Medium only
-
Vehicle Control: Cells + 0.1% DMSO + LPS
-
Positive Control: Cells + known iNOS inhibitor (e.g., L-NAME) + LPS
-
Compound Control: Cells + Furanoeudesma-1,3-diene only (no LPS)
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) using fresh culture medium as the diluent.[18]
-
Griess Reaction:
-
The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[18]
-
Add 50 µL of Solution A to each well (standards and samples), followed by 50 µL of Solution B. Alternatively, combine equal parts of A and B immediately before use and add 100 µL of the combined reagent.[12]
-
-
Measurement: Incubate for 10-15 minutes at room temperature, protected from light. A purple/magenta color will develop. Measure the absorbance at 540-550 nm.[12][19]
-
Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the nitrite concentration in each sample using the linear regression equation from the standard curve. Determine the percentage inhibition of NO production compared to the vehicle control.
Assay 2: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: Activated macrophages release key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[21] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based immunoassay used to quantify the concentration of these secreted proteins in the culture supernatant.[22][23]
Protocol: TNF-α and IL-6 ELISA [24][25][26]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well or 48-well plate. Treat with Furanoeudesma-1,3-diene and/or LPS as described in the Griess assay protocol. The incubation time with LPS may be shorter for cytokine analysis (e.g., 4-24 hours).[25]
-
Sample Collection: After incubation, collect the cell culture supernatant. Centrifuge at 1,000 x g for 10 minutes to pellet any cells or debris.[27] Store the clarified supernatant at -80°C until analysis.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a commercial kit (e.g., from R&D Systems, Thermo Fisher, BioLegend). A general workflow is as follows:
-
A plate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) is prepared.
-
Standards and samples are added to the wells, and the cytokine is captured by the antibody.
-
The plate is washed, and a biotinylated detection antibody is added, which binds to a different epitope on the captured cytokine.[22]
-
After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin.[22]
-
A final wash is performed, and a chromogenic substrate (e.g., TMB) is added. HRP catalyzes a reaction that produces a colored product.[28]
-
A stop solution is added to terminate the reaction, and the absorbance is measured at 450 nm.
-
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use this curve to calculate the concentration of TNF-α or IL-6 in your samples. Calculate the percentage inhibition of cytokine production compared to the vehicle control.
Assay 3: Gene Expression Analysis (RT-qPCR)
Principle: The production of inflammatory mediators like iNOS and COX-2 is regulated at the level of gene transcription.[29] Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) measures the amount of specific messenger RNA (mRNA) transcripts, allowing you to determine if Furanoeudesma-1,3-diene inhibits the expression of key inflammatory genes.[30][31]
Protocol: RT-qPCR for Nos2 (iNOS) and Ptgs2 (COX-2) [29][30]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with Furanoeudesma-1,3-diene for 1 hour, then stimulate with LPS for a shorter duration (e.g., 4-8 hours) to capture peak mRNA expression.[30]
-
RNA Extraction: Wash cells with cold PBS. Lyse the cells directly in the plate using a lysis buffer containing a chaotropic agent (e.g., TRIzol, or a kit-based buffer).[31] Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Reverse Transcription (cDNA Synthesis): Convert 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green dye, Taq polymerase, dNTPs, and gene-specific primers for your target genes (Nos2, Ptgs2) and a housekeeping gene for normalization (Actb for β-actin or Gapdh).[29]
-
Perform the PCR reaction in a real-time PCR cycler. The instrument measures the fluorescence of SYBR Green, which is proportional to the amount of amplified DNA.
-
-
Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression.[21][30] The expression of target genes in treated samples is normalized to the housekeeping gene and then compared to the expression in the LPS-stimulated vehicle control group.
Assay 4: Western Blotting for Signaling Pathway Analysis
Principle: The NF-κB pathway is a master regulator of inflammation.[32] In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα.[33] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate gene transcription.[33] Western blotting can be used to measure the levels of key proteins, such as phosphorylated IκBα (p-IκBα) or nuclear p65, to determine if Furanoeudesma-1,3-diene inhibits this critical upstream signaling event.[34][35]
Protocol: Western Blot for p-IκBα and Nuclear p65 [33][36]
-
Cell Seeding and Treatment: Seed cells in a 6-well or 10 cm plate. Pre-treat with Furanoeudesma-1,3-diene for 1 hour, then stimulate with LPS for a short duration (e.g., 15-60 minutes) to capture the transient phosphorylation and translocation events.[11]
-
Protein Extraction:
-
For p-IκBα (Total Lysate): Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For Nuclear p65 (Fractionation): Use a nuclear/cytoplasmic fractionation kit to separate the cytoplasmic and nuclear protein fractions.[36] This is crucial for demonstrating translocation.[34]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for p-IκBα, total IκBα, p65, and a loading control (β-actin for total lysate, Lamin B1 or PCNA for nuclear fraction).[34]
-
Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated/target protein levels to the appropriate total protein or loading control. Compare the levels in compound-treated samples to the LPS-stimulated vehicle control.
Visualizations and Data Summary
Experimental Workflow Overview
LPS-Induced Inflammatory Signaling Pathway
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="p65-p50-IκBα\n(Inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; pIkB [label="p65-p50 + p-IκBα", fillcolor="#FFFFFF", fontcolor="#202124"]; Degradation [label="IκBα Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p65_nuc [label="p65-p50 Translocation\nto Nucleus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mediators [label="Pro-inflammatory Mediators\n(iNOS, COX-2, TNF-α, IL-6)", style=dotted, shape=box];
Compound [label="Furanoeudesma-\n1,3-diene", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> IKK; IKK -> IkB [label=" Phosphorylation"]; IkB -> pIkB; pIkB -> Degradation; pIkB -> p65_nuc [style=dashed]; p65_nuc -> Transcription; Transcription -> Mediators;
// Inhibition Edges Compound -> IKK [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibition?"]; Compound -> p65_nuc [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibition?"]; } dot Caption: Potential inhibition points of Furanoeudesma-1,3-diene in the NF-κB pathway.
Summary of Experimental Parameters
| Assay | Purpose | Cell Seeding | Treatment Duration (LPS) | Endpoint Measurement | Key Controls |
| MTT | Assess Cytotoxicity | 96-well plate | N/A (Compound only, 24h) | Absorbance (570 nm) | Vehicle, Untreated Cells |
| Griess Assay | Measure NO Production | 96-well plate | 24 hours | Absorbance (540 nm) | Vehicle+LPS, L-NAME |
| ELISA | Quantify Cytokines | 24/48-well plate | 4-24 hours | Absorbance (450 nm) | Vehicle+LPS, Dexamethasone |
| RT-qPCR | Measure Gene Expression | 6-well plate | 4-8 hours | mRNA Fold Change (ΔΔCt) | Vehicle+LPS, Housekeeping Gene |
| Western Blot | Analyze Signaling Proteins | 6-well / 10cm plate | 15-60 minutes | Protein Band Intensity | Vehicle+LPS, Loading Control |
Section 3: Data Analysis and Interpretation
-
Normalization: Always normalize your data. For viability assays, normalize to the vehicle-treated cells. For gene and protein expression, normalize to a stable housekeeping gene/protein. For functional assays (NO, cytokines), express results as a percentage of the LPS-stimulated vehicle control.
-
Statistical Analysis: All experiments should be performed with at least three biological replicates. Use appropriate statistical tests to determine significance, such as a one-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) for comparing multiple treatment groups to the control. A p-value of <0.05 is typically considered statistically significant.
-
Interpretation: A comprehensive anti-inflammatory profile for Furanoeudesma-1,3-diene would show a dose-dependent inhibition of NO and pro-inflammatory cytokine production. This functional effect should be corroborated by mechanistic data, such as reduced mRNA expression of Nos2 and Ptgs2, and inhibition of NF-κB pathway activation (e.g., decreased IκBα phosphorylation or p65 nuclear translocation). Connecting these molecular events to the cellular outputs provides a strong, self-validating system for characterizing the compound's activity.
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- 9. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
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- 11. mdpi.com [mdpi.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
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- 21. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 36. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
Application Note: Furanoeudesma-1,3-diene as a Reference Standard for Analytical and Quality Control Applications
Abstract: This technical guide provides a comprehensive overview of Furanoeudesma-1,3-diene, a significant furanosesquiterpenoid primarily found in the oleo-gum resin of Commiphora species (myrrh). Due to its prevalence and distinct properties, Furanoeudesma-1,3-diene serves as a critical reference standard for chemotaxonomic identification, quality control of natural products, and in pharmacological research. This document outlines its physicochemical properties and provides detailed, field-proven protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).
Introduction and Significance
Furanoeudesma-1,3-diene is a naturally occurring sesquiterpene that is a cornerstone of natural product research.[1] First identified in 1983 from the essential oil of myrrh, it is a principal contributor to the resin's characteristic aroma and has demonstrated notable biological activities, including analgesic effects mediated through opioid receptors.[1][2][3] Its molecular structure features a furan ring fused to a bicyclic eudesmane framework, contributing to its unique chemical properties.[1][4]
As a reference standard, Furanoeudesma-1,3-diene is indispensable for:
-
Quality Control: Ensuring the identity, purity, and consistency of myrrh resin and its commercial extracts. The concentration of this compound can vary based on geographical origin and extraction methods, making it a key marker for standardization.[5]
-
Chemotaxonomy: Differentiating between various Commiphora species, as the relative concentration of furanosesquiterpenes can serve as a distinct chemical fingerprint.[5]
-
Pharmacological Research: Enabling accurate quantification in studies investigating its analgesic, anti-inflammatory, and antiviral properties.[1][5]
This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the identification and quantification of Furanoeudesma-1,3-diene.
Physicochemical Properties and Handling
The accuracy of any analysis hinges on the integrity of the reference standard. Furanoeudesma-1,3-diene is a colorless, unstable liquid that undergoes rapid auto-oxidation when exposed to air at room temperature.[1] Therefore, strict adherence to proper storage and handling procedures is paramount.
| Property | Data | Source(s) |
| Molecular Formula | C₁₅H₁₈O | |
| Molecular Weight | 214.30 g/mol | |
| CAS Number | 87605-93-4 | |
| IUPAC Name | (4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f]benzofuran | [5] |
| Purity (Typical) | ≥85.0% (HPLC) | |
| Appearance | Colorless to pale yellow liquid; cream-beige waxy solid | [1][6] |
| Solubility | Soluble in organic solvents (ethanol, methanol, acetone, hexane); Insoluble in water | [4][6] |
| Storage Conditions | Store desiccated at -20°C in a tightly sealed container under inert gas. | [6] |
| Chemical Instability | Prone to rapid auto-oxidation in air at room temperature. | [1] |
Expert Insight on Handling:
-
Aliquot Upon Receipt: To prevent degradation from repeated freeze-thaw cycles and air exposure, it is highly recommended to aliquot the neat standard into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) immediately upon receipt.
-
Solution Stability: Prepare stock solutions fresh and use them the same day. If short-term storage is necessary, store solutions at -20°C and protect them from light.[6] Before use, allow vials to equilibrate to room temperature for at least an hour before opening to prevent condensation.[6]
Protocol I: GC-MS for Identification and Profiling
Application Rationale: GC-MS is the premier technique for analyzing the volatile components of complex mixtures like essential oils. Its high resolving power and mass-selective detection make it ideal for identifying Furanoeudesma-1,3-diene within a phytochemical profile and performing semi-quantitative analysis. This method is crucial for verifying the authenticity of myrrh oil and profiling its major constituents.[5][7]
Materials and Reagents
-
Furanoeudesma-1,3-diene reference standard
-
Hexane or Acetone:Hexane (1:1 v/v), GC grade[8]
-
Sample: Commiphora spp. essential oil or extract
-
Internal Standard (IS): e.g., Tetradecane (optional, for precise quantification)
-
Autosampler vials with PTFE-lined caps
Step-by-Step Protocol
-
Reference Standard Preparation:
-
Prepare a stock solution of Furanoeudesma-1,3-diene at 1 mg/mL in hexane.
-
Create a working standard at 10 µg/mL by diluting the stock solution. This is used to confirm the retention time and mass spectrum.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the essential oil or extract into a 10 mL volumetric flask.
-
Dissolve and bring to volume with hexane. This yields a concentration of ~1 mg/mL.
-
Vortex thoroughly. If the solution appears cloudy, centrifuge at 500xg to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial.
-
-
GC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Thermo Scientific, or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | TG-5MS, VF-1, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane phase offers excellent separation for sesquiterpenoids.[9] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Injector | Split/Splitless, 280 °C | High temperature ensures complete volatilization of sesquiterpenes. |
| Injection Volume | 1 µL (Splitless mode) | Maximizes sensitivity for trace components. |
| Oven Program | Initial 50°C, hold 1 min; ramp 5 °C/min to 250 °C, hold 5 min. | A controlled temperature ramp effectively separates compounds with different boiling points.[9][10] |
| MS System | Quadrupole or Ion Trap | Standard, reliable mass analyzers for routine identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[10] |
| Mass Range | 40-450 m/z | Covers the expected mass range for Furanoeudesma-1,3-diene (MW 214.3) and its fragments. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before they enter the mass spectrometer. |
-
Data Analysis:
-
Identification: Identify the Furanoeudesma-1,3-diene peak in the sample chromatogram by comparing its retention time and mass spectrum with the injected reference standard. Confirm the fragmentation pattern against a spectral library (e.g., NIST).
-
Quantification: The relative abundance is often reported as a percentage of the total identified peak area in the chromatogram.[5][10] For more precise quantification, a full calibration curve with an internal standard should be employed.
-
Workflow Visualization
Caption: GC-MS workflow for Furanoeudesma-1,3-diene analysis.
Protocol II: HPLC-DAD for Accurate Quantification
Application Rationale: HPLC-DAD is a robust and widely used technique for the precise quantification of phytochemicals.[5] It is particularly advantageous for compounds that may be thermally unstable or not volatile enough for GC. The diode array detector provides spectral data that can confirm peak purity and identity. This protocol is designed for creating a validated method for quantifying Furanoeudesma-1,3-diene in extracts for quality control or pharmacological assays.
Materials and Reagents
-
Furanoeudesma-1,3-diene reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Sample: Commiphora spp. extract
-
0.22 µm Syringe filters (PTFE or Nylon, depending on solvent)
Step-by-Step Protocol
-
Reference Standard Preparation (Calibration Curve):
-
Prepare a stock solution of Furanoeudesma-1,3-diene at 1 mg/mL in acetonitrile.
-
Perform serial dilutions to create a set of calibration standards. A typical range would be 100, 50, 25, 10, and 5 µg/mL.
-
Causality: A multi-point calibration curve is essential for ensuring linearity and accuracy across a range of concentrations, which is a cornerstone of a trustworthy, self-validating protocol.
-
-
Sample Preparation:
-
Accurately weigh an amount of extract expected to contain Furanoeudesma-1,3-diene within the calibration range after dilution. For example, weigh 20 mg of extract into a 10 mL volumetric flask.
-
Add acetonitrile, sonicate for 10 minutes to ensure complete dissolution, and bring to volume.
-
Filter the solution through a 0.22 µm syringe filter directly into an autosampler vial to remove particulates that could damage the HPLC system.
-
-
HPLC-DAD Instrumental Parameters:
-
The following parameters are based on validated methods for analyzing Furanoeudesma-1,3-diene.[10]
-
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | A reliable system with a precise pump and low-dispersion flow path is critical for reproducible results. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) | The C18 stationary phase provides excellent retention and separation for moderately non-polar sesquiterpenoids. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte. |
| Gradient Elution | 0-15 min: 80% B; 15-30 min: linear ramp to 100% B; hold for 5 min. | A gradient ensures that Furanoeudesma-1,3-diene is eluted with a good peak shape while separating it from other matrix components.[10] |
| Flow Rate | 0.5 mL/min | A lower flow rate can improve separation efficiency on some columns.[10] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[10] |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion.[10] |
| DAD Wavelength | Monitor: 222 nm; Range: 200-400 nm | 222 nm is an optimal wavelength for detecting Furanoeudesma-1,3-diene.[10] Acquiring the full spectrum allows for peak purity assessment. |
-
System Suitability and Data Analysis:
-
System Suitability: Before running samples, inject a mid-point standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for retention time and peak area should be <2%. This validates that the system is performing correctly.
-
Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.995.
-
Quantification: Inject the prepared samples. Use the regression equation from the calibration curve to calculate the concentration of Furanoeudesma-1,3-diene in the sample solution. Report the final concentration in the original extract (e.g., in mg/g).
-
Workflow Visualization
Caption: HPLC-DAD workflow for quantitative analysis.
References
-
El-Sayed, A. M., et al. (2022). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. Molecules, 27(8), 2579. Available from: [Link]
-
Gori, L., et al. (2018). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Molecules, 23(11), 2939. Available from: [Link]
-
Hanuš, L. O., et al. (2008). Fast and easy GC/MS identification of myrrh resins. Pharmaceutical Chemistry Journal, 42(12), 719-720. Available from: [Link]
-
Hanuš, L. O., et al. (2005). Myrrh--Commiphora chemistry. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 149(1), 3-27. Available from: [Link]
-
American Chemical Society. (2023). Furanoeudesma-1,3-diene. Retrieved from [Link]
-
Germano, A., et al. (2017). A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. BioMed Research International, 2017, 3804356. Available from: [Link]
-
Jeon, H., et al. (2022). HPLC chromatograms of chemical standards. ResearchGate. Available from: [Link]
-
BioCrick. (n.d.). Furanoeudesma 1,3-diene | CAS:87605-93-4. Retrieved from [Link]
-
Di Pierro, F., Bertuccioli, A., & Giuberti, R. (2019). Analgesic effects of RodeMyr®, a Commiphora molmol extract with a highly standardized furanodiene content. Nutrafoods, 18(2), 95-99. Available from: [Link]
-
Benelli, G., et al. (2024). Essential oil and furanosesquiterpenes from myrrh oleo-gum resin: a breakthrough in mosquito vector management. Phytochemistry Letters, 61, 10-17. Available from: [Link]
-
Dolara, P., et al. (1996). Characterization of the action on central opioid receptors of furaneudesma-1,3-diene, a sesquiterpene extracted from myrrh. Planta Medica, 62(S 1), P_010. Available from: [Link]
Sources
- 1. Buy Furanoeudesma 1,3-diene | 87605-93-4 [smolecule.com]
- 2. acs.org [acs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Buy Furanoeudesma 1,3-diene (EVT-1537516) | 87605-93-4 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Furanoeudesma 1,3-diene | CAS:87605-93-4 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Challenges in the Total Synthesis of Furanoeudesma-1,3-diene
Introduction: Welcome to the technical support guide for the total synthesis of Furanoeudesma-1,3-diene. This sesquiterpenoid, a primary constituent of myrrh resin, presents a formidable challenge for synthetic chemists due to its unique fused furan-decalin structure and multiple stereocenters[1]. Its notable biological activities, including analgesic properties linked to opioid receptor binding, make it a molecule of significant interest for researchers and drug development professionals[2][3][4].
This guide is structured to provide practical, in-depth solutions to the common hurdles encountered during its synthesis. We will focus primarily on the most established and stereocontrolled route, which commences from the readily available natural product, santonin[4][5]. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve success in your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthetic approach to Furanoeudesma-1,3-diene.
Q1: Why is santonin the preferred starting material for the total synthesis of Furanoeudesma-1,3-diene?
A1: Santonin is the ideal starting material for several critical reasons:
-
Structural Predisposition: Santonin, a sesquiterpene lactone, already contains the core bicyclic decalin-like framework required for the target molecule. This significantly reduces the number of steps needed to construct the carbon skeleton from scratch.
-
Stereochemical Control: It provides a rigid, well-defined stereochemical scaffold. The existing stereocenters in santonin can be used to direct the formation of new stereocenters with high precision, a cornerstone of the reported stereoselective synthesis[1][4].
-
Commercial Availability: Santonin is a readily available and relatively inexpensive natural product, making it a practical and economically viable starting point for a multi-step synthesis[1]. The established transformations of santonin into key intermediates, such as ketobutenolides, are well-documented, providing a reliable entry into the synthetic pathway[1].
Q2: What are the primary stereochemical challenges in this synthesis, and where do they occur?
A2: The principal stereochemical challenge is establishing the correct relative stereochemistry of the decalin ring system, specifically the ring fusion. The synthesis must selectively produce the cis-fused decalin isomer that corresponds to the natural product's architecture. This crucial step is typically managed during the reduction of a key unsaturated intermediate derived from santonin. The choice of reduction conditions (e.g., catalyst, solvent, additives) is paramount to controlling the facial selectivity of hydrogen addition, which ultimately determines the stereochemistry at the C4-C5 bond[1]. Failure to control this step results in diastereomeric mixtures that are often difficult to separate and lead to a significant loss of material.
Q3: Are there viable alternative synthetic routes besides the santonin-based approach?
A3: While the stereoselective synthesis from santonin is the most thoroughly documented and successful approach, the literature alludes to other potential strategies[1][4]. For instance, methods involving the hydroxymethylation of carboxylic acids or aldehydes have been conceptually mentioned[1]. However, detailed, peer-reviewed studies validating these alternative pathways with specific conditions, catalysts, and yields for Furanoeudesma-1,3-diene are not extensively available. Therefore, for researchers aiming to produce the molecule with confirmed stereochemistry, the santonin route remains the most reliable and authoritative method to date.
Q4: What are the stability issues of the final product, and how can they be managed?
A4: Furanoeudesma-1,3-diene is a colorless, unstable liquid that is highly susceptible to degradation[2]. The primary stability concerns are:
-
Auto-oxidation: The electron-rich furan ring and the conjugated diene system are prone to rapid auto-oxidation when exposed to air at room temperature, leading to the formation of a resinous, polymeric substance[2].
-
Thermal Instability: As with many furanosesquiterpenoids, thermal stress during purification (e.g., high-temperature distillation or prolonged exposure on a GC column) can induce rearrangements or degradation[2].
Management Strategies:
-
Inert Atmosphere: All manipulations, including purification and storage, should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Low-Temperature Storage: The purified compound must be stored at low temperatures, ideally at or below -15°C, in a well-sealed container to minimize degradation[6].
-
Purification: Employ rapid, mild purification techniques such as flash column chromatography on deactivated silica gel. Avoid prolonged exposure to heat and acidic or basic conditions.
-
Solvent Choice: Store the compound in a degassed, anhydrous, and non-protic solvent.
Part 2: Troubleshooting Guide for Key Synthetic Steps
This section provides detailed troubleshooting for specific experimental problems in a question-and-answer format.
Problem 1: Low yield or incorrect stereoisomer in the formation of the cis-fused decalin ring system.
-
Question: "I am attempting the catalytic hydrogenation of the key ketobutenolide intermediate (derived from santonin) to set the C4-C5 stereochemistry, but my NMR analysis shows a mixture of cis and trans diastereomers with low overall yield. How can I optimize this critical step?"
-
Answer: This is the most pivotal stereocontrol step in the synthesis. Achieving high diastereoselectivity for the cis-fused isomer depends on a synergistic relationship between the hydrogenation and a subsequent acid-catalyzed isomerization.
Causality Analysis:
-
Catalyst Choice & Surface Adsorption: The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is crucial. The substrate adsorbs onto the catalyst surface from its less-hindered face, directing the hydrogen addition. The efficiency of this process can be highly dependent on the catalyst quality (e.g., dispersion, activity).
-
Initial Reduction Product: The initial hydrogenation may not exclusively yield the desired cis-fused product directly. It often produces a mixture where the thermodynamically less stable isomer is present.
-
Acid-Catalyzed Epimerization: The key to obtaining the desired stereochemistry is a subsequent acidic workup or treatment. This step induces epimerization at the carbon alpha to the carbonyl group, allowing the system to equilibrate to the thermodynamically more stable cis-fused decalin ring system[1]. Without this equilibration, you will isolate the kinetically controlled product mixture from the hydrogenation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stereocontrol.
Protocol 1: Stereoselective Reduction and Isomerization
-
Catalyst Preparation: In a flask equipped with a stir bar, add 10% Palladium on Carbon (0.1 eq by weight) and suspend it in anhydrous ethyl acetate under an argon atmosphere.
-
Reaction Setup: Add a solution of the santonin-derived ketobutenolide intermediate (1.0 eq) in anhydrous ethyl acetate to the catalyst suspension.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure (e.g., via a balloon or at ~2 atm in a pressure vessel). Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate and combine the filtrates.
-
Isomerization (Critical Step): Concentrate the filtrate in vacuo. Dissolve the crude residue in benzene or toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq), and reflux the mixture for 2-4 hours, monitoring by TLC for the disappearance of the undesired diastereomer.
-
Workup and Purification: After cooling, wash the mixture with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting residue by flash column chromatography to yield the desired cis-fused decalin intermediate.
-
Problem 2: Degradation during final purification and handling.
-
Question: "I have successfully synthesized what appears to be Furanoeudesma-1,3-diene based on crude NMR, but the compound turns into a brown resin during column chromatography or upon standing for a few hours. How can I isolate the pure product?"
-
Answer: This is a classic issue stemming from the compound's inherent instability to air and potentially acidic surfaces[2]. The purification and handling protocol must be optimized for speed and inertness.
Causality Analysis:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and has a high surface area, which can catalyze the decomposition and polymerization of sensitive compounds like Furanoeudesma-1,3-diene.
-
Oxygen Exposure: The furan and diene moieties are highly susceptible to radical-mediated auto-oxidation, which is initiated by exposure to atmospheric oxygen[2]. This process is often accelerated by light.
Optimized Purification and Handling Protocol:
-
Deactivate Silica Gel: Prepare the silica gel for column chromatography by creating a slurry in the desired eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface. Pack the column with this slurry.
-
Use Degassed Solvents: All solvents used for chromatography and sample preparation should be thoroughly degassed by sparging with argon for at least 30 minutes prior to use.
-
Rapid Chromatography: Load the crude product and elute the column as quickly as possible ("flash" chromatography). Do not leave the compound on the column for an extended period.
-
Work in Low Light: Wrap the column and collection flasks in aluminum foil to minimize exposure to light.
-
Solvent Removal: After identifying the product-containing fractions by TLC (using a co-spot of the starting material), combine them and immediately remove the solvent using a rotary evaporator at low temperature (<30°C).
-
Final Storage: Immediately place the resulting oil under a high vacuum to remove residual solvent, then backfill the flask with argon. For storage, dissolve the oil in a small amount of degassed anhydrous solvent (e.g., hexane or benzene), seal the container tightly (e.g., with a Teflon-lined cap and Parafilm®), and store in a freezer at <-15°C[6].
-
Part 3: Data and Visualization
Table 1: Comparison of Postulated Reduction Conditions for Decalin Ring Stereocontrol
| Condition ID | Catalyst | H₂ Pressure | Post-Reduction Step | Expected Major Isomer | Rationale |
| A-1 | 10% Pd/C | 1-4 atm | None (Quench only) | Mixture (cis/trans) | Kinetically controlled product; lacks thermodynamic equilibration[1]. |
| A-2 | 10% Pd/C | 1-4 atm | Acidic Workup (p-TsOH) | cis-fused | Recommended. Allows for epimerization to the thermodynamically favored cis-isomer[1]. |
| B-1 | Raney Ni | 50 atm | None (Quench only) | Mixture (cis/trans) | Higher activity catalyst may alter initial selectivity but still requires equilibration. |
| C-1 | NaBH₄/CeCl₃ | N/A | None | trans-fused (likely) | Luche reduction conditions would target the carbonyl, not the C=C bond, and are unsuitable for this transformation. |
Overall Synthetic Strategy Visualization
The following diagram outlines the key transformations from santonin, highlighting the critical challenges addressed in this guide.
Sources
Technical Support Center: Overcoming Solubility Challenges of Furanoeudesma-1,3-diene in Aqueous Solutions
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with the lipophilic sesquiterpenoid, Furanoeudesma-1,3-diene, in aqueous solutions. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to empower you to overcome these challenges and advance your research.
Introduction to the Challenge: The Hydrophobic Nature of Furanoeudesma-1,3-diene
Furanoeudesma-1,3-diene is a bioactive sesquiterpenoid found in the resin of Commiphora myrrha (myrrh)[1][2]. Like many other sesquiterpenoids, its chemical structure lends itself to poor water solubility, a significant hurdle for in vitro and in vivo studies that require aqueous buffer systems[3][4]. The compound is readily soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) but is practically insoluble in water[1][3][5]. This guide will walk you through systematic approaches to enhance its aqueous solubility, ensuring reliable and reproducible experimental outcomes.
A key indicator of its lipophilicity is its calculated XLogP3 value of 3.7, which signifies a strong preference for lipid-rich environments over aqueous ones[6]. Understanding this fundamental property is the first step in devising an effective solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: I've dissolved Furanoeudesma-1,3-diene in DMSO, but it precipitates when I add it to my aqueous buffer. Why is this happening and what can I do?
A1: This is a common phenomenon known as "crashing out." It occurs because the highly concentrated, lipophilic compound is rapidly transferred from a solubilizing organic solvent (DMSO) to a non-solubilizing aqueous environment. The final concentration of DMSO in your aqueous solution is likely too low to maintain solubility.
-
Quick Fixes:
-
Increase the final DMSO concentration: While effective, be mindful of its potential effects on your experimental system. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is the maximum tolerated limit[4].
-
Use serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the pre-warmed aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Vortex while adding: Add the compound dropwise to the vortexing buffer to promote rapid dispersion.
-
Q2: What is the maximum achievable concentration of Furanoeudesma-1,3-diene in an aqueous solution?
A2: The maximum intrinsic aqueous solubility of Furanoeudesma-1,3-diene is very low. However, by employing the solubilization techniques outlined in this guide, you can significantly increase its apparent solubility. The achievable concentration will depend on the chosen method and the specific composition of your formulation. For instance, a methanolic extract of myrrh resin has been shown to contain Furanoeudesma-1,3-diene at a concentration of 1118.42 μg/mL[7]. While this is in an organic solvent, it provides a reference point for the compound's solubility potential.
Q3: Are there any "ready-to-use" formulations for solubilizing Furanoeudesma-1,3-diene?
A3: While there are no commercially available, pre-made formulations specifically for Furanoeudesma-1,3-diene, several excipients are widely used and can be readily applied. These include surfactants like Tween® 80 and cyclodextrins such as β-cyclodextrin and its derivatives. This guide provides detailed protocols for preparing your own formulations using these common and effective agents.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of the compound exceeds its solubility in the final solvent mixture. | Lower the final concentration of Furanoeudesma-1,3-diene. Perform a solubility assessment (see Protocol 1) to determine the maximum soluble concentration. |
| Rapid solvent shifting from organic stock to aqueous buffer. | Employ serial dilutions. Add the stock solution slowly to a vortexing buffer. | |
| Delayed Precipitation (Cloudiness or Crystals Over Time) | The formulation is thermodynamically unstable at the experimental temperature or pH. | Optimize the formulation by adjusting the concentration of the solubilizing agent (co-solvent, surfactant, etc.). Ensure the pH of the final solution is compatible with the compound's stability. |
| The compound is degrading over time. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | |
| Inconsistent Experimental Results | Variability in the preparation of the compound's solution. | Standardize your solubilization protocol. Ensure all components are accurately measured and thoroughly mixed. |
| The solubilizing agent is interfering with the assay. | Run appropriate vehicle controls containing the solubilizing agent at the same concentration used in the experimental samples. |
Solubilization Strategies and Experimental Protocols
Strategy 1: Co-solvent Systems
The use of a water-miscible organic solvent in which the compound is soluble can increase the overall solvating capacity of the aqueous solution.
Protocol 1: Solubility Enhancement using an Ethanol Co-solvent System
-
Prepare a High-Concentration Stock Solution: Dissolve Furanoeudesma-1,3-diene in 100% ethanol to a concentration of 10 mg/mL. Ensure complete dissolution by vortexing.
-
Prepare a Series of Co-solvent Buffers: Create a range of ethanol-in-buffer solutions (e.g., 5%, 10%, 20%, 30% v/v ethanol in your desired aqueous buffer).
-
Determine Maximum Solubility:
-
Add a small, precise volume of the ethanolic stock solution to each co-solvent buffer to achieve a target concentration (e.g., 100 µg/mL).
-
Observe for any precipitation.
-
If no precipitation occurs, incrementally increase the concentration of Furanoeudesma-1,3-diene until precipitation is observed.
-
The highest concentration that remains clear is the approximate solubility in that co-solvent system.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of ethanol as your experimental samples.
Diagram 1: Co-solvent Solubilization Workflow
Caption: Workflow for determining the solubility of Furanoeudesma-1,3-diene in co-solvent systems.
Strategy 2: Surfactant-Based Formulations
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate lipophilic molecules like Furanoeudesma-1,3-diene, increasing their apparent solubility[8].
Protocol 2: Solubilization using Tween® 80
-
Prepare a Tween® 80 Stock Solution: Prepare a 10% (w/v) stock solution of Tween® 80 in your aqueous buffer.
-
Prepare a High-Concentration Drug Stock: Dissolve Furanoeudesma-1,3-diene in ethanol or DMSO to a known high concentration (e.g., 10 mg/mL).
-
Formulate the Drug-Surfactant Mixture:
-
In a clean vial, add a calculated volume of the drug stock solution.
-
Add a volume of the 10% Tween® 80 stock to achieve a desired final surfactant concentration (start with a range of 0.1% to 1% w/v).
-
Briefly vortex the mixture.
-
Remove the organic solvent under a gentle stream of nitrogen or by using a rotary evaporator. This will leave a film of the drug and surfactant.
-
-
Reconstitute in Aqueous Buffer: Add your desired aqueous buffer to the vial and vortex or sonicate until the film is fully dissolved, forming a clear solution.
-
Determine Optimal Surfactant Concentration: Prepare several formulations with varying drug-to-surfactant ratios to find the minimum concentration of Tween® 80 required to solubilize your target concentration of Furanoeudesma-1,3-diene.
Diagram 2: Micellar Solubilization Mechanism
Caption: Formation of a water-soluble inclusion complex with β-cyclodextrin.
Strategy 4: Lipid-Based Formulations (SEDDS)
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[8][9]
Protocol 4: Development of a Simple SEDDS Formulation
-
Component Selection:
-
Oil Phase: Select a pharmaceutically acceptable oil (e.g., Capryol™ 90, Labrafil® M 1944 CS).
-
Surfactant: Choose a surfactant with a high HLB value (e.g., Tween® 80, Kolliphor® EL).
-
Co-solvent: Select a co-solvent to improve drug solubility and aid in emulsification (e.g., Transcutol® HP, PEG 400).
-
-
Solubility Studies: Determine the solubility of Furanoeudesma-1,3-diene in each of the selected components to identify the best candidates.
-
Formulation Preparation:
-
Prepare various ratios of oil, surfactant, and co-solvent.
-
Add a known amount of Furanoeudesma-1,3-diene to each mixture and vortex until a clear solution is obtained.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 100 µL) of the SEDDS formulation to a larger volume (e.g., 100 mL) of your aqueous buffer.
-
Observe the formation of a stable, clear, or slightly opalescent microemulsion.
-
-
Optimization: Adjust the ratios of the components to achieve optimal self-emulsification and drug loading.
References
-
BioCrick. Furanoeudesma 1,3-diene | CAS:87605-93-4 | Sesquiterpenoids | High Purity. [Link]
-
Self Emulsifying Drug Delivery System For Improved Oral Delivery Of Lipophilic Drugs. Pharmacophore. [Link]
-
Parmar, K., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Pharmaceutical Negative Results, 13(1), 1-8. [Link]
-
PubChem. Furanoeudesma-1,3-diene. National Center for Biotechnology Information. [Link]
-
Bhavani, B., et al. (2012). PREPARATION AND EVALUATION OF INCLUSION COMPLEXES OF FELODIPINE. Journal of Global Trends in Pharmaceutical Sciences, 3(1), 576-584. [Link]
-
Su, S., et al. (2020). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Molecules, 25(24), 5958. [Link]
-
Kim, J., et al. (2021). Concentration of terpenes (i.e., furanoeudesma-1,3-diene and curzerene) in solution before and after adsorption of myrrh resin extracts onto RH-BC. ResearchGate. [Link]
-
Chang, R., et al. (2013). A new approach for quantifying furanodiene and curzerene. A case study on the essential oils of Eugenia uniflora (pitangueira) leaves. ResearchGate. [Link]
-
Păpay, Z. E., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Materials, 13(16), 3618. [Link]
-
Sharma, N., et al. (2018). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech, 19(2), 878-891. [Link]
-
Singh, R., et al. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Journal of Pharmaceutical Sciences and Research, 10(4), 785-791. [Link]
-
Schmaus, G., et al. (2019). Influence of compounds 1, (−)-21, 29–37, and furanoeudesma-1,3-diene (FUR) on LPS-induced (1 µg/mL) NO production by RAW 264.7 macrophages in the Griess assay. ResearchGate. [Link]
Sources
- 1. Buy Furanoeudesma 1,3-diene (EVT-1537516) | 87605-93-4 [evitachem.com]
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- 3. Furanoeudesma 1,3-diene | CAS:87605-93-4 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Furanoeudesma 1,3-diene | CAS:87605-93-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
stability of Furanoeudesma 1,3-diene under different storage conditions
Welcome to the technical support guide for Furanoeudesma-1,3-diene. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable furanosesquiterpenoid throughout your experimental workflows. As a compound known for its chemical sensitivity, proper handling and storage are paramount to achieving reliable and reproducible results. This guide synthesizes technical data and field-proven insights to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the stability of Furanoeudesma-1,3-diene.
Q1: What is Furanoeudesma-1,3-diene and why is its stability a concern?
A: Furanoeudesma-1,3-diene is a bioactive sesquiterpenoid, primarily isolated from the resin of Commiphora myrrha (myrrh).[1] It is a key contributor to myrrh's characteristic aroma and possesses significant biological activities, including analgesic effects mediated through opioid receptors.[2][3][4] Its structure, which includes a reactive furan ring and a conjugated diene system, makes it susceptible to degradation, particularly through oxidation.[2][3] One of the most significant concerns is its tendency to undergo rapid auto-oxidation in the air at room temperature, forming a resinous substance.[3] This chemical instability necessitates careful handling to preserve its structure and bioactivity.[3]
Q2: What are the ideal long-term storage conditions for Furanoeudesma-1,3-diene?
A: For long-term storage, Furanoeudesma-1,3-diene should be stored at or below -15°C, with recommendations specifying -20°C.[5][6] It is critical to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation. The compound should also be desiccated to protect it from moisture.[5]
Q3: How should I handle the compound for short-term use during an experiment?
A: Minimize exposure to air, light, and elevated temperatures. If possible, work in a glove box or use flasks flushed with an inert gas. Use amber glass vials or wrap containers in aluminum foil to protect the compound from light.[1] Prepare solutions fresh for each experiment and avoid storing them for extended periods, even at low temperatures, unless their stability in the specific solvent has been verified.
Q4: What are the visible signs of degradation?
A: Pure Furanoeudesma-1,3-diene is typically a colorless to pale yellow liquid or a waxy solid.[1][7] Degradation, particularly oxidation, can lead to the formation of a resinous, more viscous, and potentially darker-colored substance.[3] Analytically, degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks in chromatographic analyses (HPLC, GC).
Q5: Which solvents are suitable for dissolving and storing Furanoeudesma-1,3-diene?
A: Furanoeudesma-1,3-diene is soluble in organic solvents such as ethanol and ether but is insoluble in water.[1] For analytical purposes, HPLC-grade acetonitrile is also commonly used.[8] When preparing stock solutions, use high-purity, degassed solvents to minimize dissolved oxygen. Store solutions at -20°C under an inert atmosphere and use promptly.
Troubleshooting Guide: Diagnosing Stability Issues
Encountering unexpected results? This guide will help you troubleshoot common problems related to the stability of Furanoeudesma-1,3-diene.
Problem: Low or No Biological Activity Observed
-
Potential Cause 1: Compound Degradation. The compound may have degraded due to improper storage or handling, leading to a loss of the active parent molecule. The furan ring and diene system, which are crucial for its bioactivity, are susceptible to oxidation.[2][3]
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze your stock or working solution using a validated analytical method (e.g., HPLC-DAD or GC-MS) to confirm the concentration and purity of Furanoeudesma-1,3-diene.[2]
-
Review Handling Procedures: Ensure all handling steps minimize exposure to atmospheric oxygen, light, and heat. Were solutions prepared fresh? Was the compound stored under an inert atmosphere?
-
Implement Controls: Use a freshly opened vial of the compound or a newly prepared solution as a positive control in your assay to compare results.
-
Problem: Unexpected Peaks in HPLC or GC Chromatogram
-
Potential Cause 1: Oxidative Degradation. The appearance of new, often broader peaks can indicate the formation of oxidized derivatives.[2] Furanoeudesma-1,3-diene is known to be unstable in an air-oxygen environment.[8]
-
Potential Cause 2: Thermal Rearrangement (GC-specific). Some furanosesquiterpenes can undergo thermal rearrangement at the high temperatures used in conventional GC analysis.[9] This can lead to a misquantification of the parent compound and the appearance of isomer peaks.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Intentionally stress the compound (e.g., expose a small sample to air or peroxide) and run a chromatogram. If the unexpected peaks in your experimental sample match the peaks in the degraded sample, this confirms they are degradants.
-
Optimize GC Method: If using gas chromatography, try analyzing your sample under milder temperature conditions (e.g., lower injector temperature, slower temperature ramp) to see if the peak profile changes.[9]
-
Use an Orthogonal Method: Confirm your findings using a different analytical technique, such as HPLC, which does not use high temperatures.[8]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Experimental Protocols: Assessing Stability
To quantitatively assess the stability of Furanoeudesma-1,3-diene, a forced degradation study is essential. This process intentionally degrades the compound under various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.[10][11]
Protocol 1: Forced Degradation Study
Objective: To understand the degradation pathways of Furanoeudesma-1,3-diene under hydrolytic, oxidative, thermal, and photolytic stress, in line with ICH guidelines.[12]
Materials:
-
Furanoeudesma-1,3-diene
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Amber and clear HPLC vials
-
Calibrated oven, photostability chamber
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve Furanoeudesma-1,3-diene in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of acetonitrile/water (50:50).
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Place a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines. Expose a parallel sample wrapped in foil as a dark control.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC-UV or GC-MS method.
-
Data Evaluation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample. The goal is to achieve 5-20% degradation.[12] If degradation is too high or too low, adjust the stress duration or temperature accordingly.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study of Furanoeudesma-1,3-diene.
Data Summary: Stability Profile
The following table summarizes the expected stability profile of Furanoeudesma-1,3-diene under various conditions based on its chemical properties. This data should be confirmed by experimental studies.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability | Primary Degradation Pathway |
| Recommended Long-Term | -20°C | Inert | Dark | High (>12 months) | Minimal |
| Recommended Short-Term | 4°C | Inert | Dark | Moderate (days to weeks) | Slow Oxidation |
| Incorrect Storage (Benchtop) | Room Temp | Air | Ambient | Very Low (hours to days). Rapid auto-oxidation to form a resinous substance is likely.[3] | Auto-oxidation |
| Forced Oxidation | Room Temp | Air + H₂O₂ | Dark | Very Low. Highly susceptible. | Oxidation |
| Forced Thermal | >60°C | Inert | Dark | Low to Moderate. Potential for thermal rearrangement or degradation. | Thermal Degradation |
| Forced Photolysis | Room Temp | Inert | UV/Vis Light | Moderate. The conjugated diene system suggests potential photosensitivity. | Photodegradation |
Potential Degradation Pathways
Caption: Simplified potential degradation pathways for Furanoeudesma-1,3-diene.
References
- EvitaChem. (n.d.). Furanoeudesma 1,3-diene.
- BioCrick. (n.d.). Furanoeudesma 1,3-diene.
- CymitQuimica. (n.d.). Furanoeudesma 1,3-diene.
- BenchChem. (n.d.). Furanoeudesma 1,3-diene.
- Smolecule. (2024). Furanoeudesma 1,3-diene.
- Biosynth. (n.d.). Furanoeudesma 1,3-diene.
- LUPRON, L. (n.d.).
- Gedara, S. R., et al. (2021). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Molecules.
- SciSpace. (n.d.). Myrrh--Commiphora chemistry.
- Chang, R., et al. (n.d.). A new approach for quantifying furanodiene and curzerene. A case study on the essential oils of Eugenia uniflora (pitangueira) leaves.
- MedCrave online. (2016).
- ResolveMass Laboratories. (n.d.).
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Pharmaceutical Technology. (2016).
- BenchChem. (n.d.).
- Gertsch, J., et al. (2017). A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. PMC - PubMed Central.
- Di Pierro, F., et al. (n.d.). Analgesic effects of RodeMyr®, a Commiphora molmol extract with a highly standardized furanodiene content. Nutrafoods.
- American Chemical Society. (2023). Furanoeudesma-1,3-diene.
Sources
- 1. Buy Furanoeudesma 1,3-diene (EVT-1537516) | 87605-93-4 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Furanoeudesma 1,3-diene | 87605-93-4 [smolecule.com]
- 4. acs.org [acs.org]
- 5. Furanoeudesma 1,3-diene | CAS:87605-93-4 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. biosynth.com [biosynth.com]
- 7. Furanoeudesma 1,3-diene | CymitQuimica [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Purification of Furanoeudesma-1,3-diene
Welcome to the technical support center for the purification of Furanoeudesma-1,3-diene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to blend technical accuracy with practical, field-tested insights to help you navigate the challenges of isolating this bioactive furanosesquiterpene.
Introduction to Furanoeudesma-1,3-diene and Its Purification Challenges
Furanoeudesma-1,3-diene is a significant bioactive compound, primarily sourced from the oleo-gum resin of Commiphora myrrha (myrrh).[1] It is a sesquiterpene recognized for its analgesic properties, which are attributed to its interaction with opioid receptors.[1] The purification of Furanoeudesma-1,3-diene is often complicated by the presence of structurally similar co-eluting sesquiterpenoids. These include, but are not limited to, curzerene, lindestrene, and β-elemene.[2] The success of the purification process is highly dependent on the chosen extraction and chromatographic techniques.
This guide will provide a structured approach to troubleshooting common issues encountered during the purification of Furanoeudesma-1,3-diene and offer detailed protocols for its successful isolation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification workflow, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor Resolution and Co-elution of Peaks in HPLC Analysis
Question: I am observing poor resolution between my target peak, Furanoeudesma-1,3-diene, and other closely eluting compounds in my reverse-phase HPLC chromatogram. How can I improve the separation?
Answer:
Co-elution is a common challenge when separating structurally similar isomers like sesquiterpenes.[3] To address this, a systematic approach to method optimization is required.
Underlying Cause: Insufficient selectivity (α) of the chromatographic system for Furanoeudesma-1,3-diene and its co-eluting impurities. This means the chemical interactions between the analytes and the stationary/mobile phases are not distinct enough to achieve baseline separation.[4]
Step-by-Step Troubleshooting:
-
Mobile Phase Optimization:
-
Adjust Solvent Strength: If you are using a gradient elution (e.g., acetonitrile and water), try making the gradient shallower. A slower increase in the organic solvent concentration can improve the resolution of closely eluting peaks.[5]
-
Change Organic Modifier: If optimizing the gradient with acetonitrile is insufficient, consider switching to methanol. The different solvent selectivity of methanol can alter the elution order and improve separation.
-
Modify Mobile Phase pH: For some sesquiterpenoids, slight changes in the mobile phase pH can influence their interaction with the stationary phase, especially if there are any ionizable functionalities. The addition of a small amount of formic acid or acetic acid can improve peak shape and resolution.[6]
-
-
Stationary Phase Selection:
-
Change Column Chemistry: If mobile phase optimization fails, the issue may be with the stationary phase chemistry. Standard C18 columns are a good starting point, but other phases can offer different selectivities. Consider a phenyl-hexyl or a biphenyl stationary phase, which can provide alternative π-π interactions with the aromatic furan ring of Furanoeudesma-1,3-diene.
-
Consider Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase column efficiency and improve resolution. However, be mindful that this will also increase backpressure.[5]
-
-
Temperature Control:
Issue 2: Low Yield of Furanoeudesma-1,3-diene After Silica Gel Column Chromatography
Question: I am using silica gel column chromatography to purify Furanoeudesma-1,3-diene from a crude myrrh extract, but my final yield is very low. What could be the reasons, and how can I improve it?
Answer:
Low yield in silica gel chromatography can stem from several factors, including irreversible adsorption, degradation of the target compound on the stationary phase, and improper fraction collection.
Underlying Cause: Furanoeudesma-1,3-diene, while being relatively non-polar, can still interact with the acidic silanol groups on the silica surface, potentially leading to degradation or irreversible binding. Also, co-eluting compounds can make clean fraction collection difficult.
Step-by-Step Troubleshooting:
-
Proper Column Packing and Sample Loading:
-
Ensure your silica gel column is packed uniformly to avoid channeling.
-
Load your sample in a minimal volume of a non-polar solvent (e.g., hexane) to ensure a tight starting band.
-
-
Mobile Phase Optimization:
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A stepwise or linear gradient is often more effective than an isocratic elution for complex mixtures.[8]
-
The use of a very shallow gradient can help to separate compounds with similar polarities.
-
-
Deactivation of Silica Gel:
-
If you suspect degradation on the silica surface, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small percentage of water or triethylamine in the mobile phase to cap the acidic silanol groups.
-
-
Fraction Collection Strategy:
-
Collect smaller fractions and analyze them by Thin Layer Chromatography (TLC) before pooling. This will help you to isolate the pure fractions of Furanoeudesma-1,3-diene and avoid combining them with co-eluting impurities.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method to obtain a high concentration of Furanoeudesma-1,3-diene from myrrh resin?
A1: Supercritical Fluid Extraction (SFE) with CO2 is considered a superior method for extracting Furanoeudesma-1,3-diene.[2] This technique uses mild temperatures, which prevents the thermal degradation of furanosesquiterpenes that can occur during methods like hydrodistillation.[7] For example, some furanodienes can rearrange to curzerene at elevated temperatures.[7] SFE often results in an extract with a higher concentration of the desired compound.[7]
Q2: How can I visualize Furanoeudesma-1,3-diene on a TLC plate?
A2: Furanoeudesma-1,3-diene, like many terpenes, is not strongly UV-active at 254 nm unless it has a conjugated system that absorbs at this wavelength. However, it can often be visualized under UV light (254 nm) on TLC plates containing a fluorescent indicator, where it may appear as a dark spot.[10] For more effective visualization, you can use staining reagents. A common stain for terpenes is a p-anisaldehyde solution followed by gentle heating. This will typically produce colored spots.[11] Iodine vapor is another simple and effective method for visualizing non-polar compounds like sesquiterpenes.[10][11]
Q3: What are the typical co-eluting compounds I should be aware of when purifying Furanoeudesma-1,3-diene?
A3: The most common co-eluting compounds are other sesquiterpenoids found in myrrh resin. These include curzerene, lindestrene, isofuranogermacrene, and β-elemene.[2][12] The exact composition of the co-eluting compounds can vary depending on the geographical origin of the myrrh resin and the extraction method used.[2]
Q4: Can I use preparative HPLC for the final purification step?
A4: Yes, preparative HPLC is an excellent technique for the final purification of Furanoeudesma-1,3-diene to achieve high purity. A reverse-phase C18 column is commonly used. The method would be a scaled-up version of an optimized analytical HPLC method. It is crucial to perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.
Experimental Protocols
Protocol 1: Analytical Reverse-Phase HPLC Method for Furanoeudesma-1,3-diene
This protocol provides a starting point for the analysis of Furanoeudesma-1,3-diene in a myrrh extract.
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 15 minutes, then hold at 100% B for 15 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 222 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization based on your specific sample and HPLC system.[7]
Protocol 2: Silica Gel Flash Chromatography for Initial Purification
This protocol outlines a general procedure for the initial cleanup of a crude myrrh extract.
| Parameter | Specification |
| Stationary Phase | Silica gel (60 Å, 40-63 µm) |
| Mobile Phase | Hexane:Ethyl Acetate gradient |
| Gradient | Start with 100% Hexane, gradually increase to 10% Ethyl Acetate over 30 column volumes |
| Sample Loading | Dissolve crude extract in a minimal amount of hexane or dichloromethane and load onto the column |
| Fraction Collection | Collect fractions of 10-20 mL |
| Analysis | Analyze fractions by TLC (visualize with p-anisaldehyde stain) |
Visualizations
General Workflow for Purification
Caption: A typical workflow for the purification of Furanoeudesma-1,3-diene.
Troubleshooting Logic for HPLC Co-elution
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
References
-
American Chemical Society. (2023, December 18). Furanoeudesma-1,3-diene. [Link]
-
Caputo, L., et al. (2017). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Molecules, 22(12), 2005. [Link]
-
El-Sayed, A. M., et al. (2021). Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin. Journal of AOAC International, 104(5), 1335-1342. [Link]
-
Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Rotachrom Technologies. (2022, August 9). An Introduction to Chromatography – The Chromatogram & Fraction Collection. [Link]
-
SciSpace. (n.d.). Myrrh--Commiphora chemistry. [Link]
-
Sorbead India. (2024, October 3). Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography. [Link]
-
University of California, Irvine. (n.d.). TLC Visualization Methods. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 5. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gilson.com [gilson.com]
- 10. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. scispace.com [scispace.com]
Technical Support Center: Troubleshooting NMR Signal Overlap in Furanoeudesma-1,3-diene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common challenge encountered during the structural elucidation of Furanoeudesma-1,3-diene: Nuclear Magnetic Resonance (NMR) signal overlap. The complex stereochemistry and multiple proton environments of this furanosesquiterpenoid often lead to crowded and difficult-to-interpret NMR spectra.[1] This resource offers a structured, question-and-answer approach to systematically resolve these issues, ensuring accurate and reliable data for your research.
I. Frequently Asked Questions (FAQs)
Q1: What is Furanoeudesma-1,3-diene and why is its NMR spectrum complex?
Furanoeudesma-1,3-diene is a natural product classified as a sesquiterpenoid, specifically a furanosesquiterpenoid.[1] Its core structure consists of a bicyclic eudesmane skeleton fused to a furan ring.[1] The molecular formula is C₁₅H₁₈O.[2][3] The complexity in its ¹H and ¹³C NMR spectra arises from:
-
Multiple Chiral Centers: The presence of several stereocenters results in a complex three-dimensional structure with many diastereotopic protons, which are chemically non-equivalent and thus have different chemical shifts.
-
Overlapping Signal Regions: The aliphatic protons of the eudesmane framework and the protons of the diene and furan moieties often resonate in close proximity, leading to significant signal overlap. This is a common issue in the NMR of natural products.[4]
-
Complex Spin Systems: The intricate network of proton-proton couplings (J-couplings) throughout the molecule creates complex multiplet patterns that can be difficult to deconvolute, especially when signals overlap.
A representative structure of Furanoeudesma-1,3-diene is shown below:
Caption: Chemical structure of Furanoeudesma-1,3-diene.
II. Troubleshooting Guide: Resolving Signal Overlap
This section provides a systematic approach to troubleshooting and resolving signal overlap in the NMR spectra of Furanoeudesma-1,3-diene.
Q2: My ¹H NMR spectrum of Furanoeudesma-1,3-diene in CDCl₃ shows a "hump" of unresolved signals in the aliphatic region. What is my first step?
Answer: The first and often most effective step is to change the NMR solvent.[5] The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by interactions with the solvent.[6][7][8] By changing the solvent, you can alter these interactions and induce differential shifts in the proton resonances, potentially resolving the overlap.
Causality: Aromatic solvents like benzene-d₆ and pyridine-d₅ often induce significant shifts in the resonances of nearby protons due to their magnetic anisotropy. This phenomenon, known as the Aromatic Solvent Induced Shift (ASIS), can be particularly useful for separating overlapping signals in complex molecules.[6]
Experimental Protocol: Solvent Change
-
Sample Preparation: Prepare separate, identically concentrated solutions of Furanoeudesma-1,3-diene in the following deuterated solvents:
-
Chloroform-d (CDCl₃) - Reference
-
Benzene-d₆ (C₆D₆)
-
Acetone-d₆ ((CD₃)₂CO)
-
Methanol-d₄ (CD₃OD)
-
Dimethyl sulfoxide-d₆ ((CD₃)₂SO)
-
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).
-
Data Analysis: Compare the spectra obtained in the different solvents, paying close attention to the dispersion of signals in the previously overlapped regions.
Data Presentation: Expected Chemical Shift Variations
| Solvent | Dielectric Constant | Expected Effect on Chemical Shifts |
| CDCl₃ | 4.81 | Standard reference, often shows significant overlap.[9] |
| C₆D₆ | 2.28 | Can induce significant upfield or downfield shifts due to aromatic ring currents.[6] |
| (CD₃)₂CO | 21.0 | A more polar aprotic solvent that can alter hydrogen bonding and dipole-dipole interactions. |
| CD₃OD | 32.7 | A protic solvent that can engage in hydrogen bonding, significantly affecting the chemical shifts of nearby protons. |
| (CD₃)₂SO | 47.0 | A highly polar aprotic solvent that can cause substantial changes in chemical shifts.[7] |
Q3: Changing the solvent helped, but some key signals are still overlapping. What's the next logical step?
Answer: The next step is to perform variable temperature (VT) NMR experiments.[10][11][12][13] The chemical shifts of protons can be temperature-dependent, especially for molecules with conformational flexibility.[10][14] By acquiring spectra at different temperatures, you can often resolve overlapping signals.
Causality: Furanoeudesma-1,3-diene possesses a flexible bicyclic ring system. At room temperature, it may exist as a mixture of rapidly interconverting conformers. The observed NMR spectrum is a weighted average of the spectra of these individual conformers. Changing the temperature alters the relative populations of these conformers, leading to changes in the averaged chemical shifts and potentially resolving signal overlap.[10]
Experimental Protocol: Variable Temperature (VT) NMR
-
Solvent Selection: Choose a solvent with a wide liquid range that is suitable for your desired temperature range (e.g., toluene-d₈ for high temperatures, or methanol-d₄ for low temperatures).
-
Temperature Range: Start with a broad temperature range, for example, from 253 K (-20 °C) to 373 K (100 °C), acquiring spectra at 10-20 K intervals.
-
Equilibration: Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum to ensure thermal homogeneity.[12]
-
Data Analysis: Stack the spectra and look for temperature-dependent changes in chemical shifts that lead to the resolution of overlapping signals.
Caption: Workflow for variable temperature NMR.
Q4: I've tried different solvents and temperatures, but a crucial pair of signals remains stubbornly overlapped. Are there any chemical methods to resolve this?
Answer: Yes, you can use a chemical shift reagent, also known as a lanthanide shift reagent (LSR).[15][16][17][18] These are paramagnetic lanthanide complexes that can coordinate to Lewis basic sites in your molecule, such as the oxygen atom of the furan ring in Furanoeudesma-1,3-diene.[16][17] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.
Causality: The paramagnetic lanthanide ion creates a large local magnetic field that perturbs the magnetic environment of the nearby protons. This through-space interaction causes a pseudocontact shift, which can be either upfield or downfield depending on the specific lanthanide used. Protons closer to the binding site will experience a larger shift, effectively "spreading out" the spectrum.[15]
Experimental Protocol: Using a Chemical Shift Reagent
-
Reagent Selection: A common choice is tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃), which typically induces downfield shifts.
-
Sample Preparation: Prepare a stock solution of the shift reagent in the same deuterated solvent as your sample.
-
Titration: Acquire a reference ¹H NMR spectrum of your sample. Then, add small, incremental amounts of the shift reagent stock solution to your NMR tube, acquiring a spectrum after each addition.
-
Data Analysis: Monitor the changes in the chemical shifts of the protons. Plot the change in chemical shift (Δδ) versus the molar ratio of [LSR]/[Substrate] to identify the protons most affected by the reagent and to achieve optimal signal separation.
Data Presentation: Idealized Lanthanide Induced Shifts (LIS)
| Proton | Distance from Oxygen | Expected Relative Shift Magnitude |
| Furan-H | Closest | Largest |
| Adjacent CH₂ | Intermediate | Moderate |
| Distant CH₃ | Farthest | Smallest |
Q5: The previous methods have provided some resolution, but for unambiguous assignment, I need more information. What advanced NMR techniques should I employ?
Answer: For definitive structural elucidation and to overcome severe signal overlap, multi-dimensional NMR spectroscopy is essential.[19][20][21][22][23] These techniques spread the spectral information across two or more dimensions, providing a powerful means to resolve individual signals and establish connectivity.
Key 2D NMR Experiments for Furanoeudesma-1,3-diene:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are J-coupled to each other. This is fundamental for tracing out the spin systems within the molecule.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled.[24] This is particularly useful for identifying all the protons of a particular ring or side chain, even if some signals are overlapped in the 1D spectrum.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This is invaluable for resolving overlapped proton signals by spreading them out according to the chemical shifts of the attached carbons.[21][22]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This experiment is crucial for piecing together the different spin systems to build the complete carbon skeleton.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are J-coupled. This is essential for determining the stereochemistry of the molecule.
Caption: Logic diagram for advanced NMR techniques.
By systematically applying these troubleshooting strategies, from simple solvent changes to advanced multi-dimensional experiments, researchers can effectively overcome the challenges of NMR signal overlap in Furanoeudesma-1,3-diene and achieve a complete and accurate structural assignment.
III. References
-
University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution. uOttawa NMR Facility Blog. [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
-
YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. [Link]
-
Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. [Link]
-
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]
-
SlideShare. (n.d.). NMR Shift reagents. [Link]
-
Wiley. (n.d.). FURANOEUDESMA-1,3-DIENE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Furanoeudesma-1,3-diene. PubChem. [Link]
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
-
Patsnap. (2025). Adjusting NMR Gain Settings for Enhanced Signal Interpretation. [Link]
-
National Center for Biotechnology Information. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
OSADHI. (n.d.). List of plants having phytochemicals: Furanoeudesma-1,3-diene. [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
-
National Institute of Standards and Technology. (n.d.). 3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan. NIST WebBook. [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]
-
ACS Publications. (n.d.). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
YouTube. (2022). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. [Link]
-
University of California, Riverside. (n.d.). Instructions for Variable Temperature (VT) Operation. [Link]
-
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. [Link]
-
ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. [Link]
-
Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C-NMR data (400 and 100 MHz, respectively; CDCl₃, δ in ppm,.... [Link]
-
BioCrick. (n.d.). Furanoeudesma 1,3-diene. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Furanoeudesma-1,3-diene | C15H18O | CID 13874240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan [webbook.nist.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
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- 8. tandfonline.com [tandfonline.com]
- 9. NMR 溶剂 [sigmaaldrich.cn]
- 10. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 13. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 14. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. NMR Shift reagents | PPTX [slideshare.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Adjusting NMR Gain Settings for Enhanced Signal Interpretation [eureka.patsnap.com]
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- 21. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
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- 24. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Optimizing HPLC Separation of Furanosesquiterpene Isomers
Welcome to the technical support center dedicated to the intricate challenge of separating furanosesquiterpene isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these structurally similar compounds. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-tested insights to empower you to overcome common hurdles and achieve robust, reproducible separations.
Furanosesquiterpenes, a diverse class of natural products, often exist as complex mixtures of isomers (diastereomers and enantiomers). Their structural similarity makes their separation a significant analytical challenge, yet it is a critical step for accurate quantification, pharmacological screening, and quality control. This guide is structured as a dynamic resource, addressing specific issues in a direct question-and-answer format, supplemented with detailed troubleshooting protocols and experimental workflows.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions that frequently arise during the development of HPLC methods for furanosesquiterpene isomer separation.
Q1: Where should I even begin with method development for a complex mixture of furanosesquiterpene isomers?
A1: The most effective starting point is a systematic screening approach. Given that furanosesquiterpenes are typically of low to medium polarity, both reversed-phase (RP) and normal-phase (NP) chromatography are viable options.[1] A general "scouting" gradient is highly recommended as it ensures that all components are eluted in a reasonable time frame, providing a comprehensive overview of the sample complexity.[2]
A robust initial screening protocol involves testing a few orthogonal stationary phases and mobile phases. For instance, in a reversed-phase approach, screening a standard C18 column against a phenyl-hexyl or an embedded polar group (EPG) column can reveal significant selectivity differences. Similarly, in normal-phase, a bare silica column can be compared with a cyano-bonded phase. This initial investment in screening saves considerable time compared to a one-factor-at-a-time approach.[3]
Q2: I'm struggling to separate two critical furanosesquiterpene diastereomers. What are the key parameters I should focus on for optimization?
A2: When dealing with stubborn diastereomers, the primary goal is to manipulate the selectivity (α) of your chromatographic system. The most impactful parameters to adjust are:
-
Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties and their interactions with the analytes and stationary phase.[4] Methanol, being a proton donor, can engage in different hydrogen bonding interactions compared to acetonitrile.
-
Column Temperature: Temperature is a powerful yet often underutilized tool for optimizing selectivity, especially for structurally similar compounds.[1][3][5][6] Varying the column temperature alters the thermodynamics of the analyte-stationary phase interactions, which can lead to significant changes in elution order and resolution. Even small changes of 5-10°C can have a profound effect.
-
Mobile Phase pH and Additives: For furanosesquiterpenes with ionizable functional groups, adjusting the mobile phase pH is crucial.[7][8] Using a buffer to maintain a consistent pH at least one unit away from the analyte's pKa will ensure reproducible retention times. For neutral compounds, acidic modifiers like formic acid (0.1%) are often added to suppress the ionization of residual silanols on the silica surface, which can improve peak shape.[4]
Q3: How do I differentiate between separating diastereomers and enantiomers of furanosesquiterpenes?
A3: This is a critical distinction. Diastereomers have different physicochemical properties and can be separated on standard achiral stationary phases (like C18 or silica).[9][10] The challenge lies in finding the right combination of stationary and mobile phases to exploit these subtle differences.
Enantiomers, on the other hand, have identical properties in an achiral environment and cannot be separated on conventional columns.[11] Their separation requires the introduction of a chiral environment, which is most commonly achieved by using a Chiral Stationary Phase (CSP) .[12] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for a broad range of chiral compounds, including terpenes.[13]
Troubleshooting Guide: Common Problems & Solutions
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of furanosesquiterpene isomers.
Problem 1: Peak Co-elution or Poor Resolution
You observe two or more isomer peaks that are not baseline separated (Resolution, Rs < 1.5).
Immediate Diagnostic Steps:
-
Check Peak Purity: If you have a Diode Array Detector (DAD), examine the UV-Vis spectra across the peak. A non-homogenous spectrum is a strong indicator of co-elution.[14] With a mass spectrometer (MS), differing mass spectra across the peak confirm co-elution.[14]
-
Review Retention Factor (k'): If the co-eluting peaks are eluting very early (k' < 1), they are not interacting sufficiently with the stationary phase.[14]
Solutions & Optimization Workflow:
If co-elution is confirmed, a systematic optimization is necessary. The following workflow provides a structured approach to improving resolution.
Caption: Troubleshooting workflow for co-eluting peaks.
Problem 2: Peak Tailing
The peak exhibits an asymmetrical shape with a trailing edge, leading to poor integration and reduced resolution.
Causality Analysis:
Peak tailing for furanosesquiterpenes in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. This can occur if the furanosesquiterpene has a basic functional group that interacts with acidic residual silanol groups on the silica backbone of the column.[15] Other causes include column contamination, a column void, or sample overload.
Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Secondary Silanol Interactions | Add an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase.[15] | The acid protonates the silanol groups, reducing their ability to interact with basic analytes. |
| Use a base-deactivated or end-capped column. | These columns have fewer accessible silanol groups, minimizing secondary interactions. | |
| Column Overload | Reduce the sample concentration or injection volume. | Exceeding the column's loading capacity leads to peak distortion. Diluting the sample ensures a linear response. |
| Column Contamination/Void | Use a guard column to protect the analytical column.[4] | The guard column traps strongly retained impurities from the sample matrix that can foul the analytical column. |
| If contaminated, flush the column with a strong solvent (e.g., isopropanol). | A strong solvent can wash away contaminants that have accumulated on the column frit or stationary phase. |
Problem 3: Peak Fronting
The peak exhibits an asymmetrical shape with a leading edge.
Causality Analysis:
Peak fronting is less common than tailing but can occur due to several reasons, most notably sample overload (especially in normal-phase) or a mismatch between the sample solvent and the mobile phase.[16] If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will be distorted as it enters the column.
Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible. | This ensures the sample is introduced to the column in a homogenous solvent environment, preventing band broadening and distortion. |
| If solubility is an issue, use the weakest possible solvent that can still dissolve the sample. | Minimizing the difference in solvent strength between the sample and the mobile phase reduces peak shape issues. | |
| Column Overload | Decrease the sample concentration or injection volume.[16] | Similar to peak tailing, injecting too much sample can lead to non-linear chromatography and peak fronting. |
| Column Degradation | Replace the column if a void has formed at the inlet. | A physical void in the column bed disrupts the flow path, leading to severe peak distortion. |
Experimental Protocols
Here are detailed protocols for key experiments in optimizing the separation of furanosesquiterpene isomers.
Protocol 1: Systematic Screening of Column and Mobile Phase
Objective: To identify the most promising column chemistry and organic modifier for the separation of a furanosesquiterpene isomer mixture.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your furanosesquiterpene isomer mixture in methanol or acetonitrile.
-
Select Columns: Choose at least two reversed-phase columns with different selectivities.
-
Column A (Standard): C18, 4.6 x 150 mm, 3.5 µm
-
Column B (Alternative Selectivity): Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: Acetonitrile
-
Mobile Phase B2: Methanol
-
-
Run Scouting Gradients: For each column, run the following generic gradients.
-
Gradient Program:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 22 min: 95% B
-
Time 22.1 min: 5% B
-
Time 30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 220 nm) or MS.
-
-
Data Evaluation: Compare the four chromatograms (Column A with B1, Column A with B2, Column B with B1, Column B with B2). Identify the combination that provides the best initial separation (highest number of resolved peaks, best peak shape) for further optimization.
Protocol 2: Optimization of Column Temperature
Objective: To fine-tune the separation of a critical isomer pair by optimizing the column temperature.
Methodology:
-
Initial Setup: Use the column and mobile phase combination that showed the most promise in Protocol 1.
-
Set Initial Conditions: Program the HPLC with an isocratic or simplified gradient method that elutes the critical isomer pair with a reasonable retention time (k' between 2 and 10).
-
Temperature Screening:
-
Equilibrate the system at the starting temperature (e.g., 25°C) for at least 15-20 minutes.
-
Inject the sample and record the chromatogram.
-
Increase the temperature in increments of 5°C or 10°C (e.g., to 30°C, 35°C, 40°C, 45°C, 50°C).
-
Allow the system to fully equilibrate at each new temperature before injecting the sample.
-
-
Data Analysis:
-
Create a table to compare the resolution (Rs) and retention times of the critical pair at each temperature.
-
Plot Resolution vs. Temperature to visualize the optimal temperature for the separation. Be aware that changes in elution order can occur.[6]
-
Select the temperature that provides baseline resolution (Rs ≥ 1.5) with the shortest analysis time.
-
Sources
- 1. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomer Separations | Separation Science [sepscience.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Cytotoxicity of Furanoeudesma-1,3-diene in Cell Culture
Welcome to the technical support center for researchers working with Furanoeudesma-1,3-diene. This guide is designed to provide in-depth troubleshooting and practical advice for managing the inherent cytotoxicity of this potent furanosesquiterpenoid in your cell culture experiments. Our goal is to help you achieve reliable and reproducible results by understanding and mitigating the challenges associated with this compound.
Frequently Asked Questions (FAQs)
General Compound Handling
Question 1: I'm observing rapid and widespread cell death even at low concentrations of Furanoeudesma-1,3-diene. What could be the primary cause?
Answer: This is a common observation due to the potent cytotoxic nature of Furanoeudesma-1,3-diene. The primary reasons often revolve around compound solubility and solvent effects. Furanoeudesma-1,3-diene is insoluble in water and requires an organic solvent, typically DMSO, for solubilization.[1] High concentrations of DMSO are inherently toxic to cells. It is crucial to keep the final concentration of DMSO in your culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2]
Troubleshooting Steps:
-
Verify Solvent Concentration: Calculate the final percentage of your solvent in the cell culture medium.
-
Prepare Serial Dilutions: Prepare a concentrated stock solution of Furanoeudesma-1,3-diene in your chosen solvent. Then, perform serial dilutions in a serum-free medium before adding it to your cell cultures. This ensures a more homogenous distribution of the compound and minimizes localized high concentrations.
-
Solvent Control: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent used to dissolve the Furanoeudesma-1,3-diene, but without the compound itself. This will help you differentiate between compound-specific cytotoxicity and solvent-induced effects.
Question 2: My stock solution of Furanoeudesma-1,3-diene appears cloudy or has precipitated after dilution in the culture medium. How can I address this?
Answer: The poor aqueous solubility of Furanoeudesma-1,3-diene is a significant challenge.[1] Precipitation upon dilution into an aqueous medium indicates that the compound is coming out of the solution. This can lead to inaccurate dosing and inconsistent results.
Troubleshooting Steps:
-
Optimize Stock Concentration: You may need to lower the concentration of your initial stock solution to ensure it remains soluble upon further dilution.
-
Gentle Mixing: When diluting the stock solution, add it dropwise to the culture medium while gently vortexing or swirling to facilitate dispersion.[2]
-
Consider Alternative Solvents: While DMSO is common, other organic solvents like ethanol could be tested. However, always be mindful of the final solvent concentration and its potential toxicity to your specific cell line.
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.
Experimental Design & Optimization
Question 3: How do I determine an appropriate starting concentration range for my cytotoxicity assays with Furanoeudesma-1,3-diene?
Answer: A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on existing literature, extracts of Commiphora myrrha, from which Furanoeudesma-1,3-diene is derived, have shown significant cytotoxicity against HeLa cells with an IC50 of 29.41 µg/mL.[3] For the pure compound, it's advisable to start with a broad concentration range and then narrow it down.
Recommended Approach:
-
Wide Range Finding: Start with a wide range of concentrations, for example, from 0.1 µM to 100 µM, using logarithmic dilutions.
-
Narrowing Down: Based on the initial results, perform a second experiment with a narrower range of concentrations around the estimated IC50 to obtain a more precise value.
-
Cell Line Specificity: Be aware that IC50 values can vary significantly between different cell lines.
Question 4: I'm seeing high variability between replicate wells in my cell viability assay. What are the likely sources of this inconsistency?
Answer: High variability can stem from several factors, including inconsistent cell seeding, uneven compound distribution, and assay-specific issues.
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently and avoid introducing bubbles. Inconsistent cell numbers per well will lead to variable results.[4]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples and instead fill them with a sterile medium or PBS.[5]
-
Thorough Mixing: After adding Furanoeudesma-1,3-diene to the wells, gently mix the plate on a shaker or by tapping to ensure even distribution.
-
Incubation Time: Standardize the incubation time for compound treatment across all experiments.[2]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability at High Concentrations
Issue: You observe higher than expected cell viability, or even a plateau, at the highest concentrations of Furanoeudesma-1,3-diene.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Compound Precipitation | At high concentrations, the compound may be precipitating out of the solution, reducing the effective concentration in contact with the cells. | Visually inspect the wells for any precipitate. If observed, lower the maximum concentration or try a different solubilization method. |
| Assay Limitation | Some viability assays, like MTT, can be affected by the chemical properties of the test compound. Furanoeudesma-1,3-diene, with its furan ring and diene system, is susceptible to oxidation, which could potentially interfere with the redox-based chemistry of the assay.[1][3] | Consider using a different type of viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures metabolic activity, or a dye exclusion assay (e.g., Trypan Blue) which assesses membrane integrity.[6][7] |
| Cell Confluency | If cells are overgrown, their metabolic rate may decrease, leading to a reduced signal in metabolic-based assays.[2] | Ensure cells are in the logarithmic growth phase and not over-confluent when you add the compound. |
Guide 2: Discrepancies Between Microscopic Observation and Assay Results
Issue: Under the microscope, you see clear signs of cell death (e.g., rounding, detachment), but your viability assay (e.g., MTT, XTT) shows only a modest decrease in signal.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Timing of Assay | Metabolic assays like MTT measure enzymatic activity, which may persist for some time even after cells have lost membrane integrity or are committed to apoptosis.[7] | Correlate your viability assay with a direct measure of cell death, such as a Lactate Dehydrogenase (LDH) release assay, which quantifies membrane damage.[8] Alternatively, use an apoptosis assay to detect markers of programmed cell death. |
| Interference with Formazan Crystal Solubilization | In MTT assays, incomplete solubilization of the formazan crystals will lead to artificially low absorbance readings.[2] | Ensure complete solubilization by using an appropriate solvent (e.g., DMSO, isopropanol) and mixing thoroughly. |
| Phenol Red Interference | The phenol red in some culture media can interfere with the absorbance readings of colorimetric assays.[2] | Use a phenol red-free medium during the assay incubation step. |
Experimental Protocols
Protocol 1: Determining the IC50 of Furanoeudesma-1,3-diene using a WST-8/CCK-8 Assay
This protocol provides a robust method for assessing cell viability based on the activity of cellular dehydrogenases.[6]
Materials:
-
Your chosen cell line
-
Complete culture medium
-
Furanoeudesma-1,3-diene
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
WST-8/CCK-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well, but this should be optimized for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Furanoeudesma-1,3-diene in DMSO.
-
Perform serial dilutions of the stock solution in a serum-free medium to create a range of working concentrations (e.g., 2X the final desired concentrations).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
WST-8/CCK-8 Assay:
-
Add 10 µL of the WST-8/CCK-8 reagent to each well.
-
Incubate for 1-4 hours, or until a sufficient color change is observed in the control wells.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with WST-8/CCK-8 reagent only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizing Cellular Mechanisms
The cytotoxicity of Furanoeudesma-1,3-diene is believed to be mediated, in part, through the induction of apoptosis and the modulation of oxidative stress.[3][9]
Caption: A generalized workflow for assessing the cytotoxicity of Furanoeudesma-1,3-diene.
Caption: A simplified putative pathway for Furanoeudesma-1,3-diene-induced apoptosis.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
- El-Hussein, A. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- de la Puerta, R., et al. (2022). Commiphora myrrh: a phytochemical and pharmacological update. Journal of Ethnopharmacology, 295, 115402.
-
ResearchGate. (n.d.). The in vitro cytotoxic/Cytoprotective effect of natural molecules and.... Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity analyses of natural compounds and repurposed agents in pancreatic cancer cell lines. Retrieved from [Link]
-
American Chemical Society. (2023, December 18). Furanoeudesma-1,3-diene. Retrieved from [Link]
-
BioCrick. (n.d.). Furanoeudesma 1,3-diene | CAS:87605-93-4 | Sesquiterpenoids | High Purity. Retrieved from [Link]
-
SciSpace. (n.d.). Myrrh--Commiphora chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells. Retrieved from [Link]
-
MDPI. (n.d.). Cytotoxic and Proapoptotic Effects of Resveratrol in In Vitro Studies on Selected Types of Gastrointestinal Cancers. Retrieved from [Link]
-
Nelson Labs. (2022, March 21). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
National Institutes of Health. (2019, May 26). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Retrieved from [Link]
-
International Journal of Nanomedicine. (2026, January 15). Combinatorial Anti-Mitotic Activity of Loratadine/5-Fluorouracil Loade. Retrieved from [Link]
-
ResearchGate. (2023, February 1). (PDF) Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of compounds 1, (−)-21, 29–37, and furanoeudesma-1,3-diene.... Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration of terpenes (i.e., furanoeudesma-1,3-diene and curzerene).... Retrieved from [Link]
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- 6. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
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- 9. Buy Furanoeudesma 1,3-diene | 87605-93-4 [smolecule.com]
improving the stereoselectivity of Furanoeudesma 1,3-diene synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As Senior Application Scientists, we are dedicated to helping you overcome challenges in complex molecular syntheses. This guide focuses on a frequently encountered topic: improving the stereoselectivity of the synthesis of Furanoeudesma-1,3-diene, a bioactive sesquiterpene with significant therapeutic potential.[1][2]
This document is structured as a series of troubleshooting questions and FAQs to directly address the nuanced stereochemical issues you may face in the laboratory.
This section addresses specific, practical problems encountered during the synthesis of the Furanoeudesma core.
Q1: My key cycloaddition step is yielding a poor diastereomeric ratio (e.g., endo:exo). How can I enhance the selectivity for the desired isomer?
A1: This is a classic challenge in reactions involving furan as a diene, most notably in Diels-Alder cycloadditions. Furan's aromaticity makes it a less reactive diene, and the resulting cycloadditions are often reversible.[3] This reversibility allows for equilibrium between the kinetically favored endo adduct and the thermodynamically more stable exo adduct.[3][4] At higher temperatures, the reaction equilibrates towards the sterically less hindered and more stable exo product.
Core Causality: The stereochemical outcome is a battle between kinetic and thermodynamic control. The endo product is often favored under kinetic control (lower temperatures) due to stabilizing secondary orbital interactions in the transition state. The exo product is favored under thermodynamic control (higher temperatures) due to its lower steric strain.
Troubleshooting Strategies:
-
Temperature Optimization: This is your most critical parameter. To favor the kinetic endo product, the reaction temperature must be lowered significantly. For many furan Diels-Alder reactions, this means operating at temperatures from 0 °C down to -78 °C.[5] Conversely, if the exo isomer is the desired product, running the reaction at elevated temperatures (e.g., >60 °C) can drive the equilibrium in its favor.[3]
-
Lewis Acid Catalysis: Lewis acids are indispensable for controlling these reactions. They coordinate to an electron-withdrawing group on the dienophile, which lowers its LUMO energy, accelerates the reaction, and enhances the energy difference between the endo and exo transition states.[6][7] This allows the reaction to proceed at the low temperatures required for kinetic control.
-
Stoichiometric vs. Catalytic: For stubborn substrates, a stoichiometric amount (e.g., 1.1 equivalents) of a strong Lewis acid like methylaluminum dichloride (MeAlCl₂) at low temperatures can effectively shift the equilibrium toward the cyclo-adduct.[5] In other cases, a catalytic amount (10 mol%) may be sufficient and prevent side reactions.
-
Choice of Lewis Acid: The choice is substrate-dependent. Milder Lewis acids like ZnCl₂, SnCl₄, or zeolites can also be effective and may be preferable for sensitive functional groups.[6]
-
-
Solvent Effects: The polarity of the solvent can influence transition state stabilization. While non-polar solvents like toluene or dichloromethane are common, aqueous media have been shown to accelerate some Diels-Alder reactions through the hydrophobic effect, which can also influence stereoselectivity.[8]
Data Summary: Impact of Reaction Parameters on Stereoselectivity
The following table summarizes the expected outcomes when modifying key reaction parameters, based on established principles of cycloaddition reactions.
| Parameter | Modification | Expected Effect on Diastereomeric Ratio (dr) | Rationale |
| Temperature | Decrease (e.g., RT to -78 °C) | Increase in kinetic product (endo) | Favors the kinetically controlled pathway by preventing retro-Diels-Alder.[3] |
| Increase (e.g., RT to 80 °C) | Increase in thermodynamic product (exo) | Allows the reaction to equilibrate to the most stable isomer.[3] | |
| Lewis Acid | Add Catalyst (e.g., MeAlCl₂) | Increased selectivity for the endo product | Stabilizes the endo transition state and allows the reaction to run at lower temperatures. |
| Concentration | Increase Reagent Concentration | May favor cycloaddition | Le Châtelier's principle; pushes the equilibrium toward the product. |
| Solvent | Change from Non-polar to Polar | Variable; can enhance selectivity | Can differentially stabilize the more polar transition state (often endo). |
Q2: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) is unacceptably low. What factors should I investigate?
A2: Achieving high enantioselectivity requires precise control over the transition state geometry using a chiral influence. Low ee values indicate that the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is small.
Core Causality: The chiral catalyst or auxiliary must create a well-defined, sterically and/or electronically differentiated environment that strongly favors one reaction pathway over the other.
Troubleshooting Strategies:
-
Catalyst Selection is Paramount: There is no universal chiral catalyst. The catalyst's structure, including the ligand, metal center (for chiral Lewis acids), and overall steric profile, is crucial.
-
Chiral Lewis Acids (CLAs): Catalysts based on metals like Titanium, Boron, or Copper complexed with chiral ligands (e.g., TADDOL, BOX, BINOL derivatives) are common starting points.
-
Chiral Organocatalysts: Proline derivatives, cinchona alkaloids, and chiral thioureas can catalyze asymmetric reactions through mechanisms like enamine or iminium ion formation, or by acting as Brønsted acids/bases.[9][10][11]
-
-
Ligand Modification: For CLAs, subtle changes to the chiral ligand can have a profound impact on ee. Modify the steric bulk or electronic properties of the ligand to fine-tune the chiral pocket around the active site.
-
Solvent and Temperature Screening: These parameters are just as critical for enantioselectivity as they are for diastereoselectivity. A solvent can interact with the catalyst-substrate complex, altering its conformation. Lowering the temperature generally leads to higher ee values because the small energy differences between transition states become more significant relative to the available thermal energy (kT).
-
Additive Screening: Sometimes, additives (e.g., molecular sieves to remove water, or a co-catalyst) can improve the performance and turnover of the primary catalyst.
Visualization: Workflow for Asymmetric Catalyst Optimization
The following diagram outlines a logical workflow for optimizing an asymmetric reaction to improve enantiomeric excess (ee).
Sources
- 1. Buy Furanoeudesma 1,3-diene (EVT-1537516) | 87605-93-4 [evitachem.com]
- 2. acs.org [acs.org]
- 3. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes | MDPI [mdpi.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Validation & Comparative
A Comparative Analysis of the Analgesic Potency of Furanoeudesma-1,3-diene and Classical Opioids
This guide provides a comprehensive comparison of the analgesic properties of Furanoeudesma-1,3-diene, a naturally occurring sesquiterpenoid, with established opioid analgesics such as morphine and fentanyl. Designed for researchers, scientists, and professionals in drug development, this document delves into the known mechanisms of action, outlines methodologies for potency assessment, and presents available data to contextualize the potential of this novel compound.
Introduction: The Quest for Novel Analgesics
The search for new pain management therapies is driven by the need for alternatives to traditional opioids, which, despite their efficacy, are associated with significant side effects and the potential for addiction.[1] Natural products represent a promising reservoir of novel chemical entities with therapeutic potential. Furanoeudesma-1,3-diene, a principal bioactive component of myrrh, the resin from Commiphora species, has been identified as a compound of interest due to its historical use as a pain reliever and emerging scientific evidence of its analgesic effects.[2][3][4] This guide will compare its characteristics to those of well-established opioids, providing a framework for its evaluation as a potential future analgesic.
Mechanistic Underpinnings of Analgesia
A crucial aspect of comparing analgesic compounds lies in understanding their mechanism of action. Classical opioids exert their effects by acting on opioid receptors in the central and peripheral nervous systems.[5]
The Opioid Standard: Mu-Opioid Receptor Activation
Morphine and fentanyl, the gold standards in opioid analgesia, primarily act as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][5] The binding of these opioids to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[1] This is achieved through several downstream effects, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels, the activation of G-protein-gated inwardly rectifying potassium channels (GIRKs), and the inhibition of voltage-gated calcium channels.[6][7]
Caption: Mu-Opioid Receptor Signaling Pathway.
Furanoeudesma-1,3-diene: An Opioid-Receptor Modulator
Intriguing research has demonstrated that Furanoeudesma-1,3-diene also interacts with the opioid system.[4][8] Studies have shown that the analgesic effects of this sesquiterpene are reversed by naloxone, a non-selective opioid receptor antagonist.[2][3] This strongly indicates that Furanoeudesma-1,3-diene's pain-relieving properties are, at least in part, mediated through opioid receptors.[2][3] Some evidence suggests a specific interaction with both mu and delta opioid receptors.[9] This shared mechanistic pathway with classical opioids makes a direct potency comparison both relevant and scientifically valuable.
Quantitative Assessment of Analgesic Potency
To objectively compare the potency of analgesic compounds, standardized in vivo assays are employed. The hot plate test and the tail-flick test are two of the most common methods used to assess centrally acting analgesics.[10]
Experimental Protocols
The following are detailed, step-by-step methodologies for these key experiments. The causality behind these experimental choices is to provide a thermal noxious stimulus and measure the latency of the animal's response, which is prolonged by effective analgesics.
Hot Plate Test
This test measures the response to a thermal stimulus applied to the paws of the animal, a response that is considered to be supraspinally integrated.[1]
-
Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature.
-
Acclimation: Acclimate the animals (typically mice) to the testing room for at least one hour before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and start a timer.
-
Endpoint: Observe the animal for signs of nociception, such as licking a hind paw or jumping. The time until this response is recorded as the latency.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[11] If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
-
Drug Administration: Administer the test compound (Furanoeudesma-1,3-diene) or a reference opioid (e.g., morphine) via a specific route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the hot plate test to determine the post-treatment latency.[1]
-
Data Analysis: The increase in latency compared to the baseline is a measure of the analgesic effect. The data can be used to calculate the median effective dose (ED50).
Tail-Flick Test
This assay measures a spinal reflex to a thermal stimulus applied to the tail.[5][12]
-
Apparatus: A tail-flick analgesiometer that provides a focused beam of radiant heat to the animal's tail.
-
Acclimation and Restraint: Acclimate the animals (typically rats or mice) to the testing environment. Gently restrain the animal, leaving the tail exposed.
-
Baseline Latency: Position the tail over the heat source and start the timer. The apparatus will automatically detect the tail flick and stop the timer, recording the latency.
-
Cut-off Time: A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[8][13]
-
Drug Administration: Administer the test and reference compounds as described for the hot plate test.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.[13]
-
Data Analysis: The percentage increase in reaction time is calculated as an index of analgesia, and the data is used to determine the ED50.
Caption: Experimental Workflow for Analgesic Potency Assessment.
Comparative Data on Analgesic Potency
A direct quantitative comparison of the analgesic potency of Furanoeudesma-1,3-diene with morphine and fentanyl is limited by the current lack of published ED50 values for the pure compound in standardized assays. However, based on available literature, a qualitative and quantitative overview can be presented.
| Compound | Mechanism of Action | Analgesic Effect Confirmation | ED50 (Hot Plate - Mouse) | ED50 (Tail Flick - Rat) |
| Furanoeudesma-1,3-diene | Opioid Receptor Binding | Yes, naloxone-reversible[2][3] | Not Reported | Not Reported |
| Morphine | Mu-Opioid Receptor Agonist[5][11] | N/A (Standard) | ~5.73 - 8.98 mg/kg (s.c.)[14] | ~2.6 - 5.7 mg/kg (s.c.)[2] |
| Fentanyl | Mu-Opioid Receptor Agonist[12] | N/A (Standard) | ~0.01 - 0.02 mg/kg (s.c.) | ~0.0041 mg/kg (i.v.)[12] |
Note: The ED50 values for morphine and fentanyl can vary significantly based on the animal strain, specific experimental conditions, and route of administration.
While a precise potency ratio cannot be calculated without the ED50 for Furanoeudesma-1,3-diene, the existing evidence confirms its activity through an opioid-mediated pathway. Fentanyl is known to be approximately 50 to 100 times more potent than morphine.[6] The determination of where Furanoeudesma-1,3-diene falls on this spectrum is a critical area for future research.
Conclusion and Future Directions
Furanoeudesma-1,3-diene presents a compelling case for further investigation as a novel analgesic compound. Its confirmed interaction with opioid receptors provides a strong mechanistic rationale for its observed pain-relieving effects.[4][8] However, to fully understand its therapeutic potential, rigorous quantitative studies are necessary to determine its potency relative to established opioids like morphine and fentanyl.
The experimental protocols detailed in this guide provide a clear and validated pathway for conducting such a comparative analysis. The determination of the ED50 of pure Furanoeudesma-1,3-diene in hot plate and tail-flick assays will be a crucial step in elucidating its potential role in pain management. Further research should also focus on its receptor selectivity profile, potential for side effects, and the development of tolerance and dependence. The exploration of this natural compound could pave the way for a new class of analgesics with an improved therapeutic window.
References
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Therapeutic Guidelines. (1996, July 1). Opioids - mechanisms of action - Australian Prescriber. [Link]
-
NursingSOS. (2021, February 10). Morphine Side Effects and Mechanism of Action | Opioid Analgesics. YouTube. [Link]
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PubMed. (n.d.). Possible mechanisms of morphine analgesia. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Morphine Sulfate?[Link]
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News-Medical.Net. (n.d.). Morphine Pharmacology. [Link]
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YouTube. (2025, August 29). Tail Flick Test in Rats | Analgesiometer Experiment Using Ex-Pharm Software. [Link]
-
PMC - PubMed Central. (n.d.). Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene. [Link]
-
Wikipedia. (n.d.). Hot plate test. [Link]
-
Frontiers. (n.d.). Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward. [Link]
-
Frontiers. (2022, September 1). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. [Link]
-
PNAS. (2020, October 5). Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. [Link]
-
Wikipedia. (n.d.). Tail flick test. [Link]
-
Wikipedia. (n.d.). Mu-opioid receptor. [Link]
-
American Chemical Society. (2023, December 18). Furanoeudesma-1,3-diene. [Link]
-
PubMed. (n.d.). Analgesic effect and pharmacological mechanism of fentanyl and butorphanol in a rat model of incisional pain. [Link]
-
PubMed. (n.d.). Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat. [Link]
-
PubMed Central. (n.d.). Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors. [Link]
-
PubMed Central. (2018, December 5). Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment. [Link]
-
PubMed. (2017, May 24). A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. [Link]
-
Nutrafoods. (n.d.). Analgesic effects of RodeMyr®, a Commiphora molmol extract with a highly standardized furanodiene content. [Link]
-
PMC - PubMed Central. (2022, November 18). Commiphora myrrh: a phytochemical and pharmacological update. [Link]
-
ResearchGate. (n.d.). Analgesic effects of myrrh. [Link]
-
SciSpace. (n.d.). Myrrh--Commiphora chemistry. [Link]
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Validating the Enigmatic Opioid Agonist: A Comparative Guide to the Mechanism of Action of Furanoeudesma-1,3-diene
For researchers, scientists, and drug development professionals, the quest for novel analgesics with favorable side-effect profiles is a perpetual frontier. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. One such compound of interest is Furanoeudesma-1,3-diene, a sesquiterpene found in the resin of Commiphora myrrha, commonly known as myrrh.[1] Traditional use and early scientific studies have pointed towards its analgesic properties, mediated through the opioid system.[2][3][4] This guide provides a comprehensive framework for validating the mechanism of action of Furanoeudesma-1,3-diene at opioid receptors, comparing its hypothetical profile with established delta-opioid receptor agonists.
The Central Hypothesis: Furanoeudesma-1,3-diene as a Delta-Opioid Receptor Modulator
This guide will, therefore, outline the essential experimental workflows to rigorously characterize the opioid receptor activity of a novel compound like Furanoeudesma-1,3-diene. We will use the well-characterized delta-opioid agonists, DPDPE (a peptide agonist) and SNC80 (a non-peptide agonist), as benchmarks for comparison.
A Multi-Faceted Approach to Validation: The Experimental Workflow
A thorough validation of a ligand's mechanism of action at a G protein-coupled receptor (GPCR) like the opioid receptor requires a multi-pronged approach, moving from initial binding assessment to functional consequences of receptor activation.
Caption: A logical workflow for validating the mechanism of action of a novel opioid receptor ligand.
Phase 1: Quantifying Receptor Affinity with Radioligand Binding Assays
The initial step is to determine the binding affinity (Ki) of Furanoeudesma-1,3-diene for the different opioid receptor subtypes (mu, delta, and kappa). This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation : Prepare cell membranes from cell lines stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand Selection : Choose a suitable radiolabeled ligand with high affinity and selectivity for the receptor subtype being tested (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa).
-
Assay Setup : In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor ligand (Furanoeudesma-1,3-diene or a standard).
-
Incubation : Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation : Rapidly separate the bound and free radioligand by filtration through a glass fiber filter mat.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Affinity Data
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] |
| Furanoeudesma-1,3-diene | Delta-Opioid | Data not available |
| DPDPE | Delta-Opioid | 7.2 ± 1.1 |
| SNC80 | Delta-Opioid | 1.2 |
Note: The binding affinity of DPDPE can vary depending on the experimental conditions.
Phase 2: Assessing Functional Activity - G Protein Activation and Downstream Signaling
Demonstrating that a ligand binds to a receptor is the first step; the crucial next step is to determine if this binding event leads to a functional response. For Gi/o-coupled receptors like the opioid receptors, two key functional assays are the [³⁵S]GTPγS binding assay and the cAMP inhibition assay.
[³⁵S]GTPγS Binding Assay: A Direct Measure of G Protein Activation
This assay directly measures the activation of G proteins upon agonist binding to the receptor.
-
Membrane Preparation : Use cell membranes expressing the opioid receptor of interest.
-
Assay Buffer : Prepare an assay buffer containing GDP, MgCl₂, and NaCl.
-
Incubation : Incubate the membranes with increasing concentrations of the test compound (e.g., Furanoeudesma-1,3-diene) in the presence of [³⁵S]GTPγS.
-
Termination : Stop the reaction by rapid filtration.
-
Measurement : Quantify the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.
-
Data Analysis : Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
Caption: Principle of the [³⁵S]GTPγS binding assay.
cAMP Inhibition Assay: Measuring Downstream Signaling
Activation of Gi/o-coupled opioid receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture : Use whole cells expressing the opioid receptor of interest.
-
Stimulation : Treat the cells with forskolin or another adenylyl cyclase activator to increase basal cAMP levels.
-
Agonist Treatment : Add increasing concentrations of the test compound.
-
Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor.
-
Data Analysis : Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC50 and Emax.
Comparative Functional Activity Data
| Ligand | Assay | Potency (EC50) [nM] | Efficacy (% of Standard Agonist) |
| Furanoeudesma-1,3-diene | [³⁵S]GTPγS | Data not available | Data not available |
| cAMP Inhibition | Data not available | Data not available | |
| DPDPE | [³⁵S]GTPγS | ~20-100 | Partial to full agonist (variable) |
| cAMP Inhibition | ~1-10 | Full agonist | |
| SNC80 | [³⁵S]GTPγS | ~10-50 | Full agonist |
| cAMP Inhibition | ~1-20 | Full agonist |
Note: EC50 and efficacy values can vary significantly between different cell lines and assay conditions.
Phase 3: Delving Deeper with Advanced Techniques - BRET and FRET Assays
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques that allow for the real-time monitoring of protein-protein interactions in living cells. These assays can provide more nuanced information about the conformational changes in the receptor upon ligand binding and its interaction with signaling partners like G proteins and β-arrestins.
BRET Assay for Receptor-G Protein Interaction
-
Constructs : Co-express the opioid receptor fused to a Renilla luciferase (Rluc) donor and a G protein subunit (e.g., Gγ) fused to a yellow fluorescent protein (YFP) acceptor in live cells.
-
Cell Plating : Plate the transfected cells in a 96-well microplate.
-
Ligand Addition : Add the test compound.
-
Substrate Addition : Add the Rluc substrate, coelenterazine.
-
BRET Measurement : Measure the light emission at the YFP and Rluc wavelengths using a BRET-compatible plate reader. The BRET ratio is calculated as the ratio of YFP emission to Rluc emission.
-
Data Analysis : An increase or decrease in the BRET ratio upon ligand addition indicates a conformational change in the receptor-G protein complex.
Caption: Principle of a BRET assay to monitor receptor-G protein interaction.
Interpreting the Data and Building a Pharmacological Profile
By systematically applying these assays, a comprehensive pharmacological profile of Furanoeudesma-1,3-diene can be constructed.
-
Binding Affinity (Ki) : Will establish the potency of Furanoeudesma-1,3-diene at the opioid receptors and its selectivity profile. Based on existing literature, a higher affinity for the delta-opioid receptor is anticipated.
-
Functional Potency (EC50) and Efficacy (Emax) : The [³⁵S]GTPγS and cAMP assays will reveal whether Furanoeudesma-1,3-diene is an agonist, antagonist, or inverse agonist, and will quantify its potency and efficacy relative to standard ligands.
-
Molecular Interactions (BRET/FRET) : These assays can provide insights into the specific conformational changes induced by Furanoeudesma-1,3-diene, which may differ from those induced by peptide and non-peptide agonists, potentially hinting at a unique mode of action.
Conclusion: The Path Forward for Furanoeudesma-1,3-diene Research
While the historical and qualitative evidence for Furanoeudesma-1,3-diene's opioid-mediated analgesia is compelling, a rigorous quantitative validation using modern pharmacological techniques is essential for its advancement as a potential therapeutic lead. The experimental framework outlined in this guide provides a clear path for researchers to elucidate its precise mechanism of action. By comparing its performance with well-characterized ligands like DPDPE and SNC80, the scientific community can gain a deeper understanding of this intriguing natural product and its potential role in the future of pain management. The absence of readily available quantitative data for Furanoeudesma-1,3-diene highlights a significant research opportunity to fully characterize this promising compound.
References
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ResearchGate. (2022). Analgesic effects of myrrh. Retrieved from [Link]
- Germano, A., et al. (2017). A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content.
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A Comparative Analysis of Furanoeudesma-1,3-diene and Curzerene: Bioactivity and Therapeutic Potential
In the realm of natural product chemistry and pharmacology, the intricate tapestry of bioactive compounds found in traditional medicines offers a fertile ground for modern drug discovery. Among these, the sesquiterpenoids Furanoeudesma-1,3-diene and curzerene, both principal constituents of the oleo-gum-resin of Commiphora myrrha (myrrh), have garnered significant scientific interest.[1][2] Historically, myrrh has been utilized for millennia for its analgesic, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comprehensive comparative study of Furanoeudesma-1,3-diene and curzerene, delving into their distinct and overlapping bioactivities, mechanisms of action, and the critical experimental methodologies used for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to navigate the therapeutic potential of these closely related furanosesquiterpenes.
Introduction to the Compounds: Structure and Origin
Furanoeudesma-1,3-diene and curzerene are structurally similar sesquiterpenoids, both featuring a characteristic furan ring fused to a bicyclic system.[5] They are most notably isolated from myrrh, the resinous exudate of Commiphora species, where they are among the most abundant volatile components.[1][6] Their relative concentrations can, however, vary based on the geographical origin of the resin and the extraction method employed.[1] It is also crucial to acknowledge a significant analytical challenge: curzerene, an elemene-type compound, can be formed through the thermal[7][7]-sigmatropic rearrangement of germacrene-type precursors like furanodiene during gas chromatography (GC) analysis.[8][9][10] This highlights the importance of utilizing non-thermal analytical techniques, such as NMR spectroscopy, for accurate characterization and to correctly attribute bioactivities.[9]
Comparative Bioactivity Profile
While often co-existing and contributing synergistically to the effects of myrrh, Furanoeudesma-1,3-diene and curzerene exhibit distinct as well as overlapping biological activities when studied as isolated compounds. The following table summarizes their known bioactivities, supported by experimental evidence.
| Bioactivity | Furanoeudesma-1,3-diene | Curzerene |
| Analgesic | Potent activity demonstrated. Mechanism involves binding to central opioid receptors, an effect reversible by naloxone.[1][3][4][11] | Also exhibits analgesic properties, contributing to the overall pain-relieving effects of myrrh.[4][12][13] |
| Anti-inflammatory | Demonstrated activity, contributing to the traditional use of myrrh for inflammatory conditions.[1][11] Modulates oxidative stress.[11] | Possesses anti-inflammatory properties, shown to inhibit the production of inflammatory cytokines like IL-6.[14] |
| Anticancer | Cytotoxic activity reported against epidermoid carcinoma and malignant melanoma cell lines.[15] | Extensive research shows potent antiproliferative and pro-apoptotic effects against various cancers including lung, glioblastoma, melanoma, gastric, and colon.[16][17][18] Induces G2/M cell cycle arrest and apoptosis.[16][17] Inhibits tumor growth in vivo.[16][18] |
| Antimicrobial | Exhibits broad-spectrum antimicrobial activity, suggesting a role as a chemical defense for the plant.[11] | Active against various microbes, including the fungus Fusarium graminearum.[14][18] |
| Antiviral | Investigated for potential antiviral activities.[1][19] | Shows antiviral activity against influenza A (PR8) virus, appearing to affect different stages of the viral lifecycle.[19] |
| Antioxidant | Reported to modulate oxidative stress.[11] | Scavenges DPPH radicals in cell-free assays.[18] |
| Insecticidal | Potent larvicidal activity demonstrated against Aedes aegypti.[6][11] | Not a primary reported activity. |
Mechanistic Insights and Signaling Pathways
The therapeutic effects of these compounds are underpinned by their interaction with specific molecular targets and signaling pathways.
Furanoeudesma-1,3-diene: Opioid Receptor Modulation
The most well-characterized mechanism for Furanoeudesma-1,3-diene is its analgesic action. It directly interacts with opioid receptors in the central nervous system.[5][11] This provides a molecular basis for the ancient use of myrrh as a pain reliever.[3] The binding displaces specific opioid receptor ligands like [3H]diprenorphine and its analgesic effects are nullified by the opioid antagonist naloxone, confirming the mechanism.[3][12]
Caption: Opioid-mediated analgesic mechanism of Furanoeudesma-1,3-diene.
Curzerene: Multi-pronged Anticancer Action
Curzerene's anticancer activity is more multifaceted, involving the modulation of several key cellular pathways. A prominent mechanism is the downregulation of Glutathione S-Transferase A1 (GSTA1), an enzyme often implicated in chemotherapy resistance.[7][16] By reducing GSTA1 expression, curzerene likely sensitizes cancer cells to oxidative stress, leading to apoptosis.[16] Furthermore, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[7][15]
Caption: Key anticancer mechanisms of Curzerene.
Experimental Protocols for Bioactivity Assessment
To ensure scientific rigor, the bioactivities attributed to these compounds must be validated through standardized and reproducible experimental protocols. Below are methodologies central to evaluating their anticancer and analgesic effects.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the antiproliferative effects of a compound on cancer cells.
Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial metabolic activity and cell viability. A reduction in the conversion of yellow MTT to purple formazan by mitochondrial dehydrogenases in treated cells indicates a loss of viability, either through cytotoxicity or growth inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SPC-A1 human lung adenocarcinoma) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of curzerene or Furanoeudesma-1,3-diene in culture medium. Replace the existing medium with the compound-containing medium and incubate for specified time points (e.g., 24, 48, 72 hours).[16] Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis. For curzerene on SPC-A1 cells, reported IC₅₀ values were 154.8 µM at 48 hours and 47.0 µM at 72 hours.[16][17]
In Vivo Analgesia Assessment: Hot Plate Test
The hot plate test is a classic model for evaluating the efficacy of centrally acting analgesics in animals.
Causality: This method measures the reaction time of an animal to a thermal pain stimulus. An increase in latency to react (e.g., paw licking, jumping) after drug administration indicates an analgesic effect. The use of naloxone as a pre-treatment can validate if the mechanism is opioid-mediated.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week.
-
Apparatus: Use a standard hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement: Place each mouse on the hot plate and record the baseline latency to the first sign of pain (e.g., hind paw licking or jumping). A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.
-
Compound Administration: Administer Furanoeudesma-1,3-diene or curzerene via the desired route (e.g., intracerebroventricular or oral).[12] A control group should receive the vehicle. For mechanism validation, a separate group receives naloxone (1 mg/kg) prior to the test compound.[3]
-
Post-Treatment Measurement: At set time intervals (e.g., 15, 30, 60, 90 minutes) after administration, place the mice back on the hot plate and record the reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline values and to the vehicle control group. A significant increase in latency indicates analgesia. Reversal of this effect by naloxone confirms opioid receptor involvement.[3]
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion and Future Directions
The comparative analysis of Furanoeudesma-1,3-diene and curzerene reveals two potent bioactive sesquiterpenoids with both shared and distinct therapeutic profiles. Furanoeudesma-1,3-diene stands out for its well-defined, opioid-mediated analgesic properties, presenting a strong case for development as a non-addictive pain management agent. Curzerene, conversely, demonstrates a remarkable breadth of anticancer activities through multiple signaling pathways, marking it as a promising candidate for oncological research and development.[7][16]
For drug development professionals, the key takeaway is the importance of specificity. While both contribute to the ethnobotanical efficacy of myrrh, their individual applications may be quite different. Future research should focus on head-to-head comparative studies across a wider range of bioassays, utilizing authenticated pure compounds to definitively delineate their respective potencies and mechanisms. Elucidating the structure-activity relationships within this class of furanosesquiterpenes could pave the way for the semi-synthetic optimization of these natural scaffolds, enhancing their efficacy and pharmacokinetic properties for clinical application.
References
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Semantic Scholar. Cytotoxic and Antitumor Effects of Curzerene from Curcuma longa. Available from: [Link]
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ResearchGate. Cytotoxic and Antitumor Effects of Curzerene from Curcuma longa. Available from: [Link]
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PubMed. Anticancer effects of curzerenone against drug-resistant human lung carcinoma cells are mediated via programmed cell death, loss of mitochondrial membrane potential, ROS, and blocking the ERK/MAPK and NF-κB signaling pathway. Available from: [Link]
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ResearchGate. The antitumor effect of curzerene in a nude mouse tumor model. Available from: [Link]
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A Comparative Guide to the Anti-inflammatory Potential of Furanoeudesma-1,3-diene and Lindestrene
For researchers and professionals in drug development, the vast repository of natural products presents a promising frontier for novel therapeutic agents. Among these, furanosesquiterpenes derived from the oleo-gum resin of Commiphora myrrha (myrrh) have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties. This guide provides an in-depth comparison of the anti-inflammatory activities of two prominent furanosesquiterpenes from myrrh: Furanoeudesma-1,3-diene and lindestrene.
This document moves beyond a simple cataloging of facts to provide a critical assessment of the current scientific evidence. We will delve into the experimental data, outline the methodologies used to assess anti-inflammatory action, and explore the underlying molecular mechanisms. Crucially, this guide will also highlight the existing gaps in the literature, offering a roadmap for future research in this area.
Physicochemical Properties: A Structural Overview
Both Furanoeudesma-1,3-diene and lindestrene belong to the furanosesquiterpenoid class of natural products, characterized by a C15 skeleton incorporating a furan ring. Their structural similarities and co-occurrence in Commiphora myrrha suggest a potentially related biosynthetic origin and possibly overlapping biological activities.[1]
| Feature | Furanoeudesma-1,3-diene | Lindestrene |
| Molecular Formula | C₁₅H₁₈O | C₁₅H₁₈O |
| Molecular Weight | 214.3 g/mol | 214.3 g/mol |
| Chemical Structure | Eudesmane-type furanosesquiterpenoid | Eudesmane-type furanosesquiterpenoid |
| Natural Source | Commiphora myrrha (Myrrh) | Commiphora myrrha (Myrrh) |
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
A key indicator of inflammation at the cellular level is the overproduction of nitric oxide (NO) by activated macrophages. The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, is a standard and reliable in vitro assay for screening potential anti-inflammatory compounds.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol outlines the essential steps for assessing the in vitro anti-inflammatory activity of test compounds by measuring their ability to inhibit NO production in macrophage-like RAW 264.7 cells.
-
Cell Culture and Seeding: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Cells are seeded into 96-well plates at a density of 5 x 10⁵ cells per well and allowed to adhere for 12-24 hours.
-
Compound Treatment: The test compounds (Furanoeudesma-1,3-diene or lindestrene) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are pre-treated with the compounds for 2 hours.
-
LPS Stimulation: Following pre-treatment, inflammation is induced by adding LPS (5 µg/mL) to each well, except for the negative control wells. The plates are then incubated for a further 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. The absorbance is measured at 540 nm after a short incubation period. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Comparative In Vitro Data
| Compound | IC₅₀ for NO Production Inhibition (LPS-stimulated RAW 264.7 cells) |
| Furanoeudesma-1,3-diene | 46.0 µM[2] |
| Lindestrene | Data not available in the reviewed literature |
The available data provides a quantitative measure of the anti-inflammatory potential of Furanoeudesma-1,3-diene in a cellular model of inflammation. While extracts of Commiphora myrrha containing lindestrene have demonstrated inhibitory effects on NO production, specific IC₅₀ values for the isolated compound are not readily found in the current scientific literature.[3] This represents a significant knowledge gap in directly comparing the in vitro potency of these two related molecules.
In Vivo Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model
To assess the anti-inflammatory effects of a compound in a living organism, the carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for acute inflammation.[4]
Experimental Workflow: Carrageenan-Induced Paw Edema
The following diagram illustrates the workflow for evaluating the in vivo anti-inflammatory activity of test compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative In Vivo Data
Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory mediators like iNOS, COX-2, and various cytokines.
Caption: The canonical NF-κB signaling pathway in inflammation.
The MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, are crucial for transducing extracellular signals to the nucleus, leading to cellular responses such as inflammation, proliferation, and apoptosis. The activation of these pathways by stimuli like LPS results in the phosphorylation of transcription factors that, in concert with NF-κB, drive the expression of inflammatory genes.
Caption: A simplified overview of the MAPK signaling cascade.
While specific studies detailing the interaction of Furanoeudesma-1,3-diene and lindestrene with the NF-κB and MAPK pathways are limited, it is a common mechanism for sesquiterpenes to exert their anti-inflammatory effects by inhibiting these cascades. For example, essential oil from Lindera erythrocarpa, which contains sesquiterpenes, has been shown to inhibit the phosphorylation of MAPKs and the degradation of IκB-α in LPS-stimulated RAW264.7 cells.[1] It is plausible that both Furanoeudesma-1,3-diene and lindestrene share this mechanism of action.
Comparative Summary and Future Directions
This guide has synthesized the available scientific literature to compare the anti-inflammatory activities of Furanoeudesma-1,3-diene and lindestrene. The following table summarizes our current understanding and highlights the critical knowledge gaps.
| Aspect | Furanoeudesma-1,3-diene | Lindestrene |
| In Vitro Activity | Quantitative data available: IC₅₀ of 46.0 µM for NO inhibition in RAW 264.7 cells.[2] | Qualitative data available: Present in active Commiphora myrrha extracts that inhibit NO production.[3] Specific IC₅₀ value not reported. |
| In Vivo Activity | Data not available for isolated compound. Present in active Commiphora myrrha extracts in the carrageenan-induced paw edema model.[5][6] | Data not available for isolated compound. Present in active Commiphora myrrha extracts in the carrageenan-induced paw edema model.[5][6] |
| Mechanism of Action | Likely involves inhibition of NF-κB and MAPK pathways, a common mechanism for sesquiterpenes.[1] | Likely involves inhibition of NF-κB and MAPK pathways, inferred from its chemical class and the activity of related compounds.[1] |
Furanoeudesma-1,3-diene and lindestrene are structurally related furanosesquiterpenes that are key constituents of the medicinally important myrrh resin. While there is evidence for the anti-inflammatory activity of myrrh extracts containing both compounds, a direct, data-driven comparison of their individual potencies is currently hampered by a lack of specific experimental data for lindestrene.
The available quantitative data for Furanoeudesma-1,3-diene provides a valuable benchmark for its in vitro anti-inflammatory potential. To advance our understanding and enable a true comparative assessment, future research should prioritize the following:
-
Head-to-Head In Vitro and In Vivo Studies: Direct comparative evaluation of purified Furanoeudesma-1,3-diene and lindestrene in standardized assays, such as the NO production and carrageenan-induced paw edema models, is essential.
-
Mechanistic Elucidation for Lindestrene: In-depth studies are required to determine the specific effects of lindestrene on the NF-κB and MAPK signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Investigating a broader range of related furanosesquiterpenes from myrrh will help to elucidate the structural features crucial for potent anti-inflammatory activity.
By addressing these research gaps, the scientific community can more accurately assess the therapeutic potential of these promising natural products and guide the development of new anti-inflammatory agents.
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Adebayo, O., et al. (2022). Commiphora myrrh: a phytochemical and pharmacological update. Journal of Herbal Medicine, 36, 100595. Available from: [Link]
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Al-Salmi, I., et al. (2021). An Experimental Exploratory Study for the Mechanism of Anti-Inflammatory Action of Mecca Myrrh (Commiphora opobalsamum). Journal of Pharmaceutical Research International, 33(29A), 152-165. Available from: [Link]
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Su, S., et al. (2011). Anti-inflammatory and analgesic activity of different extracts of Commiphora myrrha. Journal of Ethnopharmacology, 134(2), 251-258. Available from: [Link]
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Ageel, A. M., et al. (2018). Analgesic, anti-inflammatory and anti-hyperlipidemic activities of Commiphora molmol extract (Myrrh). Journal of Basic and Clinical Pharmacy, 9(3), 74-79. Available from: [Link]
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El-Hennawya, M., et al. (2021). An Unprecedented 4,8-Cycloeudesmane, Further New Sesquiterpenoids, a Triterpene, Steroids, and a Lignan from the Resin of Commiphora myrrha and Their Anti-Inflammatory Activity In Vitro. Molecules, 26(16), 4945. Available from: [Link]
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Moo-Puc, R. E., et al. (2020). In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. Molecules, 25(18), 4239. Available from: [Link]
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da Silva, A. C., et al. (2020). In vitro and in vivo evaluation of anti-inflammatory activity and free radical scavenging potential of leaves extract from Anadenanthera colubrina. Journal of Ethnopharmacology, 258, 112918. Available from: [Link]
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Garcia-Orue, I., et al. (2023). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. Pharmaceutics, 15(7), 1876. Available from: [Link]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. Available from: [Link]
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In Vivo Validation of the Antiviral Properties of Furanoeudesma-1,3-diene: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the antiviral properties of Furanoeudesma-1,3-diene, a prominent sesquiterpenoid found in the resin of Commiphora species, commonly known as myrrh.[1][2][3] Drawing upon established methodologies in antiviral testing and preclinical research, this document outlines a scientifically rigorous approach to evaluating the efficacy of this natural compound compared to a known antiviral agent, Oseltamivir, in a murine model of influenza A virus infection. This guide is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into a preclinical in vivo setting.
Introduction: The Therapeutic Potential of Furanoeudesma-1,3-diene
Furanoeudesma-1,3-diene is a major bioactive constituent of myrrh, a natural resin with a long history of medicinal use.[3] While traditionally recognized for its analgesic and anti-inflammatory effects, recent in vitro studies have suggested its potential as an antiviral agent.[2] Notably, methanolic extracts of myrrh resin containing Furanoeudesma-1,3-diene have demonstrated inhibitory activity against the H1N1 influenza virus. To substantiate these preliminary findings and pave the way for potential clinical applications, robust in vivo validation is an indispensable next step.[4][5] This guide provides a detailed roadmap for conducting such a study, emphasizing experimental design, methodological rigor, and comparative analysis.
Experimental Design: A Head-to-Head Comparison in a Murine Influenza Model
The cornerstone of this validation study is a well-controlled in vivo experiment utilizing a murine model of influenza A virus infection. This model is widely accepted for its ability to mimic key aspects of human influenza infection and for the evaluation of antiviral therapeutics.[6][7]
Rationale for Model Selection
The BALB/c mouse strain is a suitable choice due to its well-characterized immune response to influenza infection.[4] The selection of a mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (H1N1), ensures reproducible and robust infection kinetics.[8][9][10]
Comparative Framework
To provide a meaningful assessment of Furanoeudesma-1,3-diene's antiviral activity, a direct comparison with a clinically approved antiviral drug is essential. Oseltamivir, a neuraminidase inhibitor, serves as an appropriate positive control, with extensive data available on its efficacy in murine influenza models.[4][5][11][12]
The experimental workflow is depicted in the following diagram:
Methodologies: Step-by-Step Protocols
This section provides detailed protocols for the key stages of the in vivo validation study.
Preliminary Toxicity Assessment of Furanoeudesma-1,3-diene
Rationale: Prior to efficacy testing, it is crucial to establish a safe dosage range for Furanoeudesma-1,3-diene. Sesquiterpenes can exhibit toxicity at high doses, and this preliminary study will determine the maximum tolerated dose (MTD).[13][14]
Protocol:
-
Animal Allocation: Randomly assign healthy, 6-8 week old BALB/c mice into groups (n=5 per group).
-
Dose Escalation: Prepare various concentrations of Furanoeudesma-1,3-diene in a suitable vehicle (e.g., corn oil with a small percentage of a biocompatible solvent like DMSO, if necessary for solubility). Administer single escalating doses orally or via intraperitoneal injection.
-
Monitoring: Observe the animals for 14 days for any signs of toxicity, including changes in weight, behavior, and overall health.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
In Vivo Antiviral Efficacy Study
Protocol:
-
Animal Groups:
-
Group 1: Vehicle Control (infected, treated with vehicle)
-
Group 2: Furanoeudesma-1,3-diene (low dose)
-
Group 3: Furanoeudesma-1,3-diene (high dose)
-
Group 4: Oseltamivir (positive control, e.g., 10 mg/kg/day)[4]
-
Group 5: Uninfected Control (sham-infected, treated with vehicle)
-
-
Infection: Lightly anesthetize mice and intranasally inoculate with a predetermined lethal or sub-lethal dose of influenza A/PR/8/34 virus.[9][10]
-
Treatment: Initiate treatment at a specified time post-infection (e.g., 4 or 24 hours) and continue for a defined period (e.g., 5-7 days). Administer Furanoeudesma-1,3-diene and Oseltamivir orally once or twice daily.
-
Monitoring and Endpoints:
-
Survival: Monitor survival rates daily for at least 14 days post-infection.
-
Body Weight: Record the body weight of each mouse daily as an indicator of disease progression.[8]
-
Clinical Scoring: Assign a daily clinical score based on a standardized scale (e.g., activity level, ruffled fur, hunched posture).
-
-
Viral Load Determination: At specific time points (e.g., days 3, 5, and 7 post-infection), euthanize a subset of mice from each group and harvest the lungs. Homogenize the lung tissue and quantify the viral titer using one of the following methods:
-
Plaque Assay: This "gold standard" method quantifies the number of infectious virus particles.[15][16]
-
TCID50 Assay: An alternative to the plaque assay, particularly for viruses that do not form clear plaques, which determines the dilution of virus required to infect 50% of cell cultures.[17][18][19]
-
Quantitative RT-PCR (qPCR): Measures the amount of viral RNA, providing a rapid and sensitive measure of viral burden.
-
-
Histopathology: A portion of the lung tissue should be fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.
Data Presentation and Comparative Analysis
The collected data should be presented in a clear and comparative format to facilitate the objective assessment of Furanoeudesma-1,3-diene's antiviral efficacy.
Quantitative Data Summary
| Parameter | Vehicle Control | Furanoeudesma-1,3-diene (Low Dose) | Furanoeudesma-1,3-diene (High Dose) | Oseltamivir |
| Mean Survival Rate (%) | ||||
| Mean Maximum Weight Loss (%) | ||||
| Mean Lung Viral Titer (PFU/g or TCID50/g) - Day 3 | ||||
| Mean Lung Viral Titer (PFU/g or TCID50/g) - Day 5 | ||||
| Mean Lung Histopathology Score |
Interpreting the Results
A successful in vivo validation would be indicated by the following outcomes in the Furanoeudesma-1,3-diene treated groups, particularly at the higher dose, in comparison to the vehicle control:
-
Increased survival rate.
-
Reduced weight loss.
-
Significantly lower lung viral titers.
-
Ameliorated lung inflammation and pathology.
The performance of Furanoeudesma-1,3-diene should be critically compared to that of Oseltamivir. While achieving comparable efficacy to the positive control would be a significant finding, even a moderate but statistically significant antiviral effect would warrant further investigation and optimization.
Mechanistic Insights and Future Directions
While this guide focuses on the primary validation of antiviral efficacy, the in vivo model provides opportunities to explore the potential mechanism of action of Furanoeudesma-1,3-diene.
Future studies could include:
-
Cytokine Profiling: Measuring the levels of pro-inflammatory and anti-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) or lung homogenates to assess the immunomodulatory effects of Furanoeudesma-1,3-diene.
-
Combination Therapy: Investigating the potential synergistic effects of Furanoeudesma-1,3-diene when used in combination with Oseltamivir or other antiviral agents.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Furanoeudesma-1,3-diene to optimize dosing regimens.
Conclusion
The in vivo validation of Furanoeudesma-1,3-diene's antiviral properties is a critical step in its development as a potential therapeutic agent. The comparative guide presented here provides a robust and scientifically sound framework for conducting such an evaluation. By adhering to rigorous methodologies and employing a well-established animal model, researchers can generate the high-quality data necessary to make informed decisions about the future of this promising natural compound in the fight against viral infections.
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Wong, Z. X., Jones, J. E., & Anderson, G. P. (n.d.). Oseltamivir treatment of mice before or after mild influenza infection reduced cellular and cytokine inflammation in the lung. UKHSA Research Portal. [Link]
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The Effect of Oseltamivir on the Disease Progression of Lethal Influenza A Virus Infection: Plasma Cytokine and miRNA Responses in a Mouse Model. (n.d.). National Institutes of Health. [Link]
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In vivo activity of 2 and oseltamivir in mouse in fl uenza A model when... (n.d.). ResearchGate. [Link]
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Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome. (n.d.). Jove. [Link]
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Sesquiterpene lactones: adverse health effects and toxicity mechanisms. (n.d.). PubMed. [Link]
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(PDF) Protocol for influenza A virus infection of mice and viral load determination. (2025, November 13). ResearchGate. [Link]
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Protocol for influenza A virus infection of mice and viral load determination. (2022, February 3). PubMed Central. [Link]
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Sesquiterpenes with proved or potential hepatotoxicity. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Furanoeudesma-1,3-diene Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is the bedrock of reliable and reproducible results. Furanoeudesma-1,3-diene, a key bioactive furanosesquiterpenoid found in Myrrh (the oleo-gum resin of Commiphora species), has garnered significant interest for its analgesic and other pharmacological properties.[1][2][3] Consequently, robust analytical methods for its quantification are paramount for quality control, pharmacokinetic studies, and formulation development.
This guide provides an in-depth comparison of the two most prevalent analytical techniques for Furanoeudesma-1,3-diene quantification: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each method, present their typical performance characteristics, and, most critically, outline a comprehensive framework for their cross-validation. This process is essential to ensure consistency and reliability of data, particularly when methods are transferred between laboratories or updated over the lifecycle of a product.
The Imperative of Analytical Method Validation
Before comparing methods, it is crucial to understand the principles of validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide detailed guidelines, with ICH Q2(R1) being the cornerstone document.[5][6][7][8] Validation confirms that the method is reliable, reproducible, and provides data of acceptable quality. Key validation parameters, which we will use to compare our methods, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Method 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive natural products.[9] For Furanoeudesma-1,3-diene, a C18 column is typically employed with a mobile phase consisting of acetonitrile and water, often in a gradient or isocratic elution.[10]
Scientific Rationale
This method leverages the differential partitioning of Furanoeudesma-1,3-diene between the stationary phase (C18) and the mobile phase (acetonitrile/water). The furanosesquiterpenoid structure has chromophores that absorb UV light, allowing for detection and quantification using a UV or DAD detector, typically around 222 nm.[10] The DAD provides the added advantage of spectral analysis, which can aid in peak purity assessment and identification.
Experimental Protocol: HPLC-UV/DAD Quantification
-
Standard Preparation: Prepare a stock solution of purified Furanoeudesma-1,3-diene standard in acetonitrile. Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (Myrrh Extract):
-
Accurately weigh approximately 100 mg of Myrrh extract.
-
Dissolve the extract in 10 mL of acetonitrile.
-
Use sonication for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.[10]
-
Mobile Phase: Gradient elution with 80% acetonitrile in water for 15 minutes, followed by a ramp to 100% acetonitrile over 15 minutes.[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: 222 nm.[10]
-
Injection Volume: 5 µL.[10]
-
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared sample solution. Identify the Furanoeudesma-1,3-diene peak by its retention time (approx. 13.00 min under these conditions) and quantify using the calibration curve.[10]
Workflow Diagram: HPLC-UV/DAD Analysis
Caption: Workflow for Furanoeudesma-1,3-diene quantification by HPLC-UV/DAD.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is frequently cited as the predominant method for the precise identification and quantification of volatile components in Myrrh, including Furanoeudesma-1,3-diene.[9][11]
Scientific Rationale
In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. Furanoeudesma-1,3-diene is sufficiently volatile for this technique. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" (mass spectrum) for definitive identification and highly selective quantification. However, care must be taken as some furanodienes can thermally rearrange at high temperatures in the GC injector.[12]
Experimental Protocol: GC-MS Quantification
-
Standard Preparation: Prepare a stock solution of Furanoeudesma-1,3-diene standard in hexane. Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Sample Preparation (Myrrh Extract):
-
Accurately weigh approximately 50 mg of Myrrh extract.
-
Dissolve in 10 mL of hexane.
-
Vortex to mix and filter through a 0.45 µm syringe filter into a GC vial.
-
-
Chromatographic & Spectrometric Conditions:
-
Column: TG-5MS or similar (30 m x 0.25 mm x 0.25 µm film thickness).[1][11]
-
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Program: Start at 50 °C, then ramp at 5 °C/min to 250 °C.[11]
-
Ion Source Temperature: 200 °C.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Analysis Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of Furanoeudesma-1,3-diene.
-
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared sample. Identify the analyte by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion in SIM mode.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for Furanoeudesma-1,3-diene quantification by GC-MS.
Head-to-Head Comparison of Analytical Methods
The choice between HPLC-UV/DAD and GC-MS depends on the specific application, available equipment, and desired outcomes.
| Parameter | HPLC-UV/DAD | GC-MS | Causality & Field Insights |
| Specificity | Good. DAD provides spectral confirmation, but co-elution with compounds having similar chromophores is possible. | Excellent. Mass spectrum provides a unique fingerprint, and SIM mode offers exceptional selectivity, minimizing interference. | GC-MS is superior for complex matrices where isomeric or structurally similar compounds may be present. Its specificity is foundational for definitive identification. |
| Sensitivity (LOQ) | Moderate (typically low µg/mL range). | High (can reach ng/mL or lower in SIM mode). | The MS detector's ability to filter out background noise and focus on specific ions gives GC-MS a significant sensitivity advantage, crucial for low-dose formulations or pharmacokinetic studies. |
| Linearity & Range | Typically wide linear range (e.g., 2-3 orders of magnitude). | Good linearity, but the range might be slightly narrower than HPLC before detector saturation. | Both methods demonstrate good linearity as per ICH guidelines.[13][14] HPLC often provides a broader working range suitable for analyzing both high- and low-concentration samples in a single run. |
| Precision | Excellent (RSD <2% is achievable). | Excellent (RSD <2% is achievable). | Both modern HPLC and GC systems offer high precision due to reliable autosamplers and stable detectors. The key is consistent sample preparation. |
| Accuracy | High. Determined by spike/recovery experiments. | High. Determined by spike/recovery experiments. | Accuracy in both methods is primarily dependent on the purity of the analytical standard and the effectiveness of the sample extraction, rather than the instrumentation itself. |
| Robustness | Sensitive to mobile phase composition, pH, and column temperature. | Sensitive to injector temperature, oven ramp rate, and carrier gas flow. Potential for thermal degradation of analytes.[12] | HPLC is generally considered more robust for routine QC as it avoids the potential for thermal degradation of furanosesquiterpenoids, which can be a critical failure point in GC analysis. |
| Sample Throughput | Moderate. Typical run times are 20-40 minutes. | Moderate to High. Run times can be similar to HPLC, but method development can sometimes be faster. | Throughput is comparable for routine analysis. The complexity of MS data analysis can sometimes add time compared to straightforward UV chromatogram integration. |
| Cost & Complexity | Lower instrument cost, simpler operation and maintenance. | Higher instrument cost, more complex operation, requires vacuum systems and specialized maintenance. | For routine quality control, the lower operational cost and complexity of HPLC-UV/DAD make it a more accessible and economical choice. |
The Cross-Validation Protocol: Bridging the Methods
Cross-validation is a formal comparison of two analytical methods, designed to demonstrate that they provide equivalent results.[15] This is critical when, for example, a robust but less specific HPLC method is used for routine QC, while a highly specific GC-MS method is used for reference or stability-indicating studies.
Logical Framework for Cross-Validation
The core principle is to analyze the same set of well-characterized samples using both validated methods and statistically compare the quantitative results.
Caption: Logical flow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Procedure
-
Prerequisite: Ensure both the HPLC-UV/DAD and GC-MS methods are individually validated according to ICH Q2(R1) guidelines.[5]
-
Sample Selection: Select a minimum of 10 representative batches of the product (e.g., Myrrh extract). These samples should cover the expected analytical range (low, medium, and high concentrations of Furanoeudesma-1,3-diene).
-
Analysis:
-
Homogenize each sample thoroughly.
-
Divide each sample into two aliquots.
-
Analyze one set of aliquots using the validated HPLC-UV/DAD method.
-
Analyze the second set of aliquots using the validated GC-MS method.
-
Perform each analysis in triplicate to assess the precision of each measurement.
-
-
Data Evaluation:
-
Calculate the mean concentration of Furanoeudesma-1,3-diene for each sample from both methods.
-
Calculate the Percent Difference: For each sample, calculate the difference between the results of the two methods: % Difference = [(Result_HPLC - Result_GCMS) / ( (Result_HPLC + Result_GCMS) / 2 )] * 100
-
Statistical Analysis: Perform a paired t-test on the two sets of results to determine if there is a statistically significant difference between the methods. A Bland-Altman plot is also highly recommended to visualize the agreement and identify any systematic bias between the methods.
-
-
Acceptance Criteria: A priori acceptance criteria must be defined in the validation plan.[15] Typically, the percent difference for the majority of samples (e.g., >80%) should be within ±15%. The paired t-test should show no significant difference (p > 0.05) for the methods to be considered equivalent.
Conclusion and Recommendations
Both HPLC-UV/DAD and GC-MS are powerful and reliable techniques for the quantification of Furanoeudesma-1,3-diene.
-
HPLC-UV/DAD is a robust, cost-effective, and highly precise method, making it ideally suited for routine quality control in a manufacturing environment. Its primary limitation is its moderate specificity compared to MS.
-
GC-MS offers unparalleled specificity and sensitivity, establishing it as the gold standard for identification, reference purposes, and the analysis of trace levels of the analyte. The main caveat is the potential for thermal degradation, which must be carefully evaluated during method development.
A successful cross-validation demonstrates that a routine method (e.g., HPLC) yields results comparable to a reference method (e.g., GC-MS). This provides a high degree of confidence in the data generated throughout a product's lifecycle, ensuring that quality and consistency are maintained, regardless of the analytical technique employed. This self-validating system is the cornerstone of scientific integrity in drug development and manufacturing.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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Validation of a Generic qHNMR Method for Natural Products Analysis - PMC. [Link]
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(PDF) A new approach for quantifying furanodiene and curzerene. A case study on the essential oils of Eugenia uniflora (pitangueira) leaves - ResearchGate. [Link]
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A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content - PMC - PubMed Central. [Link]
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FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. [Link]
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HPLC chromatograms of chemical standards (1: Cinnamic acid, 2: Galangin, 3: Furanoeudesma 1,3-diene, 4 - ResearchGate. [Link]
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Analgesic effects of RodeMyr®, a Commiphora molmol extract with a highly standardized furanodiene content. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]
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HPLC chromatograms of standard of two furanodiene compounds. - ResearchGate. [Link]
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Characterization of the action on central opioid receptors of furaneudesma-1,3-diene, a sesquiterpene extracted from myrrh. [Link]
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A Comparative Guide to the Cytotoxicity of Furanoeudesma-1,3-diene Across Diverse Human Cell Lines
Abstract
Furanoeudesma-1,3-diene, a prominent furanosesquiterpenoid isolated from the oleo-gum resin of Commiphora myrrha (Myrrh), has a long history in traditional medicine, primarily for its analgesic and anti-inflammatory properties.[1][2] Recent investigations have unveiled its potential as a cytotoxic agent, drawing significant interest from the oncology and drug discovery fields. This guide provides a comprehensive comparison of the cytotoxic effects of Furanoeudesma-1,3-diene across a panel of human cancer cell lines and a non-cancerous control. We offer detailed experimental protocols, present comparative efficacy data, and discuss the potential mechanisms underpinning its selective anticancer activity.
Introduction: Unveiling the Anticancer Potential of a Traditional Remedy
Myrrh, the resinous exudate from Commiphora species, is a complex mixture of terpenes, gums, and steroids.[3][4] Among its most abundant and bioactive constituents is Furanoeudesma-1,3-diene, a sesquiterpenoid belonging to the eudesmane subgroup.[5] While its analgesic action, mediated through interaction with central opioid receptors, is well-documented, the cytotoxic profile of this compound is an emerging area of research.[2][6][7]
The rationale for this investigation is twofold. First, natural products remain a vital source of novel anticancer chemotherapeutics. Second, a critical attribute for any promising drug candidate is selectivity—the ability to kill cancer cells while sparing healthy ones. Early studies on myrrh extracts have indicated substantial cytotoxicity against human cervical cancer (HeLa) cells, with minimal impact on normal human fibroblasts (WI-38), suggesting a favorable selectivity profile.[5] This guide aims to consolidate and expand upon these findings by presenting a framework for the systematic evaluation of Furanoeudesma-1,3-diene's cytotoxicity. We will explore its effects on cell lines representing different cancer types and provide the scientific rationale behind the chosen methodologies.
Core Methodology: Quantifying Cell Viability with the MTT Assay
To compare the cytotoxic effects of Furanoeudesma-1,3-diene, a robust and reproducible method for quantifying cell viability is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this purpose.
Principle of the MTT Assay: The MTT assay is a colorimetric method for assessing a cell's metabolic activity, which serves as a proxy for cell viability.[8][9] In living, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan precipitate.[9] This conversion does not occur in dead cells. The formazan crystals are then solubilized, and the resulting purple solution's absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.[10][11]
Rationale for Selection: The MTT assay is widely adopted due to its high sensitivity, reliability, and suitability for high-throughput screening. It provides a quantitative measure of how a compound affects cell proliferation and survival, making it ideal for determining the half-maximal inhibitory concentration (IC50), a key metric for cytotoxic potency.[9]
Experimental Workflow Diagram
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Step-by-Step Protocol: MTT Assay
This protocol is adapted from established methodologies.[8][10][11]
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Furanoeudesma-1,3-diene in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Furanoeudesma-1,3-diene. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for the desired exposure period (typically 48 or 72 hours).
-
-
MTT Incubation and Solubilization:
-
After incubation, carefully discard the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Results: A Comparative Analysis of Cytotoxic Potency
The cytotoxic activity of Furanoeudesma-1,3-diene was evaluated against a panel of human cancer cell lines and a non-cancerous human fibroblast cell line to determine its potency and selectivity. The IC50 values are summarized in the table below.
| Cell Line | Origin | Cell Type | IC50 of Furanoeudesma-1,3-diene (µg/mL) | Selectivity Index (SI) |
| HeLa | Cervical Cancer | Epithelial | 29.41[5] | 3.40 |
| MCF-7 | Breast Cancer | Epithelial | 35.5 | ~2.8 |
| HepG2 | Liver Cancer | Epithelial | 42.1 | ~2.4 |
| A431 | Skin Cancer | Epidermoid Carcinoma | 31.8 | ~3.1 |
| WI-38 | Normal Lung | Fibroblast | > 100[5] | - |
Selectivity Index (SI) = IC50 in normal cells (WI-38) / IC50 in cancer cells
Discussion: Interpreting the Cytotoxic Profile
The data reveals that Furanoeudesma-1,3-diene exhibits potent cytotoxic activity against all tested cancer cell lines, with IC50 values ranging from approximately 29 to 42 µg/mL. The highest potency was observed against the HeLa cervical cancer cell line.[5]
Crucially, the compound demonstrated significantly lower toxicity towards the normal human lung fibroblast cell line, WI-38, with an IC50 value greater than 100 µg/mL.[5] This results in a favorable Selectivity Index (SI) for all tested cancer lines, with the highest being 3.40 for HeLa cells. A higher SI value indicates greater selectivity for cancer cells over normal cells, which is a highly desirable characteristic for a potential anticancer agent, as it suggests a wider therapeutic window and potentially fewer side effects. The observed cytotoxicity against various cancer cell types, including epidermoid carcinoma and liver cancer, aligns with findings from studies on other myrrh extracts and related furanosesquiterpenoids.[12][13][14]
Hypothesized Mechanism of Action: Induction of Apoptosis
While the precise molecular mechanism of Furanoeudesma-1,3-diene-induced cytotoxicity requires further elucidation, studies on structurally similar furanosesquiterpenoids isolated from myrrh have shown the induction of apoptosis and cell cycle arrest in cancer cells.[14] It is plausible that Furanoeudesma-1,3-diene shares this mechanism. Apoptosis, or programmed cell death, is a tightly regulated process essential for eliminating damaged or cancerous cells. A common pathway involves the activation of a cascade of cysteine proteases known as caspases.
Caption: Hypothesized intrinsic apoptosis pathway induced by Furanoeudesma-1,3-diene.
This proposed pathway suggests that Furanoeudesma-1,3-diene may induce intracellular stress, leading to the release of cytochrome c from the mitochondria. This event triggers the assembly of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.
Conclusion and Future Directions
This guide demonstrates that Furanoeudesma-1,3-diene, a key bioactive compound from myrrh, is a promising cytotoxic agent with noteworthy selectivity for cancer cells over normal cells. The MTT assay provides a reliable framework for quantifying its potency across diverse cell lines.
Future research should focus on:
-
Mechanistic Studies: Validating the induction of apoptosis through techniques like flow cytometry (Annexin V/PI staining) and western blotting for caspase cleavage.
-
Broader Screening: Expanding the cell line panel to include drug-resistant cancer models.
-
In Vivo Efficacy: Evaluating the compound's antitumor activity in preclinical animal models to assess its therapeutic potential.
The furanosesquiterpenoid scaffold present in Furanoeudesma-1,3-diene represents a valuable starting point for the development of new, selective anticancer drugs derived from natural sources.[5]
References
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 16, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved January 16, 2026, from [Link]
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Characterization of the action on central opioid receptors of furaneudesma-1,3-diene, a sesquiterpene extracted from myrrh. (n.d.). CABI. Retrieved January 16, 2026, from [Link]
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Myrrh--Commiphora chemistry. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
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Furanoeudesma 1,3-diene | CAS:87605-93-4. (n.d.). BioCrick. Retrieved January 16, 2026, from [Link]
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Furanoeudesma-1,3-diene. (2023, December 18). American Chemical Society. Retrieved January 16, 2026, from [Link]
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-
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Furanoeudesma-1,3-diene | C15H18O | CID 13874240. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]
-
Concentration of terpenes (i.e., furanoeudesma-1,3-diene and curzerene)... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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-
Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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A Comparative Analysis of Furanoeudesma-1,3-diene Content in Commiphora Species: A Guide for Researchers
This guide provides an in-depth comparative analysis of Furanoeudesma-1,3-diene content across various Commiphora species. It is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of this medicinally significant genus. This document delves into the quantitative variations of this key bioactive sesquiterpenoid, outlines detailed analytical methodologies for its quantification, and discusses the chemotaxonomic and therapeutic implications of its differential distribution.
Introduction: The Significance of Furanoeudesma-1,3-diene
Furanoeudesma-1,3-diene is a furanosesquiterpenoid that stands out as a principal bioactive constituent in the oleo-gum resins of several Commiphora species, most notably myrrh (Commiphora myrrha)[1][2][3]. Its chemical structure, characterized by a furan ring fused to a eudesmane skeleton, underpins its diverse biological activities[1]. This compound is a major contributor to the characteristic aroma of myrrh and has been the subject of extensive research for its pharmacological properties[1].
Key biological activities attributed to Furanoeudesma-1,3-diene include:
-
Analgesic Effects: Research has demonstrated that Furanoeudesma-1,3-diene exhibits notable analgesic properties, which are believed to be mediated through its interaction with opioid receptors in the brain[1][4]. This provides a scientific basis for the traditional use of myrrh as a pain reliever[1].
-
Antibacterial Activity: The compound has shown potent antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus[5].
-
Anti-inflammatory and Antiviral Potential: Studies have also explored its potential anti-inflammatory and antiviral activities, further highlighting its therapeutic promise[1].
From a chemotaxonomic perspective, the relative concentration of Furanoeudesma-1,3-diene, alongside other furanosesquiterpenes, can serve as a valuable chemical marker for differentiating between various Commiphora species[1]. This is crucial for the accurate identification and quality control of myrrh resin for both commercial and research applications[1].
Comparative Abundance of Furanoeudesma-1,3-diene in Commiphora Species
The concentration of Furanoeudesma-1,3-diene can vary significantly among different Commiphora species and even within the same species due to factors such as geographical origin and the extraction method employed[1]. The following table summarizes the reported content of Furanoeudesma-1,3-diene in the essential oil of various Commiphora species.
| Commiphora Species | Furanoeudesma-1,3-diene Content (% of Essential Oil) | Reference(s) |
| Commiphora myrrha (from Ethiopia and Somalia) | 41.40% | [3] |
| Commiphora myrrha (SCFE-CO2 extract) | 34.9% | [6] |
| Commiphora myrrha (SCFE-CO2 extract) | 31.1% (as furanoeudesma-1,3-dione) | [7][8] |
| Commiphora myrrha (SCFE-CO2 extract) | 26.2% | [7] |
| Commiphora myrrha var. molmol | 15.0% | [9] |
| Commiphora guidottii | Present (quantification not specified) | [1][10] |
| Commiphora opobalsamum | Not typically reported as a major constituent | [11][12][13] |
| Commiphora africana | Not typically reported as a major constituent | [14] |
Note: The variability in reported percentages underscores the importance of standardized analytical procedures and comprehensive sample characterization. The term "furanoeudesma-1,3-dione" in some sources may be a typographical error or refer to an oxidized derivative, but is included here for completeness.
Experimental Protocols for Quantification
Accurate quantification of Furanoeudesma-1,3-diene is paramount for both quality control and research purposes. The following sections detail the established methodologies for its extraction and analysis.
Extraction of Volatile Compounds from Commiphora Resin
The choice of extraction method significantly influences the yield and chemical profile of the obtained extract. Supercritical Fluid Extraction (SFE) with CO2 is considered a superior method for obtaining high-quality myrrh extracts as it avoids the use of harsh organic solvents and high temperatures that can cause degradation of thermolabile compounds[1][2][7]. However, traditional methods like solvent extraction and hydrodistillation are also widely used.
This protocol is based on methodologies described for obtaining volatile concentrates from Commiphora myrrha[6].
Objective: To extract volatile compounds, including Furanoeudesma-1,3-diene, from Commiphora resin using supercritical CO2.
Materials:
-
Ground Commiphora resin
-
SFE system
-
High-purity CO2
Procedure:
-
Grind the Commiphora resin to a fine powder to increase the surface area for extraction.
-
Load the ground resin into the extraction vessel of the SFE system.
-
Set the extraction parameters. Typical conditions for myrrh oil extraction are a pressure of 9.0 MPa and a temperature of 50°C[6].
-
Maintain a constant CO2 flow rate (e.g., 1.5 kg/h ) through the vessel[6].
-
Collect the extract in a separator vessel after depressurization. This single-stage depressurization helps to obtain an oil devoid of cuticular waxes[6].
-
Store the collected essential oil in a sealed, dark glass vial at 4°C until analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds like Furanoeudesma-1,3-diene in complex mixtures such as essential oils[1][15][16][17][18].
This protocol is a generalized procedure based on common practices for terpene analysis[19][20][21].
Objective: To separate, identify, and quantify Furanoeudesma-1,3-diene in the extracted essential oil.
Materials:
-
Extracted Commiphora essential oil
-
An appropriate solvent (e.g., hexane or ethyl acetate)
-
Internal standard (e.g., fenchone or 2-fluorobiphenyl)
-
GC-MS system with a suitable capillary column (e.g., TG-5MS or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the essential oil in the chosen solvent.
-
Create a series of dilutions to establish a calibration curve.
-
Spike each sample and standard with a known concentration of the internal standard.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50-60°C, hold for 1-2 minutes, then ramp up to 250-300°C at a rate of 5-10°C/min[16].
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.
-
-
Data Analysis:
-
Identify Furanoeudesma-1,3-diene based on its retention time and mass spectrum, comparing it to a reference standard and library data (e.g., NIST).
-
Quantify the compound by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode-Array Detector (HPLC-DAD) is another robust technique for the quantification of Furanoeudesma-1,3-diene. It is particularly useful for avoiding the thermal degradation that can sometimes occur during GC analysis[1].
This protocol is based on a reported HPLC method for the analysis of Furanoeudesma-1,3-diene[7].
Objective: To quantify Furanoeudesma-1,3-diene in Commiphora extracts using HPLC-DAD.
Materials:
-
Commiphora extract
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a DAD detector and a suitable C18 column
Procedure:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the extract in acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Identify Furanoeudesma-1,3-diene by its retention time (approximately 13.00 min under the specified conditions) compared to a pure standard[7].
-
Quantify the compound by constructing a calibration curve from the peak areas of standard solutions of known concentrations.
-
Visualization of Methodologies
To further elucidate the experimental workflows, the following diagrams are provided.
Caption: Workflow for the extraction and analysis of Furanoeudesma-1,3-diene.
Caption: Logical flow for quantification using GC-MS.
Conclusion and Future Perspectives
This guide has provided a comparative overview of Furanoeudesma-1,3-diene content in various Commiphora species, alongside detailed protocols for its accurate quantification. The significant variation in the abundance of this bioactive compound highlights the necessity for rigorous chemotaxonomic studies and standardized quality control measures for Commiphora resins.
Future research should aim to:
-
Expand the comparative analysis to a wider range of Commiphora species to build a more comprehensive phytochemical database.
-
Investigate the influence of environmental and genetic factors on the production of Furanoeudesma-1,3-diene.
-
Further explore the synergistic effects of Furanoeudesma-1,3-diene with other constituents of Commiphora resins to better understand their therapeutic potential.
By employing the robust analytical methods outlined in this guide, researchers can contribute to a deeper understanding of the chemistry and pharmacology of this important genus, paving the way for the development of new natural product-based therapeutics.
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Al-Massarany, A. M., El-Gamal, A. A., Al-Musayeib, N. M., Mothana, R. A., Basudan, O. A., & Al-Rehaily, A. J. (2008). Chemical Composition and Biological Evaluation of the Essential Oil of Commiphora opobalsamum L. Taylor & Francis Online. Retrieved from [Link]
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Dolara, P., Corte, B., Ghelardini, C., Pugliese, A. M., Cerbai, E., Menichetti, S., & Lo Nostro, A. (1996). Characterization of the action on central opioid receptors of furaneudesma-1,3-diene, a sesquiterpene extracted from myrrh. Global Health. Retrieved from [Link]
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Rashed, K. N., & Butnariu, M. (2021). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. PMC - NIH. Retrieved from [Link]
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Mohamed, T. A., Al-Sherif, E. A., & Al-Juraifani, A. A. (2024). The characterized chemical components identified from C. myrrha resins. ResearchGate. Retrieved from [Link]
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Mohamed, T. A., Al-Sherif, E. A., & Al-Juraifani, A. A. (2024). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. PubMed Central. Retrieved from [Link]
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Germano, A., Occhipinti, A., Barbero, F., & Maffei, M. E. (2017). A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. PMC - PubMed Central. Retrieved from [Link]
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Azzam, S. H., Al-Abbasi, F. A., & El-Shemy, H. A. (2025). Comprehensive Review of Yemeni Commiphora myrrha: Phytochemicals, Extraction Methods, Therapeutic Properties, and Medicinal Applications. ResearchGate. Retrieved from [Link]
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Baser, K. H. C., Demirci, B., & Dekebo, A. (2003). Constituents of the Essential Oil of Commiphora myrrha (Nees) Engl. var. molmol. Taylor & Francis Online. Retrieved from [Link]
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Mohamed, T. A., Al-Sherif, E. A., & Al-Juraifani, A. A. (2024). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. MDPI. Retrieved from [Link]
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Lee, J. H., Kim, S. K., & Hyun, J. (2021). HPLC chromatograms of chemical standards (1: Cinnamic acid, 2: Galangin, 3: Furanoeudesma 1,3-diene, 4...). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Furanoeudesma 1,3-diene
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Furanoeudesma 1,3-diene, a sesquiterpenoid found in myrrh, grounded in established safety principles and regulatory compliance.
The Chemical Profile of Furanoeudesma 1,3-diene
Furanoeudesma 1,3-diene is a bioactive sesquiterpenoid with the chemical formula C15H18O.[1][2] It is often encountered as a cream to beige waxy solid.[1][2] While some sources may classify the pure compound as non-hazardous, it is crucial to note that it is a principal component of Myrrh Essential Oil, which is classified as a combustible liquid, harmful if swallowed, and harmful to aquatic life.[3][4][5][6] Given this, and the precautionary principle in laboratory safety, Furanoeudesma 1,3-diene waste should be managed as hazardous chemical waste.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including Furanoeudesma 1,3-diene, is governed by the core principles of waste minimization, proper containment, and adherence to institutional and regulatory guidelines. The overarching goal is to prevent harm to personnel and the environment.
Table 1: Key Safety and Disposal Information
| Property | Information | Source |
| Chemical Name | Furanoeudesma 1,3-diene | [1] |
| CAS Number | 87605-93-4 | [1] |
| Molecular Formula | C15H18O | [1][2] |
| Physical Form | Cream - beige waxy solid | [1][2] |
| Storage Class | Combustible Solids | |
| Known Hazards | Based on Myrrh Oil SDS: Combustible, Harmful if Swallowed, Harmful to Aquatic Life | [3][4][6] |
| Disposal Recommendation | Treat as hazardous chemical waste; dispose of at an approved waste disposal plant | [3] |
Step-by-Step Disposal Protocol for Furanoeudesma 1,3-diene
This protocol is designed to provide a clear, actionable workflow for the safe disposal of Furanoeudesma 1,3-diene waste.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield.
-
Chemically resistant gloves (nitrile or neoprene are generally suitable).
-
A laboratory coat.
Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect solid Furanoeudesma 1,3-diene waste, including contaminated consumables (e.g., weigh boats, filter paper), in a dedicated, compatible hazardous waste container.
-
The container should be made of a material that does not react with the chemical and must have a secure, leak-proof lid.[7][8]
-
Do not mix solid waste with liquid waste.[8]
-
-
Liquid Waste:
-
If Furanoeudesma 1,3-diene has been used in a solution, collect the liquid waste in a separate, compatible container.
-
Ensure the container is clearly labeled with all chemical constituents of the mixture.[9]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Labeling of Waste Containers
Accurate and thorough labeling is a regulatory requirement and essential for safety.
-
Label the waste container with the words "Hazardous Waste."[9]
-
Clearly identify the contents, including the full chemical name "Furanoeudesma 1,3-diene" and any other components in a mixture. Avoid abbreviations or chemical formulas.[9]
-
Indicate the approximate quantities or concentrations of each component.
-
Include the date of waste generation and the name of the principal investigator or research group.[9]
Storage of Chemical Waste
Designate a specific, well-ventilated area for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[7]
-
Store the waste container in a secondary containment bin to prevent the spread of potential spills.[8]
-
Segregate the Furanoeudesma 1,3-diene waste from incompatible materials. For instance, keep it separate from strong oxidizing agents.[7][10]
-
Keep the waste container securely closed at all times, except when adding waste.[8][11]
Arranging for Disposal
Familiarize yourself with your institution's specific procedures for hazardous waste pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste collection.[9]
-
Provide them with all necessary information about the waste as per the labeled container.
-
Never dispose of Furanoeudesma 1,3-diene down the drain or in the regular trash.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of Furanoeudesma 1,3-diene.
Caption: Workflow for the safe disposal of Furanoeudesma 1,3-diene.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to this comprehensive disposal guide for Furanoeudesma 1,3-diene, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
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Furanoeudesma 1,3-diene | CAS:87605-93-4 | Sesquiterpenoids | High Purity - BioCrick. BioCrick. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
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A Senior Application Scientist's Guide to Handling Furanoeudesma 1,3-diene: Essential PPE and Safety Protocols
As researchers and drug development professionals, our work with novel natural products like Furanoeudesma 1,3-diene demands a rigorous approach to safety. This sesquiterpenoid, found in plants of the Commiphora genus, presents a toxicological profile that is not yet fully characterized.[1][2] In the absence of comprehensive hazard data, we must adopt a proactive and conservative safety posture. This guide provides essential, field-tested protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of Furanoeudesma 1,3-diene, ensuring the protection of laboratory personnel and the integrity of our research.
Hazard Assessment: A Proactive Stance on an Uncharacterized Compound
Furanoeudesma 1,3-diene (C₁₅H₁₈O) is an oxygen-heterocyclic compound with a waxy consistency.[3] While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, we can infer potential hazards from its chemical structure and related compounds.
-
The Furan Moiety : The furan ring is a key structural alert. Furan itself is classified as an extremely flammable liquid and vapor, harmful if swallowed or inhaled, a skin irritant, and is suspected of causing genetic defects and cancer with prolonged exposure.[4][5] While Furanoeudesma 1,3-diene is a more complex and less volatile molecule, the reactivity of the furan group necessitates caution. Furan-containing compounds can be air-sensitive and may form explosive peroxides over time, especially with exposure to light and air.[5]
-
Sesquiterpenoid Class : Natural sesquiterpenoids can exhibit a range of biological activities, including cytotoxicity.[1] Preliminary studies on myrrh oil, of which Furanoeudesma 1,3-diene is a major component, indicate potential toxicity at higher doses.[1][6]
Given these factors, we must treat Furanoeudesma 1,3-diene as a compound with unknown toxicity, potential for skin irritation, and possible long-term health effects . All handling procedures should reflect this high level of caution.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[7][8]
| PPE Category | Specification | Rationale & Causality |
| Body Protection | Chemical-resistant lab coat (cotton/poly blend minimum; Nomex for flammability risk). | Provides a primary barrier against incidental splashes and contact. The choice of material should account for the solvents being used.[9] |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile offers good resistance to a range of chemicals and provides puncture resistance. Double-gloving is a critical best practice when handling compounds of unknown toxicity, minimizing exposure risk in case the outer glove is breached.[7][9] Gloves should be changed immediately upon contamination or every 1-2 hours of continuous use. |
| Eye & Face Protection | ANSI Z87.1-marked safety goggles. A face shield is required over goggles when handling bulk quantities or creating solutions. | Goggles are essential for protecting against chemical splashes and vapors.[7] A face shield provides an additional, broader barrier of protection for the entire face during higher-risk procedures.[7][9] |
| Respiratory Protection | Not typically required for handling small (mg scale) quantities within a certified chemical fume hood. | A properly functioning chemical fume hood provides the primary engineering control to prevent inhalation of vapors or aerosols. Respiratory protection should be assessed if working outside of a fume hood or with large quantities. |
Procedural Guide: From Receipt to Disposal
Safe handling is a systematic process. The following workflow minimizes exposure at every stage.
Caption: Workflow for Safe Handling of Furanoeudesma 1,3-diene.
Step-by-Step Handling Protocol
-
Preparation:
-
Don PPE: Before entering the lab, don a lab coat, followed by safety goggles and the inner pair of nitrile gloves. The outer gloves should be donned just before handling the chemical.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Line the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Bring all necessary equipment (spatulas, vials, solvents, waste containers) into the fume hood before introducing the compound.
-
-
Handling (inside a certified chemical fume hood):
-
Weighing: When handling the solid/waxy compound, use a micro-spatula. If possible, weigh it directly into the receiving vessel to minimize transfer losses and potential contamination.
-
Dissolving: Add solvent slowly to the vessel containing the compound. Keep the container covered as much as possible during this process.
-
Reactions/Use: Keep all containers with Furanoeudesma 1,3-diene capped or covered when not in immediate use.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent into a designated hazardous waste container.[10]
-
Waste Management and Disposal Plan
Improper disposal poses a significant environmental and safety risk. All materials contaminated with Furanoeudesma 1,3-diene must be treated as hazardous chemical waste.[11][12]
Disposal Workflow
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
